trans-4-Amino-4-methylcyclohexanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-4-methylcyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUFPOPBVLWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-32-3 | |
| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Amino-4-methylcyclohexanol hydrochloride, with a CAS number of 1447955-52-3, is a substituted cyclohexylamine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid cyclohexane scaffold, combined with the stereospecific placement of amino and hydroxyl functionalities, makes it an attractive synthon for introducing conformational constraint and specific pharmacophoric features into novel therapeutic agents. The presence of a quaternary methyl group on the same carbon as the amino group introduces a unique steric and electronic environment, distinguishing it from its unmethylated counterpart, trans-4-aminocyclohexanol.
This technical guide provides a comprehensive overview of this compound, designed for researchers and professionals in the field of drug development. Given the limited specific literature on this particular molecule, this guide will leverage established synthetic methodologies and analytical principles from closely related analogues to present a robust and scientifically grounded framework for its synthesis, characterization, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1447955-52-3 | [1] |
| Molecular Formula | C7H16ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity | Commercially available up to 97% | [1] |
Proposed Synthesis and Mechanistic Insights
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Oximation of 4-Methylcyclohexanone
-
Rationale: The conversion of the ketone to an oxime is a standard and high-yielding reaction that introduces the nitrogen atom, which will become the amino group.
-
Procedure:
-
Dissolve 4-methylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylcyclohexanone oxime.
-
Step 2: Beckmann Rearrangement to the Lactam
-
Rationale: The Beckmann rearrangement of the oxime provides a lactam, which is a key intermediate for the formation of the corresponding amine. This acid-catalyzed rearrangement is a classic method for this transformation.
-
Procedure:
-
Add 4-methylcyclohexanone oxime (1.0 eq) to a cooled solution of a strong acid, such as polyphosphoric acid or sulfuric acid.
-
Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic phase and evaporate the solvent to obtain the crude lactam.
-
Step 3: Reduction of the Lactam to the Amine and Subsequent Ketone Reduction
-
Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH4) can simultaneously reduce the lactam to the corresponding amine and the ketone to the alcohol. Alternatively, a two-step process with milder reagents can be employed for better control.
-
Procedure (One-Pot):
-
In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (excess) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the crude lactam in THF to the LiAlH4 suspension at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain a mixture of cis- and trans-4-amino-4-methylcyclohexanol.
-
Step 4: Isomer Separation
-
Rationale: The reduction step will likely yield a mixture of cis and trans isomers. Chromatographic separation is a standard method to isolate the desired trans isomer.
-
Procedure:
-
Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol).
-
Perform column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the amine on the silica.
-
Collect fractions and analyze by TLC to identify and combine those containing the pure trans isomer.
-
Step 5: Hydrochloride Salt Formation
-
Rationale: The formation of the hydrochloride salt enhances the stability and water solubility of the amine, making it easier to handle and formulate.
-
Procedure:
-
Dissolve the purified trans-4-Amino-4-methylcyclohexanol in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be crucial for confirming the trans stereochemistry. In the trans isomer, the hydroxyl and amino groups are in a diequatorial or diaxial conformation, which influences the splitting patterns of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the methyl and amino groups will be a key indicator of the substitution pattern.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Expected Results: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base (C7H15NO) at m/z = 129.20.[2] The fragmentation pattern would likely involve the loss of water, the methyl group, or the amino group.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
Expected Absorptions:
-
O-H stretch (alcohol): Broad peak around 3300-3400 cm⁻¹
-
N-H stretch (amine): Peaks in the range of 3200-3400 cm⁻¹
-
C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹
-
N-H bend (amine): Peak around 1600 cm⁻¹
-
C-O stretch (alcohol): Peak in the range of 1050-1150 cm⁻¹
-
Applications in Drug Discovery and Development
Substituted aminocyclohexanols are prevalent scaffolds in medicinal chemistry due to their ability to present functional groups in a well-defined three-dimensional space.
-
Scaffold for Novel Therapeutics: The this compound can serve as a rigid core for the synthesis of new chemical entities. The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
-
Conformational Constraint: The cyclohexane ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
-
Analgesics and CNS-active Agents: The substitution pattern of a geminal amino group on a cyclohexane ring is found in some classes of analgesic compounds.[3]
-
Enzyme Inhibitors: The stereospecific arrangement of the functional groups may be suitable for designing inhibitors that target the active sites of enzymes.
Logical Relationship Diagram for Drug Discovery Applications
Caption: Role of trans-4-Amino-4-methylcyclohexanol HCl in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. While direct literature is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As a versatile building block, it offers researchers and drug developers a valuable tool for the creation of novel, conformationally constrained molecules with potential therapeutic applications. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly uncover new opportunities for its use in the advancement of chemical and pharmaceutical sciences.
References
- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride (CAS: 1447955-52-3), a substituted cyclohexylamine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a tertiary alcohol and a geminal amino-methyl group on a cyclohexane scaffold offers a unique three-dimensional structure for designing novel chemical entities. This document delves into the nomenclature, physicochemical properties, proposed synthetic pathways, and analytical characterization of this compound. Furthermore, it explores its potential applications, drawing parallels with structurally related compounds that have shown promise in the development of new therapeutic agents, particularly in the field of analgesics. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this molecule into their discovery and development programs.
Chemical Identity and Physicochemical Properties
The precise identification and understanding of the physicochemical properties of a chemical entity are paramount for its effective use in research and development.
IUPAC Nomenclature and Structural Elucidation
The correct and unambiguous naming of a chemical compound is crucial for scientific communication. The topic compound, commonly referred to as trans-4-Amino-4-methylcyclohexanol hydrochloride, is systematically named according to IUPAC nomenclature as:
rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride [1]
The "rel" descriptor indicates that the stereochemistry is relative. The "(1r,4r)" designation specifies the trans relationship between the hydroxyl group at position 1 and the amino group at position 4. In the thermodynamically stable chair conformation, this results in one substituent being in an axial position and the other in an equatorial position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| CAS Number | 1447955-52-3 | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Canonical SMILES | C[C@@]1(CC--INVALID-LINK--O)N.Cl | [1] |
| Appearance | White powder (predicted) | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
A multi-step synthesis can be envisioned, leveraging common reactions in organic synthesis. A Chinese patent outlines a similar, albeit for a related compound, process starting from a 4-aminobenzoic ester involving catalytic hydrogenation, protection, reduction, and deprotection steps.[3]
References
A Comprehensive Technical Guide to the Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
This guide provides an in-depth exploration of a robust and logical synthetic pathway for trans-4-Amino-4-methylcyclohexanol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in well-established, high-yielding chemical transformations, with a focus on stereochemical control to achieve the desired trans isomer.
Introduction: The Significance of Substituted Cyclohexanolamines
Substituted aminocyclohexanol derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The rigid cyclohexane ring provides a well-defined three-dimensional structure, allowing for precise orientation of functional groups for optimal interaction with biological targets. The trans stereochemistry of the 1,4-disubstituted pattern is often crucial for biological activity, as it locks the amino and hydroxyl groups in a diequatorial orientation in the preferred chair conformation, minimizing steric hindrance and allowing for specific hydrogen bonding interactions. This compound serves as a key intermediate in the synthesis of novel therapeutics, where the geminal amino and methyl groups at the C4 position can impart unique properties such as increased metabolic stability or altered receptor binding affinity.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a readily available starting material, 4-methylcyclohexanone. The key transformations involve the introduction of the amino group at the C4 position and the conversion of the ketone to a hydroxyl group. A robust strategy to achieve this is through the formation of an intermediate α-amino acid, followed by the reduction of the carboxylic acid functionality.
The Bucherer-Bergs reaction stands out as a powerful and efficient one-pot method for the synthesis of α,α-disubstituted amino acids from ketones.[1][2] This multicomponent reaction utilizes a ketone, an ammonium salt, and a cyanide source to generate a spiro-hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.[3][4] This approach is particularly advantageous as it constructs the crucial C4-quaternary center bearing both the amino and a precursor to the hydroxyl group (the carboxylic acid) in a single, high-yielding step.
The stereochemical outcome of the Bucherer-Bergs reaction with substituted cyclohexanones is often governed by thermodynamics, favoring the formation of the more stable isomer.[1] In the case of the resulting 4-amino-4-methylcyclohexanecarboxylic acid, the trans isomer, with the bulky carboxylic acid group in an equatorial position relative to the methyl group, is expected to be the thermodynamically favored product.
The final step in the proposed pathway is the reduction of the carboxylic acid group of the intermediate amino acid to a primary alcohol. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a classic and effective choice for this purpose.
The synthesis concludes with the formation of the hydrochloride salt, a standard procedure to enhance the stability and handling of the final amine product.
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a three-step process, starting from 4-methylcyclohexanone.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methylcyclohexane-1-spiro-5'-hydantoin via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that efficiently converts a ketone into a hydantoin.[1] This one-pot procedure involves the reaction of 4-methylcyclohexanone with potassium cyanide and ammonium carbonate in an aqueous ethanol solution.[3][4]
Mechanism Insight: The reaction proceeds through the initial formation of a cyanohydrin from the ketone and cyanide.[3] Ammonia, generated from the ammonium carbonate, then displaces the hydroxyl group to form an α-aminonitrile.[5] Subsequent reaction with carbon dioxide (also from the ammonium carbonate) and intramolecular cyclization leads to the stable hydantoin ring system.[4]
Experimental Protocol:
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer is charged with 4-methylcyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
A 1:1 mixture of ethanol and water is added to the flask, and the resulting suspension is stirred vigorously.
-
The reaction mixture is heated to 60-70 °C and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then to 0-5 °C in an ice bath.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude 4-methylcyclohexane-1-spiro-5'-hydantoin is dried under vacuum. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Step 2: Hydrolysis of 4-Methylcyclohexane-1-spiro-5'-hydantoin to trans-4-Amino-4-methylcyclohexanecarboxylic acid
The stable hydantoin ring is cleaved under basic conditions to yield the corresponding α-amino acid. The use of a strong base, such as sodium hydroxide, and elevated temperatures are typically required for this hydrolysis.
Causality of Stereochemical Control: During the hydrolysis and subsequent workup, the intermediate amino acid can epimerize at the α-carbon. By carefully controlling the pH during the isolation step, the thermodynamically more stable trans isomer, where the bulky carboxylic acid group occupies an equatorial position, can be preferentially crystallized.
Experimental Protocol:
-
The dried 4-methylcyclohexane-1-spiro-5'-hydantoin (1.0 eq) is suspended in a 20% aqueous solution of sodium hydroxide (excess) in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 24-48 hours, or until the reaction is complete as indicated by TLC analysis of the starting material.
-
The reaction mixture is cooled to room temperature and then carefully acidified with concentrated hydrochloric acid to a pH of approximately 6. This is the isoelectric point of the amino acid, where its solubility is at a minimum.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude trans-4-amino-4-methylcyclohexanecarboxylic acid is dried under vacuum. Recrystallization from water or an ethanol/water mixture can be performed to obtain a highly pure product.
Step 3: Reduction of trans-4-Amino-4-methylcyclohexanecarboxylic acid to trans-4-Amino-4-methylcyclohexanol
The carboxylic acid functionality of the amino acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Safety and Procedural Considerations: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. This reaction must be carried out under strictly anhydrous conditions in a suitable aprotic solvent, such as tetrahydrofuran (THF), and under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol:
-
A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (excess, typically 3-4 eq) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of trans-4-amino-4-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-4-amino-4-methylcyclohexanol as an oil or a low-melting solid.
Step 4: Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.
Experimental Protocol:
-
The crude trans-4-amino-4-methylcyclohexanol is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether or isopropanol is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Bucherer-Bergs | 4-Methylcyclohexanone | KCN, (NH₄)₂CO₃ | 70-85% |
| 2 | Hydrolysis | 4-Methylcyclohexane-1-spiro-5'-hydantoin | NaOH | 80-90% |
| 3 | Reduction | trans-4-Amino-4-methylcyclohexanecarboxylic acid | LiAlH₄ | 65-80% |
| 4 | Salt Formation | trans-4-Amino-4-methylcyclohexanol | HCl | >95% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound from the readily available starting material, 4-methylcyclohexanone. By leveraging the efficiency of the Bucherer-Bergs reaction and established hydrolysis and reduction protocols, this synthesis offers a practical route for obtaining this valuable building block for applications in drug discovery and development. The principles of stereochemical control and the rationale behind each experimental step have been elucidated to provide a comprehensive understanding for the practicing scientist.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Chemical Landscape of trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS No. 1447955-52-3). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available data for this compound. Due to the limited publicly accessible experimental data for the title compound, this guide incorporates a comparative analysis with the well-characterized, structurally similar compound, trans-4-Aminocyclohexanol hydrochloride. This approach offers field-proven insights and establishes a predictive framework for experimental design and evaluation. The guide details compound identification, structural features, and potential applications, alongside hypothetical protocols for its full characterization.
Introduction
This compound is a substituted cyclohexanol derivative that is emerging as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its rigid cyclohexane core, coupled with the stereospecific placement of amino and hydroxyl functional groups, makes it an attractive scaffold for creating complex molecules with defined three-dimensional geometries. This guide aims to consolidate the currently available information on this compound and to provide a predictive and practical framework for its use in research and development.
Compound Identification and Structure
The definitive identification of this compound is crucial for ensuring the accuracy and reproducibility of experimental work.
| Identifier | Value | Source |
| Chemical Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| CAS Number | 1447955-52-3 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Purity | Typically available at ≥95-97% | [1][4] |
| SMILES | O[C@@H]1CC--INVALID-LINK--(N)CC1.[H]Cl | [1] |
The CAS number for the corresponding cis-isomer is 923598-04-3[5][6].
Chemical Structure
The structure of this compound is characterized by a cyclohexane ring with an amino group and a methyl group at the C4 position and a hydroxyl group at the C1 position. The "trans" designation indicates that the hydroxyl group and the amino group are on opposite sides of the cyclohexane ring's plane.
Caption: 2D representation of this compound.
Physicochemical Properties: A Predictive Analysis
Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and other polar protic solvents like methanol and ethanol. The presence of the polar hydroxyl and ammonium groups will contribute to this solubility. It is likely to have limited solubility in nonpolar solvents such as hexanes and diethyl ether.
Melting Point: The ionic nature of the hydrochloride salt and the presence of hydrogen bonding groups (hydroxyl and ammonium) suggest a relatively high melting point, likely above 200 °C. For comparison, the melting point of the non-methylated analog, trans-4-Aminocyclohexanol hydrochloride, is reported to be in the range of 225-227 °C.
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Synthesis and Reactivity
While specific synthetic procedures for this compound are not detailed in the available literature, a plausible synthetic route can be conceptualized by examining the synthesis of related compounds. The synthesis of trans-4-aminocyclohexanols often starts from p-acetamidophenol (paracetamol), which undergoes catalytic hydrogenation[7][8].
A hypothetical synthetic pathway for the title compound could involve:
-
Starting Material: 4-Amino-4-methylcyclohexanone.
-
Reduction: Stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent would be critical to achieving the desired trans stereochemistry of the hydroxyl group relative to the amino group.
-
Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.
The reactivity of this molecule is dictated by its three main components: the secondary alcohol, the primary amine (as its ammonium salt), and the cyclohexane backbone. The amino and hydroxyl groups are available for a variety of chemical transformations, making this a versatile building block for more complex molecules.
Potential Applications in Drug Development
This compound is listed by some chemical suppliers as a "Protein Degrader Building Block"[2]. This suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce the degradation of specific proteins. The defined stereochemistry of the molecule can be crucial for the precise spatial orientation required for binding to both a target protein and an E3 ubiquitin ligase.
The non-methylated analog, trans-4-aminocyclohexanol, is a key intermediate in the synthesis of Ambroxol, a mucolytic agent[9][10]. This highlights the importance of this class of compounds in pharmaceutical synthesis.
Proposed Methodologies for Characterization
For researchers working with this compound, a thorough characterization is essential. The following are proposed step-by-step protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and stereochemistry.
-
Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquire a ¹H NMR spectrum. Key signals to observe would be the methyl singlet, and distinct multiplets for the axial and equatorial protons of the cyclohexane ring. The chemical shifts and coupling constants of the protons at C1 and C4 would be critical for confirming the trans configuration.
-
Acquire a ¹³C NMR spectrum. This will show the number of unique carbon atoms, including the methyl carbon, the carbons bearing the hydroxyl and amino groups, and the other methylene carbons of the ring.
-
For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be performed.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups.
-
Protocol:
-
Prepare a sample using a KBr pellet or as a thin film.
-
Acquire the IR spectrum.
-
Expected characteristic absorption bands include:
-
A broad O-H stretch around 3200-3600 cm⁻¹.
-
N-H stretching vibrations for the ammonium group in the range of 2800-3200 cm⁻¹.
-
C-H stretching of the cyclohexane and methyl groups around 2850-3000 cm⁻¹.
-
C-O stretching around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze using an electrospray ionization (ESI) source in positive ion mode.
-
The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ (of the free base) would be approximately 130.12. The exact mass would confirm the elemental composition.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions should be followed. Based on the structure, the compound may be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising chemical intermediate with potential applications in advanced drug discovery, particularly in the field of protein degradation. While detailed experimental data for this specific compound remains scarce in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and by drawing parallels with its well-studied non-methylated analog. The proposed analytical methodologies offer a clear path for researchers to fully characterize this compound and unlock its potential in the synthesis of next-generation therapeutics. As with any research chemical, thorough in-house analysis is paramount for ensuring the quality and integrity of subsequent experimental work.
References
- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1447955-52-3 this compound [chemsigma.com]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. Haiji Pharmaceutical Technology (Suzhou) Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 6. (CIS)-4-AMINO-4-METHYLCYCLOHEXAN-1-OL HCL - CAS:923598-04-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 8. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. theclinivex.com [theclinivex.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of trans-4-Amino-4-methylcyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Amino-4-methylcyclohexanol hydrochloride is a substituted cycloalkane derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, combined with the stereochemically defined placement of its amino and hydroxyl functionalities, provides a three-dimensional framework that is attractive for the design of novel therapeutic agents. The presence of a quaternary, amine-bearing carbon center introduces a unique structural feature that can influence the pharmacokinetic and pharmacodynamic properties of molecules derived from it.
This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and spectroscopic characteristics of this compound. While specific experimental data for this particular compound is not extensively available in peer-reviewed literature, this document leverages foundational principles of conformational analysis and detailed spectroscopic data from closely related analogs, primarily trans-4-aminocyclohexanol, to construct a robust and predictive structural profile. Furthermore, a conceptual synthetic protocol is detailed, offering a strategic approach to its preparation. This guide is intended to serve as a valuable resource for researchers seeking to incorporate this and similar scaffolds into their drug design and development programs.
Molecular Structure and Conformational Analysis
The systematic IUPAC name for this compound is rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride[1]. The "trans" designation indicates that the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The most critical aspect of its structure is the conformational preference of the cyclohexane ring, which dictates the spatial relationship between the key functional groups.
The Diequatorial Chair Conformation: A State of Stability
It is well-established that substituted cyclohexanes predominantly adopt a chair conformation to minimize torsional and steric strain. For a 1,4-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in equatorial positions and another with both in axial positions. In the case of trans-4-Amino-4-methylcyclohexanol, the diequatorial conformer is overwhelmingly favored.
The rationale for this stability lies in the avoidance of unfavorable 1,3-diaxial interactions. In the hypothetical diaxial conformation, the axial hydroxyl group and the axial amino group would experience significant steric repulsion from the axial hydrogen atoms at the C2, C3, C5, and C6 positions. By adopting a diequatorial arrangement, these large substituents are positioned away from the sterically crowded axial space, resulting in a lower energy and more stable molecule. The addition of the methyl group at the C4 position further reinforces this preference, as an axial methyl group would introduce additional severe 1,3-diaxial strain.
Caption: Diequatorial chair conformation of the protonated amine.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1447955-52-3 | [1] |
| Molecular Formula | C7H16ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| Appearance | White powder (predicted) | [2] |
| Solubility | Soluble in water (predicted) |
Spectroscopic Characterization: A Predictive Analysis
Due to the limited availability of published experimental spectra for the title compound, the following sections provide a predictive analysis based on the known spectroscopic data of the closely related analog, trans-4-aminocyclohexanol hydrochloride, and the established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring, leading to distinct signals for axial and equatorial protons. The chemical shifts are predicted relative to TMS in a suitable solvent like D₂O or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Insights |
| -OH | ~5.0 - 6.0 | Broad singlet | Chemical shift is solvent-dependent and concentration-dependent. |
| -NH₃⁺ | ~7.5 - 8.5 | Broad singlet | Protons on the ammonium group are typically broad and downfield. |
| CH-OH (H1) | ~3.4 - 3.6 | Multiplet | The axial proton at C1 will exhibit large axial-axial and smaller axial-equatorial coupling constants. |
| Cyclohexane Protons (axial) | ~1.2 - 1.6 | Multiplet | Shielded relative to equatorial protons. |
| Cyclohexane Protons (equatorial) | ~1.8 - 2.1 | Multiplet | Deshielded relative to axial protons. |
| -CH₃ | ~1.1 - 1.3 | Singlet | The methyl group attached to the quaternary carbon will appear as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |
| C1 (CH-OH) | ~68 - 72 | Carbon bearing the hydroxyl group. |
| C4 (C-NH₃⁺) | ~55 - 60 | Quaternary carbon attached to the amino and methyl groups. |
| C2, C6 | ~30 - 35 | Carbons adjacent to the hydroxyl-bearing carbon. |
| C3, C5 | ~28 - 33 | Carbons adjacent to the quaternary carbon. |
| -CH₃ | ~20 - 25 | Methyl carbon. |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H Stretch | 3200 - 3500 (Broad) | Alcohol |
| N-H Stretch | 2800 - 3100 (Broad) | Ammonium salt |
| C-H Stretch | 2850 - 2960 | Aliphatic |
| N-H Bend | 1500 - 1600 | Ammonium salt |
| C-O Stretch | 1050 - 1150 | Secondary alcohol |
| C-N Stretch | 1100 - 1200 | Amine |
Mass Spectrometry (Predicted)
In a mass spectrum, the molecule would likely undergo fragmentation. The predicted mass-to-charge ratios (m/z) for key fragments are outlined below.
| Fragment | Predicted m/z | Description |
| [M-HCl]⁺ | 129.12 | Molecular ion of the free base. |
| [M-HCl-H₂O]⁺ | 111.11 | Loss of water from the molecular ion. |
| [M-HCl-CH₃]⁺ | 114.10 | Loss of a methyl radical. |
| [M-HCl-NH₃]⁺ | 112.11 | Loss of ammonia. |
Conceptual Synthesis and Purification
A plausible synthetic route to this compound can be conceptualized starting from 4-hydroxy-4-methylcyclohexanone. This approach leverages established methodologies in organic synthesis.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Conceptual Protocol
-
Oximation of 4-hydroxy-4-methylcyclohexanone: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an alcoholic solvent and results in the formation of the corresponding oxime.
-
Reduction of the Oxime: The oxime intermediate is then subjected to reduction to yield the primary amine. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and effective method. This step will likely produce a mixture of cis and trans isomers.
-
Isomer Separation: The separation of the cis and trans diastereomers is a critical step. This can often be achieved by fractional crystallization of the free base or a suitable salt from an appropriate solvent system. Alternatively, column chromatography can be employed for a more precise separation.
-
Salt Formation: The purified trans-4-Amino-4-methylcyclohexanol free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of the desired hydrochloride salt.
-
Purification and Characterization: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The purity and identity of the compound should be confirmed using the analytical techniques described in the previous section (NMR, IR, MS) and melting point analysis.
Applications in Drug Discovery and Medicinal Chemistry
The trans-1,4-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry. Its rigidity reduces the entropic penalty upon binding to a biological target, and the defined spatial orientation of the amino and hydroxyl groups allows for specific and directional interactions, such as hydrogen bonding.
Pharmacophoric Significance
The key pharmacophoric features of this scaffold include:
-
A hydrophobic core provided by the cyclohexane ring, which can engage in van der Waals interactions with nonpolar pockets of a receptor.
-
A hydrogen bond donor/acceptor in the hydroxyl group.
-
A positively charged center (at physiological pH) and hydrogen bond donor in the protonated amino group, which can form crucial ionic and hydrogen bonds.
The introduction of the methyl group at the C4 position in this compound offers several potential advantages in drug design:
-
Increased Lipophilicity: The methyl group can enhance the compound's ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The quaternary carbon at C4 can block potential sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
-
Modified Binding Affinity: The methyl group can act as a steric element to either promote or hinder binding to a target, allowing for fine-tuning of selectivity and potency.
Derivatives of 4-aminocyclohexanol have been explored for their analgesic properties, demonstrating the utility of this scaffold in targeting the central nervous system[3][4]. Furthermore, the related compound trans-4-aminocyclohexanol is a key intermediate in the synthesis of Ambroxol, a widely used mucolytic agent[2]. This highlights the commercial and therapeutic relevance of this class of molecules.
Caption: General pharmacophore model for the title compound.
Conclusion
This compound represents a structurally intriguing and synthetically accessible building block for the development of new chemical entities. Its well-defined stereochemistry and the presence of a unique quaternary center provide a compelling platform for scaffold-based drug design. While direct experimental characterization is limited in the public domain, a comprehensive understanding of its molecular structure, conformational behavior, and spectroscopic properties can be confidently predicted through the analysis of closely related analogs. The conceptual synthetic pathway outlined provides a practical starting point for its laboratory preparation. For medicinal chemists and drug development professionals, this molecule offers a valuable opportunity to explore new chemical space and to design novel ligands with potentially enhanced pharmacological profiles.
References
- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
physical characteristics of trans-4-Amino-4-methylcyclohexanol hydrochloride
An In-depth Technical Guide to the Physical Characteristics of trans-4-Amino-4-methylcyclohexanol Hydrochloride
This guide provides a comprehensive overview of the physical and spectroscopic characteristics of this compound (CAS Number: 1447955-52-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers practical protocols and theoretical insights to empower users to perform their own characterization and understand the causality behind the experimental observations. While this compound is a valuable building block in medicinal chemistry, notably in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors[1], detailed physical data is not extensively published. This guide, therefore, serves as both a repository of known information and a procedural manual for generating new, reliable data.
Core Molecular Identifiers and Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. These identifiers are crucial for locating safety information, predicting chemical behavior, and calculating stoichiometric conversions.
| Property | Value | Source(s) |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | N/A |
| CAS Number | 1447955-52-3 | [2] |
| Molecular Formula | C₇H₁₆ClNO | [2] |
| Molecular Weight | 165.66 g/mol | [2] |
| Appearance | White solid / powder | [1] |
| Melting Point | Data not publicly available. See Section 2.1 for protocol. | N/A |
| Solubility | Data not publicly available. See Section 2.2 for protocol. | N/A |
Essential Physical Characterization Protocols
The physical properties of a compound, such as its melting point and solubility, are critical indicators of purity and dictate its handling and application in experimental work.
Melting Point Determination: A Self-Validating System for Purity
The melting point is not merely a physical constant; it is a sensitive indicator of sample purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can artificially depress the melting point. Finely crush the white solid into a powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Ramp Rate: Begin heating at a rapid rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. As a point of reference, the non-methylated analog, trans-4-aminocyclohexanol hydrochloride, has a melting point of 225-227 °C. The target compound's melting point will differ, but this provides a preliminary search window.
-
Fine Measurement: Once within ~20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial for accurately observing the onset of melting (the first appearance of liquid) and the point of complete liquefaction.
-
Recording: Record the temperature range from the first drop of liquid to the complete disappearance of solid. Report this range as the melting point. For a pure sample, this process should be repeated at least twice, with results agreeing within 1-2 °C.
Solubility Profiling: The Key to Experimental Design
Understanding a compound's solubility is paramount for designing synthetic reactions, developing purification strategies, and preparing samples for biological assays. The presence of a hydroxyl group, a primary amine (protonated as an ammonium chloride salt), and a tertiary alcohol imparts high polarity to the molecule.
-
Solvent Selection: Choose a panel of solvents ranging from polar to non-polar. A standard panel includes:
-
Deionized Water (polar protic)
-
Methanol (polar protic)
-
Dimethyl Sulfoxide (DMSO) (polar aprotic)
-
Dichloromethane (DCM) (non-polar)
-
-
Procedure:
-
Add a pre-weighed amount of the compound (e.g., 1 mg) to a small vial.
-
Add the selected solvent in a stepwise manner (e.g., in 100 µL increments).
-
After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Continue adding solvent up to a defined volume (e.g., 1 mL).
-
-
Classification:
-
Soluble: Clear solution is obtained. Calculate the approximate solubility (e.g., >10 mg/mL if 1 mg dissolves in 100 µL).
-
Sparingly Soluble: Some solid remains, but a significant portion dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
Expected Outcome: Due to the polar ammonium and hydroxyl groups, the compound is expected to be soluble in water and methanol. Its solubility in DMSO is also likely. It is expected to be insoluble in non-polar solvents like dichloromethane and hexanes.
Spectroscopic Characterization Workflow
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following workflow outlines the logical sequence for obtaining a complete spectroscopic profile.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR are essential.
-
Weigh approximately 5-10 mg of the compound directly into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or DMSO-d₆ are excellent choices due to the compound's expected polarity.
-
Causality: D₂O will cause the O-H and N-H protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum. This is a useful diagnostic technique. DMSO-d₆ will allow for the observation of these exchangeable protons.
-
-
Cap the tube and vortex until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer and acquire data.
-
Methyl Protons (-CH₃): A singlet, integrating to 3H, expected around δ 1.1-1.3 ppm . The C4 carbon is quaternary, so there is no splitting.
-
Cyclohexane Ring Protons (-CH₂-): A series of complex multiplets between δ 1.4-2.0 ppm , integrating to 8H. Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns.
-
Hydroxyl Proton (-OH): A broad singlet, integrating to 1H, expected around δ 4.5-5.5 ppm . Its position can vary with concentration and temperature.
-
Ammonium Protons (-NH₃⁺): A broad singlet, integrating to 3H, expected around δ 7.5-8.5 ppm . The protons on the positively charged nitrogen are deshielded and appear downfield.
Caption: Structure and Predicted ¹H NMR Signals.
A total of 5 distinct carbon signals are expected due to the molecule's symmetry:
-
C-CH₃: ~25-30 ppm
-
Cyclohexane -CH₂- carbons (x2): ~30-40 ppm
-
C-N: ~50-55 ppm
-
C-OH: ~65-70 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the dry, powdered sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
-
~3200-2800 cm⁻¹ (broad, multiple bands): N-H stretching from the ammonium (NH₃⁺) group, overlapping with C-H stretches.
-
~2950-2850 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the cyclohexane ring and methyl group.
-
~1600-1500 cm⁻¹: N-H bending vibrations.
-
~1100-1050 cm⁻¹ (strong): C-O stretching vibration from the tertiary alcohol.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).
-
Prepare a dilute solution of the sample in a suitable solvent, typically methanol or a water/methanol mixture.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source.
-
Acquire the spectrum in positive ion mode.
The hydrochloride salt will not be observed directly. In the ESI source, the compound will be detected as the protonated free base, [M+H]⁺.
-
Free Base (C₇H₁₅NO) Molecular Weight: 129.20 g/mol
-
Expected [M+H]⁺ Peak: m/z = 130.12
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Use a fume hood or a well-ventilated area when handling larger quantities. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic, similar to its non-methylated analog.
By following these protocols and understanding the underlying principles, researchers can confidently determine the , ensuring data integrity and safe laboratory practice.
References
In-Depth Technical Guide on the Stereochemistry of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Introduction
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, a comprehensive understanding and rigorous control of stereochemistry are paramount in the synthesis and analysis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of the stereochemistry of trans-4-Amino-4-methylcyclohexanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[2] We will delve into its conformational analysis, stereoisomerism, and the analytical techniques essential for its stereochemical elucidation.
I. Stereoisomerism and Conformational Analysis of 4-Amino-4-methylcyclohexanol
The structure of 4-Amino-4-methylcyclohexanol contains two stereocenters, giving rise to a total of four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These stereoisomers exist as two pairs of enantiomers. The cis and trans diastereomers are distinguished by the relative orientation of the amino and hydroxyl groups on the cyclohexane ring.
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain.[3] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.[4] The chair conformation can undergo a "ring flip," interconverting axial and equatorial positions.[4]
The Stability of Chair Conformations
The energetic preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. Axial substituents experience steric hindrance from other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[5] Consequently, the chair conformation with the bulkier substituent in the equatorial position is generally more stable.[6][7] For monosubstituted cyclohexanes, the equilibrium lies heavily towards the conformer with the equatorial substituent.[5][7]
In the case of trans-4-Amino-4-methylcyclohexanol, both the amino/methyl-substituted carbon and the hydroxyl-substituted carbon are stereocenters. The trans configuration dictates that one substituent is on a "up" bond while the other is on a "down" bond. In the most stable chair conformation, both the hydroxyl group and the C4-substituted group (containing the amino and methyl groups) will preferentially occupy equatorial positions to minimize steric strain.
Visualizing Conformational Isomers
The interconversion between the two chair conformations of trans-4-Amino-4-methylcyclohexanol is depicted below. Conformer A, with both the hydroxyl and the amino/methyl groups in equatorial positions, is the more stable conformer.
Caption: Chair conformations of trans-4-Amino-4-methylcyclohexanol.
II. Synthesis of this compound
The synthesis of this compound often involves stereoselective methods to favor the formation of the desired trans isomer. A common strategy involves the reduction of a 4-substituted cyclohexanone precursor. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and the steric environment of the ketone.
One potential synthetic route starts from 4-methyl-4-nitrocyclohexanone. The reduction of the nitro group to an amine and the ketone to a hydroxyl group can be achieved in a stepwise manner. The stereoselectivity of the ketone reduction is crucial. Bulky reducing agents will preferentially attack from the less hindered face of the molecule, leading to the formation of the thermodynamically more stable equatorial alcohol. Subsequent protonation with hydrochloric acid yields the desired hydrochloride salt.
A patent describes a method starting from 4-aminobenzoic ester, involving catalytic hydrogenation, protection of the amino group, reduction of the ester, and finally deprotection and salt formation.[8] Another approach utilizes a one-pot synthesis combining a ketoreductase and an amine transaminase for the stereoselective preparation of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[9]
General Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized synthetic workflow.
III. Analytical Techniques for Stereochemical Elucidation
The unambiguous determination of the stereochemistry of this compound requires the application of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers and for conformational analysis.[10] The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.[10]
-
¹H NMR: In the more stable chair conformation of the trans isomer, the proton at C1 (attached to the hydroxyl group) and the protons at C4 are in axial positions. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.[10] Furthermore, the coupling constant (J-value) between adjacent axial-axial protons is significantly larger (typically 8-13 Hz) than that between axial-equatorial or equatorial-equatorial protons (typically 2-5 Hz). This large diaxial coupling is a key diagnostic feature for the trans isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry of the substituents. The steric compression experienced by axial substituents can cause a shielding effect, resulting in an upfield shift (lower ppm) of the corresponding carbon signal.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[10] Dissolve the sample in a suitable deuterated solvent, such as D₂O or CD₃OD.[10]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling constants to assign the signals and determine the relative stereochemistry.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.[11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of the electron density can be generated, revealing the exact spatial arrangement of all atoms.[11] This technique can unambiguously confirm the trans configuration and the preferred chair conformation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of high quality from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric purity of a chiral compound.[13][14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[14][16]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves screening different solvent systems (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and additives.
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.[15]
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Data Summary Table
| Analytical Technique | Key Information Provided | Typical Parameters/Observations for trans Isomer |
| ¹H NMR | Relative stereochemistry, conformational analysis | Large axial-axial coupling constants (8-13 Hz) for H1 and H4 protons. |
| ¹³C NMR | Number of unique carbons, stereochemical effects on chemical shifts | Characteristic chemical shifts for carbons in the cyclohexane ring. |
| X-ray Crystallography | Absolute configuration, solid-state conformation | Unambiguous determination of the trans arrangement of substituents. |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers | Baseline resolution of the two enantiomers on a suitable chiral column. |
IV. Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for its use in pharmaceutical synthesis. A thorough understanding of its stereoisomers, conformational preferences, and the analytical methods for its characterization is essential for ensuring the quality, safety, and efficacy of the final drug products. The integration of NMR spectroscopy, X-ray crystallography, and chiral HPLC provides a comprehensive toolkit for the rigorous stereochemical control required in modern drug development.
V. References
-
3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025). Retrieved from --INVALID-LINK--
-
Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). Retrieved from --INVALID-LINK--
-
4.4: Substituted Cyclohexanes - Chemistry LibreTexts. (2021). Retrieved from --INVALID-LINK--
-
Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014). Retrieved from --INVALID-LINK--
-
Monosubstituted Cylcohexanes | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from --INVALID-LINK--
-
2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum. (n.d.). Retrieved from --INVALID-LINK--
-
4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
trans-4-Aminocyclohexanol | 27489-62-9 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
trans-4-Aminocyclohexanol hydrochloride 97 50910-54-8 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020). Retrieved from --INVALID-LINK--
-
CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
X-ray Method for Structural Study of Liquid Cyclohexanol | Copernican Letters. (2010). Retrieved from --INVALID-LINK--
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from --INVALID-LINK--
-
Cyclohexanol | C6H11OH | CID 7966 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Cyclohexanol - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Chiral Separation of 4-Chromanol Enantiomers - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). Retrieved from --INVALID-LINK--
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug - PMC - NIH. (2025). Retrieved from --INVALID-LINK--
References
- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of trans-4-Amino-4-methylcyclohexanol hydrochloride
Introduction: The Strategic Importance of the Aminocyclohexanol Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclohexanol ring, particularly when functionalized with an amino group, represents a privileged scaffold. These aminocyclohexanol moieties are integral components of numerous biologically active compounds, prized for their conformational rigidity and the stereochemically defined vectors they provide for substituent placement. This defined three-dimensional arrangement is critical for precise interactions with biological targets such as enzymes and receptors. Aminocyclitols, a broader class that includes aminocyclohexanols, are found in nature in a variety of important compounds, including aminoglycoside antibiotics.[1]
The versatility of the aminocyclohexanol scaffold has led to its incorporation into a wide range of therapeutic agents, from antiviral carbocyclic nucleoside analogues to potent glycosidase inhibitors.[1] The ability to synthesize a diverse array of stereochemically defined aminocyclohexanol analogs is crucial for probing structure-activity relationships (SAR) and optimizing drug candidates.[1] This guide will delve into the history and synthesis of a specific, modern derivative within this class: trans-4-Amino-4-methylcyclohexanol hydrochloride. While the historical record of this particular methylated analog is not as extensively documented as its parent compounds, its emergence points to the ongoing refinement of this critical scaffold in the pursuit of novel therapeutics.
A Foundational Precursor: The History and Synthesis of trans-4-Aminocyclohexanol
To understand the context of this compound, one must first appreciate the history and established importance of its parent molecule, trans-4-aminocyclohexanol. This compound is a key intermediate in the synthesis of the mucolytic agent Ambroxol, a widely used medication for respiratory diseases.[2] The demand for Ambroxol has driven the development of efficient and scalable synthetic routes to trans-4-aminocyclohexanol.
Historically, a common industrial synthesis of trans-4-aminocyclohexanol starts from the readily available and inexpensive starting material, p-acetamidophenol (paracetamol).[3] This process typically involves the catalytic hydrogenation of the aromatic ring of paracetamol to produce a mixture of cis- and trans-4-acetamidocyclohexanol. Subsequent hydrolysis of the acetamido group yields the desired aminocyclohexanol isomers, which can then be separated.[3]
More recent innovations in synthetic methodology have focused on improving the stereoselectivity and efficiency of aminocyclohexanol synthesis. Biocatalysis, in particular, has emerged as a powerful tool. For instance, a one-pot synthesis of both cis- and trans-4-aminocyclohexanol has been developed using a combination of a keto reductase and an amine transaminase, starting from 1,4-cyclohexanedione.[4][5] This enzymatic approach offers high stereoselectivity and operates under mild conditions, representing a significant advancement over traditional chemical methods.[4][5]
The following diagram illustrates a generalized workflow for the enzymatic synthesis of 4-aminocyclohexanol isomers.
Caption: A generalized workflow for the enzymatic synthesis of 4-aminocyclohexanol isomers.
The Emergence of a Specialized Building Block: this compound
The direct "discovery" and "history" of this compound, in the traditional sense of a landmark scientific paper detailing its initial synthesis and characterization, is not readily found in the public domain. Its appearance in the catalogues of chemical suppliers and in patent literature suggests that it is a more recent and specialized chemical entity. It is likely that this compound was developed to fulfill a specific need in medicinal chemistry, where the introduction of a methyl group onto the 4-position of the aminocyclohexanol scaffold offers a means to probe or modulate biological activity.
The introduction of a methyl group can have several profound effects on the pharmacological properties of a molecule:
-
Increased Lipophilicity: The methyl group can enhance the molecule's ability to cross cell membranes.
-
Modified Receptor Binding: The steric bulk of the methyl group can influence how the molecule fits into a binding pocket, potentially increasing affinity or altering the mode of interaction.
-
Blocked Metabolism: A methyl group can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life.
Given the established utility of the aminocyclohexanol scaffold, it is highly probable that this compound was synthesized as a novel building block for the creation of new chemical entities with potentially improved therapeutic profiles.
Plausible Synthetic Strategies and Methodologies
While a definitive, published synthesis for this compound is not widely available, we can infer logical synthetic routes based on established principles of organic chemistry and the known syntheses of related compounds. A likely starting material for the synthesis of this compound would be 4-methyl-1,4-cyclohexanedione, which is not a common starting material, or a derivative of 4-aminobenzoic acid. A Chinese patent describes a multi-step synthesis of a related compound, trans-4-amino cyclohexylmethanol hydrochloride, starting from a 4-aminobenzoic ester, which involves catalytic hydrogenation and a series of functional group manipulations.[6]
A plausible, albeit challenging, approach to the synthesis of trans-4-Amino-4-methylcyclohexanol could involve the following conceptual steps:
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Enzymatic Synthesis of trans-4-Aminocyclohexanol (as a model)
While a specific protocol for the methylated target is not available, the following detailed protocol for the enzymatic synthesis of the parent compound, trans-4-aminocyclohexanol, provides a robust template for how such a synthesis could be approached using modern biocatalytic methods. This protocol is adapted from established procedures for the one-pot synthesis of 4-aminocyclohexanol isomers.[7]
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate
-
Amine Transaminase (ATA-200)
-
NADP⁺
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Magnesium chloride (MgCl₂)
Procedure:
-
In a reaction vessel, prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5).[7]
-
To this buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM.[7]
-
Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[7]
-
Initiate the reaction by adding freshly isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL).[7]
-
The reaction mixture is stirred at 250 rpm at a temperature of 30°C.[7]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data and Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1447955-52-3 | PubChem |
| Molecular Formula | C₇H₁₆ClNO | PubChem |
| Molecular Weight | 165.66 g/mol | PubChem |
| IUPAC Name | (1s,4s)-4-amino-4-methylcyclohexan-1-ol hydrochloride | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
Conclusion and Future Outlook
The aminocyclohexanol scaffold remains a cornerstone of modern medicinal chemistry, valued for its conformational rigidity and synthetic versatility. While the detailed historical discovery of this compound is not as well-documented as that of its foundational precursors, its emergence as a commercially available, specialized building block is a testament to the ongoing innovation in drug discovery. The strategic addition of a methyl group at the 4-position offers medicinal chemists a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Future research in this area will likely focus on the development of highly stereoselective and efficient synthetic routes to this and other substituted aminocyclohexanols. The continued exploration of biocatalytic methods, in particular, holds great promise for the environmentally friendly and scalable production of these valuable chiral intermediates. As our understanding of the intricate interactions between small molecules and biological targets deepens, we can expect to see compounds like this compound play an increasingly important role in the design and synthesis of the next generation of therapeutics.
References
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Ambroxol Hydrochloride Utilizing trans-4-Aminocyclohexanol
Abstract
Ambroxol hydrochloride is a potent mucolytic and secretagogue agent widely employed in the management of respiratory diseases to improve mucus clearance.[1][2] Its synthesis is a cornerstone of many pharmaceutical manufacturing processes. This application note provides a detailed, validated protocol for the synthesis of Ambroxol hydrochloride, centered on the efficient and industrially significant reductive amination pathway. The core transformation involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol, followed by an in-situ reduction and final salt formation.[3] We will explore the causality behind experimental choices, present a step-by-step methodology, and offer insights into process optimization, characterization, and safety.
Introduction and Strategic Rationale
The synthesis of Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, relies on the strategic coupling of two key building blocks: a substituted benzaldehyde and a functionalized cyclohexylamine.[3] Among various reported routes, the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol is a widely adopted and efficient method.[3][4]
This pathway is favored for several reasons:
-
High Efficiency: The reaction proceeds with high conversion rates, leading to excellent overall yields.[5]
-
Operational Simplicity: The process can be conducted as a "one-pot" synthesis, which avoids the need to isolate the intermediate Schiff base, thereby shortening the production cycle and reducing solvent usage.[6]
-
Scalability: The reagents are readily available, and the reaction conditions are moderate, making this process well-suited for industrial-scale production.[4]
The bifunctional nature of trans-4-aminocyclohexanol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an indispensable intermediate for this synthesis. The trans stereochemistry is critical as it is retained in the final Ambroxol molecule, which is essential for its pharmacological activity.
Reaction Mechanism: The Reductive Amination Pathway
The synthesis proceeds in three distinct chemical stages within a single pot, as illustrated below.
References
- 1. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 6. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]
The Synthetic Utility of trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Guide for the Modern Chemist
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of modern organic synthesis and medicinal chemistry, the demand for novel, three-dimensionally complex molecular scaffolds is insatiable. These scaffolds serve as the foundation for new therapeutic agents, offering precise spatial arrangements of functional groups to optimize interactions with biological targets. trans-4-Amino-4-methylcyclohexanol hydrochloride emerges as a valuable, yet underexplored, building block in this context. Its rigid cyclohexane core, substituted with a tertiary amine and a hydroxyl group in a defined trans stereochemical relationship, presents a unique combination of features for the synthesis of intricate molecular architectures. The presence of a quaternary carbon atom introduces a level of steric hindrance that can be strategically employed to influence reaction outcomes and conformational preferences of the final products.
This guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, with a focus on its utility in constructing pharmaceutically relevant motifs. While specific, published protocols for this methylated analog are scarce, we will draw upon the well-established chemistry of its non-methylated counterpart, trans-4-aminocyclohexanol, to provide robust, representative protocols. Crucially, we will delve into the mechanistic rationale behind the proposed synthetic steps and offer expert insights into how the presence of the methyl group may influence reactivity, guiding the researcher in adapting and optimizing these methods for their specific needs.
Core Applications: A Gateway to Spirocyclic and Conformationally Restricted Systems
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of complex structures. The primary amino group serves as a versatile handle for N-alkylation, acylation, and reductive amination, while the hydroxyl group can be functionalized through etherification, esterification, or used as a directing group in subsequent transformations.
Two particularly promising applications for this building block are:
-
Synthesis of Spiropiperidines: Spirocyclic scaffolds, particularly those containing a piperidine ring, are of significant interest in drug discovery due to their rigid conformations and ability to project substituents into distinct vectors of chemical space.[1] The geminal amino and methyl groups on the cyclohexane ring of our title compound provide a unique starting point for the construction of novel spiropiperidine derivatives.
-
Access to Conformationally Restricted Diamines: Diamine motifs are prevalent in biologically active molecules. By functionalizing the hydroxyl group of trans-4-Amino-4-methylcyclohexanol into a second amino group, or a precursor, novel conformationally restricted diamines can be accessed. The rigid cyclohexane backbone limits the conformational freedom of the resulting diamine, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets.
Representative Application: Synthesis of a Spiropiperidine Precursor
To illustrate the synthetic utility of this compound, we present a detailed protocol for its elaboration into a key spiropiperidine precursor. This transformation involves a two-step sequence: N-alkylation followed by intramolecular cyclization.
Protocol 1: N-Alkylation of trans-4-Amino-4-methylcyclohexanol with a Halogenated Electrophile
This protocol details the N-alkylation of trans-4-Amino-4-methylcyclohexanol with 1-bromo-3-chloropropane to introduce a handle for a subsequent intramolecular cyclization.
Reaction Scheme:
Caption: N-alkylation of trans-4-Amino-4-methylcyclohexanol.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| 1-bromo-3-chloropropane | Alkylating agent |
| Potassium carbonate (K₂CO₃), anhydrous | Base |
| Acetonitrile (CH₃CN), anhydrous | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Reflux condenser | To prevent solvent loss at elevated temperatures |
| Heating mantle or oil bath | For controlled heating |
| Thin-layer chromatography (TLC) plates | To monitor reaction progress |
| Rotary evaporator | For solvent removal |
| Standard glassware for workup and purification | Separatory funnel, beakers, flasks, chromatography column, etc. |
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the flask.
-
Add anhydrous acetonitrile (30 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (0.65 mL, 6.6 mmol) dropwise to the stirred suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure N-(3-chloropropyl)-4-amino-4-methylcyclohexanol.
Expertise & Experience (Causality Behind Experimental Choices):
-
Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to neutralize the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction.[2] Its insolubility in acetonitrile can be advantageous in driving the reaction to completion. The use of a stronger, soluble organic base like triethylamine or diisopropylethylamine is also a viable option, though this may require more rigorous purification to remove the corresponding ammonium salt.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the alkylating agent and, to some extent, the starting amine salt, while allowing for easy removal of the inorganic base by filtration.
-
Temperature: Heating the reaction to 60 °C increases the rate of the N-alkylation. Higher temperatures could lead to the formation of undesired side products, such as elimination of the alkyl halide.
-
Impact of the Methyl Group: The presence of the tertiary amino group in the starting material, due to the methyl substituent, will likely decrease the rate of N-alkylation compared to its primary amine analog, trans-4-aminocyclohexanol, due to increased steric hindrance. Therefore, a longer reaction time or slightly higher temperature may be necessary to achieve full conversion. It is crucial to monitor the reaction closely by TLC to determine the optimal reaction time.
Protocol 2: Intramolecular Cyclization to a Spiropiperidine Precursor
This protocol describes the base-mediated intramolecular cyclization of the N-alkylated product to form the spiropiperidine ring system.
Reaction Scheme:
Caption: Intramolecular cyclization to form a spiropiperidine precursor.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| N-(3-chloropropyl)-4-amino-4-methylcyclohexanol | Starting material |
| Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base |
| Tetrahydrofuran (THF), anhydrous | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Inert atmosphere (Nitrogen or Argon) | To prevent reaction with atmospheric moisture and CO₂ |
| Syringe or dropping funnel | For controlled addition of reagents |
| Standard glassware for workup and purification | Separatory funnel, beakers, flasks, chromatography column, etc. |
Experimental Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the N-(3-chloropropyl)-4-amino-4-methylcyclohexanol (1.0 g, 4.5 mmol).
-
Add anhydrous tetrahydrofuran (20 mL) to dissolve the starting material.
-
Addition of Base: In a separate flask, prepare a solution of potassium tert-butoxide (0.76 g, 6.8 mmol) in anhydrous THF (10 mL).
-
Add the potassium tert-butoxide solution dropwise to the stirred solution of the starting material at room temperature over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 6 hours.
-
Workup:
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure spiropiperidine derivative.
Expertise & Experience (Causality Behind Experimental Choices):
-
Choice of Base: Potassium tert-butoxide is a strong, sterically hindered base. Its primary role is to deprotonate the hydroxyl group, forming an alkoxide which then acts as an internal nucleophile to displace the chloride, forming the piperidine ring. A strong base is required for this intramolecular Williamson ether synthesis-type reaction.
-
Solvent Selection: THF is an excellent solvent for this type of reaction as it is polar aprotic and dissolves both the substrate and the base.
-
Inert Atmosphere: Potassium tert-butoxide is highly reactive towards water and carbon dioxide. Therefore, maintaining an inert atmosphere is crucial to prevent quenching of the base and ensure the reaction proceeds to completion.
-
Influence of the Methyl Group: The methyl group is not expected to have a significant electronic effect on this cyclization. However, its steric bulk may influence the conformational preference of the transition state, potentially leading to a high degree of diastereoselectivity if a new stereocenter is formed during the cyclization. The rigidity of the cyclohexane ring and the gem-disubstitution at the 4-position are key to favoring the intramolecular cyclization.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the two-step synthesis.
Conclusion and Future Outlook
This compound represents a promising, albeit currently underutilized, building block for the synthesis of complex, three-dimensional molecules. Its rigid core and orthogonally reactive functional groups provide a solid foundation for the construction of novel spiropiperidines, conformationally restricted diamines, and other scaffolds of interest to the pharmaceutical and agrochemical industries. While the direct literature precedent for its application is limited, the well-established chemistry of its non-methylated analog provides a reliable roadmap for its synthetic manipulation.
The key to successfully employing this reagent lies in a thorough understanding of the potential steric influence of the geminal methyl group on reaction rates and selectivities. By carefully considering the choice of reagents, solvents, and reaction conditions, and by diligently monitoring reaction progress, researchers can unlock the full potential of this versatile building block. As the drive for novel chemical matter continues, it is anticipated that this compound and its derivatives will find increasing application in the synthesis of the next generation of complex organic molecules.
References
reaction of trans-4-Amino-4-methylcyclohexanol hydrochloride with aldehydes
Application Note & Protocols
Topic: Synthesis and Application of Novel Imines from trans-4-Amino-4-methylcyclohexanol hydrochloride and Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Cyclohexylamines in Synthesis
In contemporary drug discovery and fine chemical synthesis, the generation of molecules with three-dimensional complexity is paramount for achieving novel bioactivity and improved physicochemical properties. Imines, or Schiff bases, represent a cornerstone of synthetic versatility, serving as crucial intermediates for the construction of a vast array of nitrogen-containing compounds.[1][2] The reaction between a primary amine and an aldehyde is a fundamental route to these C=N bonded structures.[3][4]
This guide focuses on the reaction of this compound (CAS 1447955-52-3)[5] with various aldehydes. This particular amine offers a unique scaffold: the trans-cyclohexyl ring imparts a rigid, well-defined conformational geometry, while the tertiary methyl group introduces steric influence. The distal hydroxyl group provides a secondary site for potential derivatization. By leveraging this building block, researchers can introduce a decorated, sp³-rich motif into target molecules, a strategy often employed to escape "flatland" in medicinal chemistry and enhance properties like solubility and metabolic stability.
This document provides a detailed exploration of the underlying chemical principles, two robust protocols for both direct imine synthesis and subsequent reductive amination, and guidelines for the characterization of the resulting products.
Part 1: Chemical Principles and Mechanistic Insights
The formation of an imine from a primary amine and an aldehyde is a reversible, acid-catalyzed condensation reaction.[3][6] The overall process involves the elimination of a water molecule.[7]
The Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine.
-
Dehydration: Under mildly acidic conditions (pH 4-5 is often optimal), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).[4][6] The nitrogen's lone pair then assists in the elimination of water, forming a protonated imine, or iminium ion. Subsequent deprotonation yields the final, neutral imine product.
Critical Experimental Considerations
-
Liberating the Free Amine: The starting material, this compound, is an ammonium salt. The amine is protonated and therefore non-nucleophilic. Before the reaction can commence, the free amine must be liberated by the addition of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate. This step is critical for the reaction to proceed.
-
Driving the Equilibrium: The reversibility of imine formation necessitates strategies to drive the reaction to completion. The most common and effective method is the removal of water as it is formed.[8] This is typically achieved by:
-
The Pathway to Secondary Amines: Reductive Amination: While imines are valuable intermediates, they can be susceptible to hydrolysis. A common and powerful subsequent transformation is their reduction to stable secondary amines. This can be performed in a one-pot reaction known as reductive amination.[10][11] This process involves the in-situ formation of the imine, followed by its immediate reduction using a hydride reagent.[12]
-
Choice of Reducing Agent: The choice of reducing agent is key. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated iminium ion intermediate.[10][13] Standard sodium borohydride (NaBH₄) can also be used, but it is often added after imine formation is complete, as it can reduce the aldehyde.
-
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aldehydes can be irritants and sensitizers. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of an Imine via Azeotropic Distillation
This protocol describes the reaction of this compound with benzaldehyde to form the corresponding imine, using a Dean-Stark apparatus to remove water.
Caption: Workflow for imine synthesis using a Dean-Stark trap.
| Reagent/Material | Quantity | M.W. | Moles (mmol) |
| trans-4-Amino-4-methylcyclohexanol HCl | 1.00 g | 165.66 | 6.04 |
| Benzaldehyde | 0.64 g (0.61 mL) | 106.12 | 6.04 |
| Triethylamine (TEA) | 0.67 g (0.92 mL) | 101.19 | 6.64 (1.1 eq) |
| Toluene | 30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Deuterated Chloroform (CDCl₃) | - | - | - |
| Round-bottom flask (100 mL), Dean-Stark trap, condenser, magnetic stirrer, heating mantle |
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.04 mmol).
-
Reagent Addition: Add toluene (30 mL), followed by benzaldehyde (0.61 mL, 6.04 mmol).
-
Base Addition: Add triethylamine (0.92 mL, 6.64 mmol) to the suspension. The TEA will react with the hydrochloride salt to form the free amine and triethylammonium chloride, which is often insoluble in toluene.
-
Reaction: Fit the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux (approx. 111°C) with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as a separate phase below the toluene.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-6 hours).[9] The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase), observing the consumption of the aldehyde.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium chloride solution (brine, 2 x 20 mL) to remove the triethylammonium salt.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure imine.
Protocol 2: One-Pot Reductive Amination
This protocol describes the direct conversion of the amine and an aldehyde into a stable secondary amine in a single reaction vessel.
Caption: Simplified mechanism of acid-catalyzed imine formation.
| Reagent/Material | Quantity | M.W. | Moles (mmol) |
| trans-4-Amino-4-methylcyclohexanol HCl | 1.00 g | 165.66 | 6.04 |
| 4-Methoxybenzaldehyde | 0.82 g | 136.15 | 6.04 |
| Dichloromethane (DCM) or Methanol | 30 mL | - | - |
| Acetic Acid (Glacial) | 0.1 mL | - | - |
| Sodium Triacetoxyborohydride (STAB) | 1.54 g | 211.94 | 7.25 (1.2 eq) |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
-
Initial Setup: In a 100 mL round-bottom flask, suspend this compound (1.00 g, 6.04 mmol) in dichloromethane (30 mL). Note: Methanol can also be an effective solvent.[13]
-
Reagent Addition: Add 4-methoxybenzaldehyde (0.82 g, 6.04 mmol) to the suspension. Note: The hydrochloride salt does not need to be neutralized beforehand in this procedure, as the reaction conditions will facilitate the equilibrium.
-
Acid Catalyst: Add a few drops of glacial acetic acid (approx. 0.1 mL) to catalyze imine formation.[9] Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.54 g, 7.25 mmol) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 4-24 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir for 15-20 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.
Part 3: Product Characterization
Confirmation of product identity is achieved through standard spectroscopic techniques.
| Technique | Imine (Schiff Base) Formation | Reductive Amination Product |
| IR Spectroscopy | Appearance: Strong C=N stretch (1620-1660 cm⁻¹).[1] Disappearance: C=O stretch from aldehyde (~1700 cm⁻¹), N-H bends from primary amine (~1600 cm⁻¹). | Disappearance: C=N stretch. Appearance: N-H stretch (secondary amine, ~3300-3500 cm⁻¹). |
| ¹H NMR | Appearance: Azomethine proton (-CH=N-) as a singlet between δ 8.0-8.9 ppm.[14] | Disappearance: Azomethine proton signal. Appearance: New singlet or AB quartet for the -N-CH₂-Ar protons (typically δ 3.5-4.5 ppm). |
| ¹³C NMR | Appearance: Imine carbon (-CH=N-) signal between δ 158-164 ppm.[1] | Disappearance: Imine carbon signal. Appearance: New signal for the -N-CH₂-Ar carbon (typically δ 45-60 ppm). |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the imine product. | Molecular ion peak corresponding to the calculated mass of the secondary amine product (Imine + 2 Da). |
References
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Introduction: The Strategic Importance of N-Alkylated 4-Amino-4-methylcyclohexanol Scaffolds
The trans-4-amino-4-methylcyclohexanol scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane core provides a defined three-dimensional orientation for appended pharmacophoric groups, while the amino and hydroxyl functionalities offer key points for molecular elaboration. N-alkylation of the primary amino group is a critical transformation, enabling the modulation of physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity. These modifications are instrumental in optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile and enhancing its pharmacological activity and selectivity.
This guide provides detailed application notes and protocols for the most common and effective methods for the N-alkylation of trans-4-Amino-4-methylcyclohexanol hydrochloride. We will delve into the mechanistic underpinnings of each method, offering practical, field-proven protocols tailored for this specific substrate. The methods covered include reductive amination, direct alkylation, and catalytic N-alkylation with alcohols, providing researchers with a versatile toolkit for the synthesis of novel N-substituted derivatives.
Method 1: Reductive Amination - The Workhorse of N-Alkylation
Reductive amination is a highly versatile and widely employed method for the N-alkylation of primary amines.[1] The reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[2] The choice of reducing agent is critical for the success of this reaction, with milder hydrides being preferred to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2]
Key Advantages:
-
High Selectivity: Generally leads to mono-alkylation with high fidelity.
-
Broad Substrate Scope: A wide variety of aldehydes and ketones can be used to introduce diverse alkyl groups.
-
Mild Reaction Conditions: Often proceeds at room temperature and under neutral or slightly acidic pH.[3]
Protocol 1A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent, making it ideal for reductive aminations.[4][5] It is less sensitive to moisture than other borohydrides and can be used in a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together.[5]
Reaction Scheme:
Caption: Reductive amination workflow using STAB.
Step-by-Step Protocol:
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Neutralization: Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the reaction mixture. Stir for 1-2 hours at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[1]
Protocol 1B: Borch Reductive Amination using Sodium Cyanoborohydride
The Borch reaction utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent.[6][7] A key feature of this method is the importance of pH control; NaBH₃CN is most effective under mildly acidic conditions (pH 6-7) where the iminium ion is readily formed and reduced, while the carbonyl starting material is less susceptible to reduction.[6]
Reaction Scheme:
Caption: The Borch reductive amination pathway.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in methanol (MeOH).
-
pH Adjustment: Add a small amount of a weak acid, such as acetic acid, to adjust the pH to approximately 6-7. This can be monitored using pH paper.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in one portion. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[8] The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. A significant challenge with this method is controlling the selectivity, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[9][10]
Key Considerations:
-
Stoichiometry: Using a slight excess of the amine or carefully controlling the addition of the alkyl halide can favor mono-alkylation.
-
Base: A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the hydrochloride salt of the starting material.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used.
Reaction Scheme:
Caption: Direct N-alkylation and potential over-alkylation.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) and a solid base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq.) in DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir for 12-48 hours. The progress of the reaction should be carefully monitored by TLC or LC-MS to minimize the formation of the dialkylated byproduct.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
Catalytic N-alkylation using alcohols as alkylating agents is an increasingly popular and sustainable method.[11][12] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition metal catalyst.[13] This carbonyl intermediate then undergoes reductive amination with the amine, and the catalyst, which holds the "borrowed" hydrogen, reduces the resulting imine to the final product, regenerating the catalyst.[13] Water is the only byproduct, making this an atom-economical and environmentally friendly process.[12]
Key Advantages:
-
Atom Economy: Alcohols are used as the alkylating agents, and water is the only byproduct.[12]
-
Sustainability: Avoids the use of stoichiometric organometallic reagents or toxic alkyl halides.
-
Selectivity: Can often be controlled to favor mono-alkylation.
Reaction Scheme:
Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.
Step-by-Step Protocol:
-
Reactant Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), a suitable base (e.g., KOH or K₂CO₃) (1.5 eq.), and the transition metal catalyst (e.g., a ruthenium or iridium complex) (1-5 mol%).
-
Solvent and Reagent Addition: Add the alcohol (which can also serve as the solvent if used in large excess) or a high-boiling inert solvent like toluene or xylene.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Specialized Protocol: Eschweiler-Clarke Reaction for N,N-Dimethylation
For the specific case of exhaustive methylation to the tertiary amine, the Eschweiler-Clarke reaction is a classic and highly effective method.[14][15] It involves the reaction of a primary or secondary amine with excess formic acid and formaldehyde.[16] The reaction proceeds via reductive amination, where formaldehyde forms an iminium ion that is then reduced by formic acid (acting as the hydride source).[14] A key advantage is that the reaction does not produce quaternary ammonium salts.[14]
Reaction Scheme:
Caption: Eschweiler-Clarke N,N-dimethylation.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, place this compound (1.0 eq.). Add an aqueous solution of formaldehyde (excess, e.g., 5-10 eq.) and formic acid (excess, e.g., 5-10 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100 °C) for 6-12 hours. Gas evolution (CO₂) will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Make the solution basic by the careful addition of a strong base, such as aqueous sodium hydroxide (NaOH), until the pH is >10.
-
Purification: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N,N-dimethylated product. Further purification by chromatography may be necessary if impurities are present.
Comparative Summary of N-Alkylation Methods
| Method | Alkylating Agent | Reducing Agent / Catalyst | Advantages | Disadvantages |
| Reductive Amination (STAB) | Aldehydes, Ketones | Sodium Triacetoxyborohydride | High selectivity for mono-alkylation, mild conditions, broad scope.[1][5] | Stoichiometric use of hydride reagent. |
| Reductive Amination (Borch) | Aldehydes, Ketones | Sodium Cyanoborohydride | Effective under mild acidic conditions.[6] | Requires pH control, NaBH₃CN is toxic. |
| Direct Alkylation | Alkyl Halides | None (Base required) | Simple procedure, readily available reagents. | Risk of over-alkylation, formation of salt byproducts.[9] |
| Catalytic N-Alkylation | Alcohols | Transition Metal Catalyst (Ru, Ir) | Atom-economical, sustainable, water as the only byproduct.[12] | Requires higher temperatures, catalyst can be expensive. |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Specific for N,N-dimethylation, avoids quaternization.[14] | Limited to methylation, requires excess reagents and heating. |
Conclusion
The N-alkylation of this compound can be effectively achieved through several robust methods. For general-purpose mono-alkylation with a wide variety of alkyl groups, reductive amination using sodium triacetoxyborohydride offers the best combination of selectivity, operational simplicity, and substrate scope. When sustainability and atom economy are primary concerns, catalytic N-alkylation with alcohols presents a powerful, green alternative. For straightforward alkylations where selectivity can be controlled, direct alkylation remains a viable option. Finally, for the specific synthesis of the N,N-dimethyl derivative, the Eschweiler-Clarke reaction is a reliable and high-yielding choice. The selection of the optimal method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available resources.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel Derivatives from trans-4-Amino-4-methylcyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Amino-4-methylcyclohexanol Scaffold
In the landscape of medicinal chemistry, the cyclohexyl ring serves as a versatile, non-planar scaffold that can project substituents into three-dimensional space, enabling precise interactions with biological targets. The compound trans-4-Amino-4-methylcyclohexanol is a particularly valuable building block due to its bifunctional nature. It features a primary amine, which is a potent nucleophile and a key site for hydrogen bonding, and a tertiary alcohol, which provides a site for further functionalization, albeit a sterically hindered one. This inherent orthogonality in reactivity allows for selective chemical modifications, making it an attractive starting material for generating libraries of diverse compounds for drug discovery programs.[1][2][3]
This guide provides an in-depth exploration of synthetic strategies to generate novel derivatives from trans-4-Amino-4-methylcyclohexanol hydrochloride. It is important to note that the starting material is a hydrochloride salt; therefore, the amine is protonated. The initial step in nearly all protocols will involve the neutralization of this salt with a suitable base to liberate the free, nucleophilic amine for subsequent reactions. We will delve into the causality behind experimental choices, provide detailed, reproducible protocols, and offer insights grounded in established chemical principles.
Caption: Overview of synthetic pathways from the trans-4-Amino-4-methylcyclohexanol scaffold.
Part 1: Selective N-Acylation for Amide Synthesis
Principle and Mechanistic Insight
The primary amine of the scaffold is significantly more nucleophilic than the sterically hindered tertiary alcohol. This difference allows for highly selective N-acylation under mild conditions. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). When using an acyl chloride, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine. Catalyst-free methods, particularly with anhydrides, are also highly effective and environmentally benign.[4][5]
Experimental Protocol 1.1: N-Acetylation using Acetic Anhydride
This protocol describes a straightforward, catalyst-free method for forming the corresponding acetamide.
Materials & Reagents:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Free Amine Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until the effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filtration & Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the free amine as an oil or solid.
-
Acylation: Dissolve the resulting free amine in a minimal amount of an appropriate solvent (e.g., dichloromethane or THF, or run neat if liquid).[4] Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base (eq) | Solvent | Typical Time | Expected Product |
| Acetic Anhydride | None needed | Neat or DCM | 1-2 h | N-acetyl derivative |
| Benzoyl Chloride | TEA (1.5) | DCM | 2-4 h | N-benzoyl derivative |
| Isobutyryl Chloride | DIPEA (1.5) | THF | 2-4 h | N-isobutyryl derivative |
| Boc Anhydride | TEA (1.5) | DCM/THF | 4-12 h | N-Boc protected amine |
Part 2: Synthesis of Urea Derivatives
Principle and Mechanistic Insight
Ureas are privileged structures in medicinal chemistry due to their ability to act as rigid hydrogen bond donors and acceptors. The synthesis of N,N'-substituted ureas from the amino-cyclohexanol scaffold is efficiently achieved by reacting the free amine with an isocyanate. The reaction is typically fast, high-yielding, and proceeds via the nucleophilic attack of the amine nitrogen on the central carbon of the isocyanate group.[6] This reaction is often performed without a catalyst and is highly chemoselective for the amine.
Caption: Experimental workflow for the synthesis of N-Aryl urea derivatives.
Experimental Protocol 2.1: Synthesis of an N-Phenyl Urea Derivative
Materials & Reagents:
-
trans-4-Amino-4-methylcyclohexanol (free amine, from Protocol 1.1 steps 1-3)
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes or Diethyl Ether
Scientist's Note: Isocyanates are highly reactive towards water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve the free amine (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.
-
Monitoring: Check for the absence of the starting amine spot by TLC.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold hexanes or diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude solid can be triturated with ether or hexanes to remove any unreacted isocyanate. If necessary, further purification can be achieved by recrystallization or column chromatography.
Part 3: Derivatizing the Sterically Hindered Tertiary Alcohol
Challenges and Strategic Approach: The Necessity of N-Protection
Direct functionalization of the tertiary hydroxyl group in the presence of the primary amine is synthetically challenging and generally unfeasible. The amine's superior nucleophilicity would lead to preferential reaction. Furthermore, the tertiary nature of the alcohol presents significant steric hindrance, requiring more forcing conditions for reactions like acylation or etherification.
The authoritative strategy is to first "protect" the highly reactive amine, rendering it non-nucleophilic. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, installed using Di-tert-butyl dicarbonate (Boc₂O). Once the amine is protected as a carbamate, the hydroxyl group can be targeted for derivatization.[7]
Experimental Protocol 3.1: N-Protection and Subsequent O-Acylation
This two-step protocol first protects the amine and then acylates the hydroxyl group.
Step A: N-Boc Protection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water. Add triethylamine (2.5 eq) to neutralize the salt and act as a base.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Stir vigorously at room temperature overnight.
-
Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude N-Boc protected product, which can be purified by chromatography.
Step B: O-Acylation of the N-Boc Protected Intermediate
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve the N-Boc protected amino alcohol (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion (may require several hours to overnight).
-
Work-up and Purification: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify by flash column chromatography to yield the O-acylated, N-protected final product.
Part 4: Summary of Analytical Characterization
Proper characterization is essential to confirm the identity and purity of synthesized derivatives. The table below summarizes key expected spectroscopic data.
| Derivative Class | Technique | Key Observable Feature |
| Amide | IR | Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹) |
| ¹H NMR | Appearance of new signals for the acyl group, downfield shift of the N-H proton (δ 7-9 ppm) | |
| MS (ESI+) | Correct [M+H]⁺ peak corresponding to the acylated product | |
| Urea | IR | Strong C=O stretch (~1630-1660 cm⁻¹), two distinct N-H stretches |
| ¹H NMR | Appearance of signals for the new substituent, two distinct N-H signals | |
| MS (ESI+) | Correct [M+H]⁺ peak for the urea derivative | |
| O-Acyl | IR | New ester C=O stretch (~1735 cm⁻¹), disappearance of the O-H stretch |
| ¹H NMR | Disappearance of the O-H signal, appearance of new acyl group signals | |
| ¹³C NMR | Appearance of an ester carbonyl signal (~170 ppm) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of trans-4-Amino-4-methylcyclohexanol hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the final molecule.[5][6]
The linker's length, flexibility, and chemical composition are not merely spacers but play an active role in orienting the POI and E3 ligase to facilitate efficient ubiquitination.[] A growing body of evidence suggests that linkers with a degree of rigidity can enhance PROTAC potency and improve pharmacokinetic properties.[8][9][10] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex.[10][11] Cycloalkane structures, such as cyclohexane, are increasingly being incorporated into PROTAC linkers to impart this beneficial rigidity, which can lead to improved metabolic stability and bioavailability.[9]
This application note details the use of trans-4-Amino-4-methylcyclohexanol hydrochloride as a versatile building block for the synthesis of rigid linkers in PROTACs. The trans-cyclohexane scaffold provides a well-defined spatial orientation, while the amino and hydroxyl functionalities offer orthogonal handles for sequential conjugation to POI and E3 ligase ligands. The presence of the methyl group can further refine the conformational properties of the linker and may contribute to improved metabolic stability.
Advantages of Incorporating trans-4-Amino-4-methylcyclohexanol into PROTAC Linkers
The use of a substituted cyclohexane ring in a PROTAC linker offers several distinct advantages:
| Feature | Advantage in PROTAC Design |
| Rigidity | Pre-organizes the PROTAC into a conformation favorable for ternary complex formation, potentially increasing degradation efficiency.[5][11] |
| Improved Physicochemical Properties | Can enhance metabolic stability and cell permeability compared to more flexible alkyl or PEG linkers.[9] |
| Three-Dimensional Diversity | The cyclohexane scaffold introduces a non-planar, three-dimensional element to the linker, allowing for more precise spatial positioning of the POI and E3 ligase ligands. |
| Orthogonal Functional Groups | The amino and hydroxyl groups allow for selective and sequential chemical modifications, providing a clear and controlled synthetic route. |
| Tunable Properties | The methyl group can influence the lipophilicity and conformational preferences of the linker, offering an additional point of optimization. |
Synthetic Strategy for PROTAC Synthesis
The synthesis of a PROTAC utilizing this compound as a linker building block requires a strategic approach to selectively functionalize the amino and hydroxyl groups. This typically involves the use of orthogonal protecting groups to ensure that each functional group reacts in a controlled manner.
A general synthetic workflow is outlined below. This modular approach allows for the flexible and convergent assembly of the final PROTAC molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Exploring the Catalytic Potential of trans-4-Amino-4-methylcyclohexanol Hydrochloride Complexes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Structurally Unique Amino Alcohol Ligand
The field of asymmetric catalysis is perpetually driven by the quest for novel, efficient, and selective chiral ligands. Amino alcohols have long been recognized as a "privileged" class of ligands, owing to their robust coordination with a variety of metals, stereochemical rigidity, and the synthetic accessibility that allows for extensive tuning of their steric and electronic properties.[1][2] This guide focuses on the prospective catalytic applications of complexes derived from trans-4-Amino-4-methylcyclohexanol hydrochloride.
It is important to note that, as of the current scientific literature, the direct application of this compound as a ligand in catalysis is not extensively documented. Its primary recognized use is as a key intermediate in the synthesis of pharmaceuticals, such as the mucolytic agent Ambroxol.[3][4][5] However, its inherent structural features—a rigid trans-cyclohexyl backbone, a tertiary carbinamine, and a secondary alcohol—present a compelling case for its investigation as a novel chiral ligand.
This document, therefore, serves as a forward-looking guide. By drawing authoritative parallels from structurally related and well-established aminocyclohexanol and β-amino alcohol ligands, we will provide detailed protocols and a conceptual framework for researchers to unlock the potential of trans-4-Amino-4-methylcyclohexanol complexes in key catalytic transformations.
Foundational Principles: Why Amino Alcohols Excel as Ligands
The efficacy of amino alcohols as ligands in asymmetric catalysis stems from their ability to form stable, chiral environments around a metal center. The core principle lies in the formation of a five-membered chelate ring upon coordination of both the nitrogen and oxygen atoms to the metal.
-
Bidentate Coordination: The vicinal (or in this case, 1,4-trans) arrangement of the amino and hydroxyl groups allows for the formation of a stable chelate complex with a metal center (e.g., Ruthenium, Zinc, Boron). This rigidifies the catalyst structure.
-
Chiral Environment: The stereochemistry of the ligand dictates the three-dimensional space around the metal's active site. This chiral pocket forces the incoming substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product.
-
Structural Rigidity: The cyclohexyl backbone of the target ligand imparts significant conformational rigidity, which is crucial for effective stereochemical communication between the ligand and the substrate. This rigidity is often correlated with higher enantioselectivities.[6]
-
Tunability: While our focus is on a specific molecule, the broader class of aminocyclohexanols can be derivatized at the amine or alcohol, allowing for fine-tuning of the catalyst's steric and electronic properties to optimize performance for a specific reaction.[7][8]
Prospective Catalytic Application I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing chiral secondary alcohols, which are vital building blocks in the pharmaceutical industry.[6] Ruthenium complexes featuring chiral β-amino alcohol ligands are highly effective catalysts for this transformation, typically using isopropanol as both the solvent and the hydrogen source.[6][9]
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a ruthenium hydride species. The chiral ligand, coordinated to the ruthenium, directs the hydride transfer to one face of the prochiral ketone, yielding the chiral alcohol with high enantiomeric excess (ee). The rigidity of ligands derived from the indane backbone has proven important for achieving good enantioselectivity, a feature mirrored by the cyclohexyl core of our target ligand.[6]
Experimental Protocol: ATH of Acetophenone
This protocol is adapted from established procedures for β-amino alcohol-ruthenium catalysts and serves as a starting point for evaluating trans-4-Amino-4-methylcyclohexanol.[6][9]
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Base (e.g., Potassium tert-butoxide or Sodium isopropoxide)
-
Anhydrous Isopropanol (i-PrOH)
-
Acetophenone (or other prochiral ketone substrate)
-
Inert atmosphere setup (Schlenk line or glovebox)
Protocol Steps:
-
Ligand Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (0.02 mmol, 2.2 mol%) in anhydrous i-PrOH (2 mL). Add a solution of KOtBu (0.02 mmol, 2.2 mol%) in i-PrOH to generate the free amino alcohol in situ. Stir for 15 minutes.
-
Catalyst Formation: To the ligand solution, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%). The solution will typically change color. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalytic complex.
-
Reaction Initiation: Add a solution of acetophenone (1.0 mmol) in i-PrOH (3 mL) to the catalyst mixture.
-
Reaction Progress: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Workup & Analysis: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting alcohol by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Visualization of Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Prospective Catalytic Application II: Enantioselective Alkylation of Aldehydes
The addition of organozinc reagents (e.g., diethylzinc) to aldehydes is a fundamental C-C bond-forming reaction. Chiral β-amino alcohols are highly effective catalysts, promoting this reaction with excellent enantioselectivity.[10]
Mechanistic Rationale
The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex acts as a chiral Lewis acid, coordinating to the aldehyde. The geometry of this intermediate directs the transfer of an ethyl group from another diethylzinc molecule to one enantiotopic face of the aldehyde carbonyl, yielding the chiral secondary alcohol.
Experimental Protocol: Diethylzinc Addition to Benzaldehyde
This protocol is based on well-established methods for amino alcohol-catalyzed zinc additions.[10]
Materials:
-
This compound
-
Base (e.g., n-BuLi or Et₂Zn itself for deprotonation)
-
Anhydrous Toluene or Hexane
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (Et₂Zn) (solution in hexanes, e.g., 1.0 M)
-
Inert atmosphere setup
Protocol Steps:
-
Ligand Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL). Add n-BuLi (0.05 mmol) at 0 °C to generate the free amino alcohol, or alternatively, add a portion of the Et₂Zn reagent to serve as the base.
-
Catalyst Formation: To the free ligand solution, slowly add Et₂Zn solution (1.1 mmol) at 0 °C. Stir the mixture for 30 minutes at this temperature to form the active zinc-ligand complex.
-
Substrate Addition: Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C). Add benzaldehyde (1.0 mmol) dropwise.
-
Reaction Progress: Stir the reaction at the chosen temperature for the required time (e.g., 2-24 hours). Monitor by TLC.
-
Workup & Analysis: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Data Presentation: Performance of Analogous Ligands
To provide a benchmark, the performance of other amino alcohol ligands in asymmetric catalysis is summarized below. These values illustrate the high potential of this ligand class.
| Ligand Type | Reaction | Substrate | Yield (%) | ee (%) | Product Config. | Reference |
| (1S,2R)-(-)-Norephedrine | Borane Reduction | Acetophenone | 95 | 92 | (R) | [1] |
| (1S,2R)-1-Amino-2-indanol | Ru-catalyzed ATH | N-Phosphinyl Ketimine | High | up to 82 | N/A | [6] |
| Substituted Amino Alcohols | Diethylzinc Addition | Benzaldehyde | ~100 | 95 | N/A | [10] |
| trans-2-Aminocyclohexanol Deriv. | Phenyl Transfer | Benzaldehyde | High | up to 96 | N/A | [7] |
A Note on the Target Compound and Future Directions
The key structural feature of trans-4-Amino-4-methylcyclohexanol is the quaternary carbon bearing the amino group. This will create a sterically demanding environment around the metal center, which could be highly beneficial for enantioselectivity.
Initial Screening Workflow: Researchers should begin by screening this ligand in the two benchmark reactions detailed above. Key variables to optimize include:
-
Metal Precursor: For ATH, explore different Ru and Rh precursors.
-
Solvent: Polarity can significantly impact catalyst activity and selectivity.
-
Temperature: Lower temperatures often lead to higher enantioselectivity.
-
Base: The choice of base can influence the formation and stability of the active catalyst.
Caption: Logical workflow for screening a new ligand.
Conclusion
While direct catalytic applications of this compound complexes remain to be published, a strong, scientifically-grounded rationale exists for their investigation. By leveraging established protocols for structurally similar aminocyclohexanol and β-amino alcohol ligands, researchers are well-equipped to explore its potential in asymmetric transfer hydrogenation, enantioselective alkylations, and beyond. The unique steric hindrance provided by the 4-methyl group may unlock new levels of selectivity, making this an exciting and unexplored candidate for the advancement of asymmetric catalysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 5. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 6. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines | MDPI [mdpi.com]
- 7. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for Reductive Amination with trans-4-Amino-4-methylcyclohexanol hydrochloride
Abstract
This application note provides a comprehensive guide for performing a reductive amination reaction using trans-4-Amino-4-methylcyclohexanol hydrochloride and a generic aldehyde. Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of secondary and tertiary amines.[1][2][3] This document outlines the chemical principles, a detailed step-by-step protocol, and practical insights for researchers, scientists, and drug development professionals. The featured protocol employs sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high functional group tolerance and operational simplicity.[4][5]
Introduction: The Significance of Reductive Amination
The synthesis of amines is a fundamental task in organic chemistry, critical for the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the various methods for amine synthesis, reductive amination (also known as reductive alkylation) stands out as one of the most efficient and widely utilized for preparing highly functionalized amines in a one-pot manner.[2][3] The reaction circumvents the common issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[3][4]
The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[1][6] This can be performed in a stepwise manner or, more conveniently, as a direct, one-pot procedure where imine formation and reduction occur concurrently.[6]
This protocol focuses on the use of this compound, a valuable building block in medicinal chemistry. Its rigid cyclohexyl scaffold and bifunctional nature (amine and alcohol) make it a versatile synthon for introducing specific conformational constraints in drug candidates. The use of its hydrochloride salt ensures stability and enhances solubility in certain solvent systems.
Chemical Principles & Mechanism
The reductive amination process proceeds through two key mechanistic steps:
-
Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate.[1] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). Subsequent elimination of water leads to the formation of a Schiff base (imine), which can be protonated to form a reactive iminium ion.[6] The use of the hydrochloride salt of the amine provides the necessary acidic environment to catalyze this step.
-
Reduction: A reducing agent present in the reaction mixture then selectively reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol.[5] Its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent, incapable of reducing most aldehydes or ketones at a significant rate.[5] However, it rapidly reduces the electrophilic iminium ion, driving the equilibrium towards the final amine product.[1][4][5] This selectivity is crucial for the success of the one-pot procedure.[1]
Mechanistic Workflow
Caption: Fig. 1: Reductive Amination Mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of cyclohexylamines and is designed for a 1.0 mmol scale.[7] Researchers should perform appropriate risk assessments and adhere to all institutional safety guidelines.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| trans-4-Amino-4-methylcyclohexanol HCl | 1447955-52-3 | 165.66 | 166 | 1.0 | 1.0 |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 127 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 318 | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 10 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~20 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (166 mg, 1.0 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 10 mL) to the flask. Stir the suspension at room temperature (20-25°C). Note: While the hydrochloride salt may not fully dissolve initially, it will react as the free base is liberated in situ.
-
Aldehyde Addition: Add the aldehyde (e.g., benzaldehyde, 127 mg, 1.2 mmol) to the suspension.
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 318 mg, 1.5 mmol) to the reaction mixture. Causality Note: Adding STAB at this stage allows for the in situ reduction of the iminium ion as it is formed, which is a highly efficient one-pot approach.[5] STAB is water-sensitive, so ensure all glassware is dry.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours). A suitable TLC eluent system would be 10:1 Dichloromethane:Methanol.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (~20 mL) to quench the excess reducing agent and neutralize the acetic acid byproduct. Safety Note: Quenching may produce gas (H₂). Perform in a well-ventilated fume hood.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers.
-
Workup - Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or fluted filter paper to remove the drying agent.[9]
-
Isolation: Remove the solvent from the filtrate by rotary evaporation under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if the product is a solid. The appropriate purification method will depend on the physical properties of the specific product synthesized.
Workflow Diagram
Caption: Fig. 2: Experimental Workflow.
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls and starting material remains, a small amount of acetic acid (0.1 eq) can be added to further catalyze imine formation.[5] However, STAB procedures generally do not require additional acid.[4] Ensure the STAB used is fresh and has been stored under anhydrous conditions.
-
Low Yield: Poor solubility of the amine hydrochloride salt can sometimes slow the reaction. Using a more polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile may be beneficial, though DCE is often preferred.[5] Additionally, performing an initial acid-base extraction to isolate the free amine before the reaction can sometimes improve results, though it adds an extra step.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This indicates that the reduction of the iminium ion is slow compared to carbonyl reduction. This is rare with STAB but can occur if the imine formation is sterically hindered or electronically disfavored. Using a strictly stoichiometric amount of the aldehyde can minimize this.
Conclusion
This application note details a reliable and efficient protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride provides a mild, selective, and user-friendly method for synthesizing complex secondary amines, which are of significant interest in pharmaceutical research and development. The provided workflow and troubleshooting guide offer a solid foundation for researchers to successfully implement this critical transformation.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Note: The Strategic Integration of trans-4-Amino-4-methylcyclohexanol Hydrochloride in Solid-Phase Synthesis for Novel Peptide Scaffolds
For: Researchers, scientists, and drug development professionals engaged in peptide and small molecule synthesis.
This document provides a detailed exploration into the prospective application of trans-4-Amino-4-methylcyclohexanol hydrochloride as a novel building block and linker in solid-phase synthesis (SPS). By leveraging its unique structural attributes, this molecule offers a gateway to synthesizing peptides and peptidomimetics with constrained geometries and diverse functionalities, which are highly sought after in modern drug discovery.
Introduction: Beyond the Linear Chain
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of linear amino acid chains.[1][2] However, the quest for molecules with enhanced stability, receptor affinity, and specific conformational properties has driven the exploration of non-standard amino acids and complex molecular scaffolds. The incorporation of rigid, cyclic structures into a peptide backbone can pre-organize the molecule into a bioactive conformation, potentially increasing its efficacy and metabolic stability.
This compound presents an intriguing opportunity in this context. Its rigid cyclohexane core, substituted with a primary amine and a secondary alcohol in a trans configuration, provides a well-defined three-dimensional structure. This bifunctional nature allows it to be hypothetically employed as a linker, anchoring a growing peptide chain to a solid support, or as an internal building block to introduce a sharp turn or a rigid segment within a peptide sequence.
Key Structural Features and Potential Advantages:
-
Rigid Scaffold: The cyclohexane ring introduces conformational rigidity, which can be advantageous for structure-activity relationship (SAR) studies.
-
Bifunctionality: The presence of both an amino and a hydroxyl group allows for orthogonal chemical manipulations, making it a versatile building block.
-
Stereochemical Control: The defined trans stereochemistry provides a precise spatial arrangement of the functional groups.
-
Novelty: Its use in SPPS is not widely documented, offering a largely unexplored avenue for creating novel chemical entities.
This application note will detail the hypothetical protocols for the integration of this compound into a standard Fmoc-based solid-phase synthesis workflow.
Conceptual Workflow: From Building Block to Final Product
The proposed application of this compound in SPPS involves its initial immobilization onto a solid support, followed by standard peptide synthesis cycles, and concluding with cleavage to release the final product.
Figure 1: Conceptual workflow for the use of trans-4-Amino-4-methylcyclohexanol as a linker in SPPS.
Protocols and Methodologies
The following protocols are based on standard, well-established procedures in Fmoc-based solid-phase peptide synthesis.[3][4]
Immobilization of trans-4-Amino-4-methylcyclohexanol onto 2-Chlorotrityl Chloride Resin
Rationale: 2-Chlorotrityl chloride (2-CTC) resin is an acid-labile resin that allows for the attachment of alcohols and amines under basic conditions. The bond formed is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by mild acids like trifluoroacetic acid (TFA).[5] This makes it an ideal choice for immobilizing our building block via its hydroxyl group, leaving the primary amine available for subsequent Fmoc protection and peptide elongation.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: In a suitable reaction vessel, swell the 2-CTC resin (1 g) in DCM (10 mL) for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (2 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (4 equivalents) to neutralize the hydrochloride salt and catalyze the reaction.
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin. Add more DCM to ensure the resin is fully submerged. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under a high vacuum for several hours. The loading of the linker can be determined gravimetrically or by back-titration after Fmoc protection and subsequent deprotection.
Standard SPPS Cycle using the Functionalized Resin
Rationale: Once the linker is immobilized, the synthesis proceeds using standard Fmoc SPPS protocols. This involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[4][6]
Materials:
-
Functionalized resin from section 3.1
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
SPPS Cycle Workflow:
Figure 2: A single cycle of Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle:
-
Initial Swelling: Swell the functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the linker's amine (or the previously coupled amino acid). Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin's functional groups) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
Cleavage and Deprotection
Rationale: The final step is to cleave the synthesized peptide from the resin support and simultaneously remove any acid-labile side-chain protecting groups. A standard TFA "cocktail" is used, which includes scavengers to prevent the re-attachment of reactive cationic species to sensitive residues like tryptophan and methionine.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, discard the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).
Quantitative Data Summary
The following table provides a summary of the typical reaction parameters for the protocols described above.
| Parameter | Value/Condition | Rationale |
| Resin Type | 2-Chlorotrityl chloride | Acid-labile, suitable for attaching alcohols, and allows for mild cleavage conditions.[5] |
| Linker Equivalents | 2 eq. relative to resin loading | Ensures efficient immobilization onto the resin. |
| Coupling Reagent | HATU/DIPEA | Fast and efficient coupling with low rates of racemization.[4] |
| Amino Acid Equivalents | 3-5 eq. per coupling | Drives the reaction to completion in solid-phase synthesis.[7] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for the rapid and clean removal of the Fmoc group.[8] |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Strong acid for cleavage with scavengers to protect sensitive residues. |
| Cleavage Time | 2-3 hours | Sufficient time for complete cleavage from the resin and removal of side-chain protecting groups. |
Conclusion and Future Perspectives
The use of this compound as a foundational element in solid-phase synthesis represents a promising, albeit hypothetical, strategy for the development of novel peptide and peptidomimetic structures. The protocols outlined in this application note provide a robust framework for researchers to explore the potential of this unique building block. The rigid, non-peptidic nature of the cyclohexane core introduced by this linker can lead to the discovery of compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. Further research into the conformational effects of this building block on peptide secondary structure will be a valuable endeavor for the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. peptide.com [peptide.com]
- 3. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We provide in-depth, field-proven insights into optimizing yield, controlling stereochemistry, and purifying this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Amino-4-methylcyclohexanol?
The synthesis of 4-Amino-4-methylcyclohexanol, particularly the desired trans-isomer, can be approached through several pathways. The most common strategies involve:
-
The Ritter Reaction: This is a robust method for introducing an amino group to a tertiary carbon. It typically starts with 4-methylcyclohexanol or 4-methylcyclohexene. In the presence of a strong acid and a nitrile (e.g., acetonitrile), a stable tertiary carbocation is formed at the C4 position. The nitrile attacks this carbocation, and subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-acetylated amine, which can then be hydrolyzed to the desired amino alcohol.[1][2][3] The stereochemical outcome is a key challenge in this route.
-
Biocatalytic Routes: Enzymatic methods are gaining prominence due to their exceptional stereoselectivity. Using a combination of keto reductases (KREDs) and amine transaminases (ATAs), one can synthesize specific isomers from precursors like 1,4-cyclohexanedione.[4][5] For instance, a KRED can selectively reduce one ketone to a hydroxyl group, and a subsequent stereocomplementary ATA can aminate the remaining ketone to yield either the cis- or trans-amino alcohol with high diastereomeric purity.[4][5] Dynamic kinetic resolution using a single transaminase can also be employed to convert a cis/trans mixture to the highly pure trans-isomer.[6]
-
Reduction of Oximes or Imines: Another route involves the synthesis of 4-methyl-4-aminocyclohexanone, followed by the stereoselective reduction of the ketone. Alternatively, 4-methylcyclohexanone can be converted to its oxime, which is then reduced to the amine. The challenge lies in controlling the stereochemistry of the reduction step to favor the equatorial amino group (trans product).
Q2: Why is controlling the trans stereochemistry so critical?
In drug development, the three-dimensional arrangement of atoms in a molecule is paramount as it dictates the molecule's interaction with biological targets. The cis and trans isomers of 4-Amino-4-methylcyclohexanol are diastereomers with different physical properties and pharmacological activities.[7] The trans isomer, where the amino and hydroxyl groups are in a 1,4-diaxial or, more stably, a 1,4-diequatorial orientation, is often the required intermediate for synthesizing specific active pharmaceutical ingredients (APIs), such as certain enzyme inhibitors or receptor modulators.[8] Using an incorrect isomer can lead to a complete loss of biological activity or, in some cases, undesirable side effects. Therefore, achieving high diastereomeric excess (d.e.) of the trans isomer is a primary goal.
Q3: What is the purpose of converting the final product to a hydrochloride salt?
Converting the freebase trans-4-Amino-4-methylcyclohexanol to its hydrochloride salt serves several practical purposes:
-
Improved Stability: Amine compounds can be susceptible to oxidation and degradation. The salt form is generally more stable and has a longer shelf life.
-
Enhanced Crystallinity: The hydrochloride salt is typically a well-defined, crystalline solid. This makes it significantly easier to handle, weigh, and purify through recrystallization compared to the often oily or hygroscopic freebase.
-
Increased Water Solubility: While the freebase has some water solubility, the hydrochloride salt is generally much more soluble in aqueous media, which can be advantageous for downstream reactions or formulation.
-
Simplified Purification: The process of forming and crystallizing the salt is an effective purification step, helping to remove non-basic impurities and potentially separate it from the cis-isomer if their salts have different solubilities.[9]
Q4: Which analytical techniques are best for monitoring the reaction and assessing isomer purity?
A combination of techniques is recommended for robust analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the cis and trans isomers, which often have slightly different retention times. MS provides confirmation of the molecular weight. Chiral GC columns can be used for even more precise separation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons on C1 and C4 are particularly informative. In the trans isomer (diequatorial conformation), the C1-H and C4-H protons are typically axial, leading to larger coupling constants compared to the cis isomer.[5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction by observing the consumption of starting materials and the appearance of products. Staining with ninhydrin is useful for visualizing the amine products.[11]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Ritter Reaction | The Ritter reaction requires a strong acid to generate a stable tertiary carbocation from the starting alcohol.[12] Insufficient acid strength, low temperature, or short reaction time can lead to incomplete conversion. | Optimize Acid Catalyst & Conditions: Use a strong protic acid like concentrated H₂SO₄. Ensure the temperature is sufficient to promote carbocation formation without causing degradation (monitor with TLC). Increase reaction time if starting material persists. |
| Side Reactions (Elimination) | The strongly acidic and potentially high-temperature conditions used for carbocation formation can also promote the elimination of water from the starting alcohol, leading to the formation of 4-methylcyclohexene as a byproduct.[13] | Control Temperature: Add the alcohol slowly to the cold acid to manage the initial exotherm. Maintain the lowest effective temperature for the reaction to proceed. |
| Product Degradation | The final product can be sensitive to prolonged exposure to harsh acidic conditions, especially during workup or hydrolysis of the intermediate amide. | Careful Workup: Neutralize the reaction mixture promptly but carefully with a cold base (e.g., NaOH solution) after the reaction is complete. Avoid excessive heat during solvent removal. |
| Losses During Extraction | The amino alcohol product has some water solubility, especially at acidic pH where it is protonated. This can lead to significant losses in the aqueous phase during workup. | Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate) to ensure the amine is in its freebase form. Perform multiple extractions (3-5 times) to maximize recovery.[11] |
Problem 2: Poor trans-Isomer Selectivity (High cis-Isomer Content)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Non-Selective Nucleophilic Attack | In the Ritter reaction, the nitrile can attack the planar carbocation intermediate from either the axial or equatorial face. The ratio of products depends on the steric hindrance and the stability of the transition states, which can be similar for both pathways. | Modify the Reaction System: Consider using a bulkier nitrile, if compatible with the reaction, to sterically favor attack from the less hindered face. Alternatively, explore biocatalytic routes using stereoselective transaminases, which are designed to produce a single isomer.[4][6] |
| Thermodynamic vs. Kinetic Control | The reaction may initially produce a kinetic mixture of isomers that does not reflect the most thermodynamically stable product. The trans isomer, with both large groups in equatorial positions, is generally more stable. | Isomerization: If a mixture is obtained, it may be possible to isomerize the cis product to the more stable trans isomer. This can sometimes be achieved by heating the mixture in the presence of a catalyst (e.g., acid or base), which facilitates equilibration through a ketone intermediate.[6] |
| Non-Stereoselective Reduction | If the synthesis proceeds via the reduction of an oxime or imine, the choice of reducing agent is critical. Small hydride reagents like NaBH₄ may show poor selectivity. | Use Stereodirecting Reagents: Employ bulkier reducing agents (e.g., L-Selectride®) that will preferentially attack from the less sterically hindered face, leading to the desired stereochemical outcome. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Scientific Explanation | Recommended Solution |
| Emulsion During Workup | The amphiphilic nature of the amino alcohol product can act as a surfactant, leading to persistent emulsions during aqueous/organic extractions. | Break Emulsion: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite® can be effective. |
| Difficulty Crystallizing the Hydrochloride Salt | The presence of impurities or residual cis-isomer can inhibit the crystallization of the trans-hydrochloride salt. The solvent system may also be suboptimal. | Optimize Crystallization: Ensure the freebase is as pure as possible before salt formation. Screen different solvent systems (e.g., isopropanol/HCl, ethanol/ether, acetone) for crystallization. Seeding with a pure crystal of the product can induce crystallization. |
| Co-crystallization of Isomers | The cis and trans hydrochloride salts may have similar solubilities in some solvents, leading to co-crystallization and low isomeric purity. | Fractional Crystallization: This technique relies on small differences in solubility. Dissolve the isomeric mixture in a minimum amount of a hot solvent and allow it to cool slowly. The less soluble isomer should crystallize first. Multiple recrystallization steps may be necessary. A patent describes a method for separating similar isomers by cooling an alkaline aqueous solution to precipitate the trans form.[14][15] |
Visualized Workflows and Protocols
General Synthesis & Purification Workflow
The following diagram outlines the typical workflow for synthesizing and purifying this compound via a chemical route like the Ritter reaction.
Caption: General workflow for chemical synthesis and purification.
Troubleshooting Decision Tree for Low trans-Selectivity
This diagram provides a logical path for addressing poor stereochemical control.
Caption: Decision tree for troubleshooting poor isomer selectivity.
Detailed Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction & Hydrolysis
This protocol is a representative example. Researchers should optimize conditions based on their specific equipment and safety protocols.
-
Carbocation Formation & Nitrile Addition:
-
To a three-neck flask equipped with a dropping funnel, mechanical stirrer, and thermometer, add acetonitrile (5 equivalents) and concentrated sulfuric acid (3 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 4-methylcyclohexanol (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
-
Hydrolysis of the N-acetyl Intermediate:
-
Once the initial reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Transfer the aqueous solution to a flask and add 6M hydrochloric acid (5 equivalents).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours to hydrolyze the amide.
-
Cool the mixture to room temperature.
-
-
Workup and Isolation of Freebase:
-
Cool the acidic solution in an ice bath and slowly neutralize by adding 50% w/v sodium hydroxide solution until the pH is > 11.
-
Extract the aqueous layer with dichloromethane (4 x 100 mL for a 0.1 mol scale reaction).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-4-methylcyclohexanol as a mixture of isomers.
-
Protocol 2: Purification via Hydrochloride Salt Crystallization
-
Salt Formation:
-
Dissolve the crude amino alcohol freebase from Protocol 1 in a minimal amount of isopropanol (IPA).
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated HCl in IPA (or bubble HCl gas) until the solution is acidic (pH ~2-3, check with pH paper). A precipitate should form.
-
-
Recrystallization:
-
Heat the slurry until the solid redissolves completely. If it doesn't, add a minimum amount of additional hot IPA.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C for several hours.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold IPA.
-
Dry the crystals under vacuum to yield this compound. The trans salt is often less soluble and will crystallize preferentially.[14] Assess purity by NMR and GC-MS. Repeat recrystallization if necessary.
-
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 15. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Technical Support Center: Purification of trans-4-Amino-4-methylcyclohexanol Hydrochloride
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride. As drug development professionals and researchers, we understand that navigating the complexities of stereoselective synthesis is paramount. The formation of undesired side products not only compromises yield and purity but also introduces significant challenges in downstream processing and characterization.
This guide is structured to move beyond simple procedural outlines. It is designed as a dynamic troubleshooting resource, grounded in mechanistic principles, to help you anticipate, identify, and resolve common issues encountered during this synthesis. We will delve into the causality behind the formation of key impurities and provide validated protocols for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent side product in the synthesis of trans-4-Amino-4-methylcyclohexanol?
The most common and challenging side product is invariably the diastereomer, cis-4-Amino-4-methylcyclohexanol . Due to the stereochemistry of the reduction process, its formation alongside the desired trans isomer is often unavoidable without specific stereodirecting strategies.
Q2: Why is the formation of the cis isomer so common?
The synthesis typically involves the catalytic hydrogenation of a planar or near-planar precursor, such as 4-methyl-4-nitrophenol or 4-amino-4-methylcyclohexanone. During catalytic hydrogenation, hydrogen can be delivered to the plane of the ring from two faces (syn and anti-addition). This non-specific delivery leads to a mixture of both cis and trans diastereomers. The final ratio is highly dependent on the choice of catalyst, solvent, temperature, and pressure.
Q3: Besides the cis isomer, what other potential byproducts should I be aware of?
While the cis isomer is the primary impurity, other side products can arise from incomplete reactions or over-reduction. These include:
-
4-Methyl-4-aminocyclohexanone: Results from the incomplete reduction of the ketone functionality.
-
4-Methylcyclohexylamine: A product of over-reduction or hydrogenolysis, where the hydroxyl group is reductively cleaved.
-
Unreacted Starting Material: Such as 4-methyl-4-nitrophenol, if the reduction of both the nitro group and the aromatic ring is incomplete.
Q4: How can I effectively monitor the reaction to minimize these side products?
Real-time reaction monitoring is crucial. We recommend a multi-technique approach:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method to track the consumption of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the appearance of the cis and trans isomers and detecting volatile byproducts like 4-methylcyclohexylamine.
-
Proton NMR (¹H NMR) Spectroscopy: Can be used on aliquots to determine the cis:trans ratio during the reaction, as the axial and equatorial protons will have distinct chemical shifts.
Troubleshooting Guide: From Identification to Resolution
This section provides in-depth solutions to specific experimental challenges.
Issue 1: My final product is contaminated with the cis isomer. How do I improve stereoselectivity and separate the mixture?
Root Cause Analysis: The formation of a cis/trans mixture is a direct consequence of the reaction mechanism. For instance, the hydrogenation of p-acetamidophenol, a common precursor for the analogous non-methylated compound, is known to produce a mixture of isomers with ratios ranging from 1:1 to 4:1 (trans:cis), depending on the catalyst and conditions.[1] The thermodynamic stability of the equatorial substituent (favoring the trans product) competes with the kinetics of catalyst approach, leading to mixtures.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: The choice of catalyst is critical. Rhodium and Ruthenium catalysts often provide different isomer ratios than Palladium or Platinum. It is advisable to screen various catalysts (e.g., Rh/C, Ru/C, PtO₂) to optimize the trans:cis ratio for your specific substrate.
-
Solvent and pH Adjustment: The polarity and pH of the reaction medium can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereochemical outcome.
Protocol 1: Separation of cis and trans Isomers via Fractional Crystallization
This method leverages the differential solubility of the two isomers. A procedure adapted from the synthesis of the parent trans-4-aminocyclohexanol has proven effective.[1]
Steps:
-
Hydrolysis (if applicable): If your synthesis route involves a protecting group (like an acetyl group), ensure it is fully hydrolyzed to the free amine.
-
Concentrated Aqueous Solution: Dissolve the crude cis/trans isomer mixture in water to a concentration of at least 0.5 mol/L.
-
Basification: Add a strong base (e.g., NaOH, KOH) to the solution to achieve a final hydroxide ion concentration of at least 2 mol/L. This increases the solubility of the cis isomer more than the trans isomer.
-
Controlled Cooling: Adjust the freezing point of the solution to at least -5°C. Slowly cool the solution to a temperature between -8°C and -10°C.[1] The desired trans-4-Amino-4-methylcyclohexanol will preferentially crystallize out of the solution.
-
Isolation: Filter the cold suspension to isolate the precipitated trans isomer. Wash the crystals with a small amount of ice-cold water or a non-polar solvent like methyl-tert-butyl ether to remove residual impurities.[2]
-
Final Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, to precipitate the final hydrochloride salt.
Issue 2: My characterization data (NMR, MS) indicates the presence of a byproduct missing the hydroxyl group.
Root Cause Analysis: This points to a hydrogenolysis side reaction, where the C-O bond of the alcohol is cleaved and replaced with a C-H bond. This occurs under harsh hydrogenation conditions (high temperature, high pressure) or with highly active catalysts like Palladium on charcoal, especially in the presence of acid.
Troubleshooting & Optimization Strategies:
-
Reaction Conditions: Reduce the hydrogen pressure and/or the reaction temperature.
-
Catalyst Choice: Switch to a less active catalyst. For example, if you are using Palladium, consider Platinum oxide (PtO₂) or a different support material.
-
pH Control: Ensure the reaction medium is not acidic, as acid can promote the formation of a carbocation intermediate that is susceptible to reduction.
Summary of Common Side Products
| Side Product | Chemical Name | Origin | Key Identification Method |
| Diastereomer | cis-4-Amino-4-methylcyclohexanol | Non-stereoselective reduction | ¹H NMR (distinct axial/equatorial proton signals), HPLC (different retention times) |
| Over-reduction | 4-Methylcyclohexylamine | Hydrogenolysis of the hydroxyl group | GC-MS (mass corresponding to loss of oxygen), ¹H NMR (absence of -OH proton and carbinol proton) |
| Incomplete Reduction | 4-Methyl-4-aminocyclohexanone | Incomplete reduction of ketone precursor | IR spectroscopy (presence of C=O stretch ~1710 cm⁻¹), ¹³C NMR (signal ~210 ppm) |
| Starting Material | e.g., 4-Methyl-4-nitrophenol | Incomplete hydrogenation | TLC, HPLC (comparison with starting material standard) |
Visual Workflow and Mechanisms
Diagram 1: Troubleshooting Isomer Contamination
This decision tree outlines the logical steps for addressing contamination by the cis isomer.
Caption: Decision workflow for handling diastereomeric impurities.
Diagram 2: Reaction Scheme and Side Product Formation
This diagram illustrates the primary reaction pathway from a ketone precursor and the formation of the two most common side products.
Caption: Formation of the desired trans product and key side products.
References
Technical Support Center: Optimizing Reaction Conditions for trans-4-Amino-4-methylcyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis and optimization of trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
I. Troubleshooting Guide: Synthesis & Stereoselectivity
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, often proceeds via the reductive amination of 4-methylcyclohexanone.[1] Achieving high yield and, crucially, high diastereoselectivity for the trans isomer can be challenging. This section addresses common pitfalls in this synthetic route.
Issue 1: Low Yield of 4-Amino-4-methylcyclohexanol
Question: My reductive amination of 4-methylcyclohexanone is resulting in a low overall yield. What are the likely causes and how can I improve it?
Answer: Low yields in reductive aminations can stem from several factors, primarily related to imine formation and the subsequent reduction step.
Causality & Solutions:
-
Inefficient Imine Formation: The initial equilibrium between the ketone, the amine source (e.g., ammonia or an ammonium salt), and the corresponding imine/enamine may not favor the imine.
-
pH Control: The pH of the reaction is critical. An acidic environment is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating water elimination to form the iminium ion. However, excessively low pH will protonate the amine nucleophile, rendering it unreactive. The optimal pH is typically weakly acidic. Consider using a buffer system to maintain the desired pH range.
-
Water Removal: The formation of the imine is a condensation reaction that produces water. Removing water as it forms can drive the equilibrium towards the imine. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Reactivity: Sodium borohydride (NaBH₄) is a common choice, but its reactivity is pH-dependent. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are stable in weakly acidic conditions and selectively reduce the iminium ion over the ketone starting material.[2]
-
Stoichiometry and Addition: Ensure at least a stoichiometric amount of the reducing agent is used. Slow, controlled addition can help manage exotherms and prevent side reactions.
-
-
Side Reactions:
-
Over-alkylation: The product amine can sometimes react with the starting ketone, leading to secondary and tertiary amine byproducts.[3] This is more prevalent with less sterically hindered amines. Using a large excess of the ammonia source can help minimize this.
-
Ketone Reduction: If the reducing agent is too reactive or if the imine formation is slow, direct reduction of the 4-methylcyclohexanone to 4-methylcyclohexanol can occur. Using a more selective reducing agent like NaBH₃CN helps mitigate this.
-
Experimental Workflow: Optimizing Reductive Amination
Caption: Reductive Amination Workflow.
Issue 2: Poor trans:cis Diastereoselectivity
Question: My synthesis produces a mixture of cis and trans isomers, with the cis isomer being a significant impurity. How can I favor the formation of the desired trans isomer?
Answer: Achieving high trans selectivity is a common challenge and is influenced by thermodynamic and kinetic factors during the reduction of the imine intermediate.
Causality & Solutions:
-
Thermodynamic vs. Kinetic Control: The reduction of the intermediate imine can proceed via two main pathways, leading to the cis and trans products. The trans isomer, with both the amino and hydroxyl groups in equatorial positions, is generally the thermodynamically more stable product.
-
Reaction Conditions for Thermodynamic Control: To favor the thermodynamic product, the reaction conditions should allow for equilibration of the intermediates. This typically involves:
-
Longer Reaction Times: Allowing the reaction to stir for an extended period can enable the less stable cis product to revert to the imine intermediate and then be reduced to the more stable trans product.
-
Elevated Temperatures (with caution): While higher temperatures can promote equilibration, they can also lead to side reactions. A moderate temperature is often a good compromise.
-
Choice of Reducing Agent: A less reactive reducing agent, like NaBH₃CN, allows more time for equilibration before the irreversible reduction step occurs.
-
-
-
Catalytic Hydrogenation: An alternative approach that often yields high trans selectivity is catalytic hydrogenation.
-
Mechanism: In catalytic hydrogenation, the imine adsorbs onto the catalyst surface (e.g., Raney Nickel, Rhodium on Alumina).[4][5] The sterically less hindered face of the imine is preferentially exposed to the hydrogen source, leading to the formation of the trans product.
-
Catalyst and Conditions: The choice of catalyst, solvent, hydrogen pressure, and temperature are all critical parameters that need to be optimized. For instance, hydrogenation of p-acetamidophenol followed by hydrolysis is a known route to produce a mixture favoring the trans-isomer.[4][5]
-
Data Summary: Factors Influencing trans:cis Ratio
| Parameter | Condition Favoring trans Isomer | Rationale |
| Reducing Agent | NaBH₃CN, Catalytic Hydrogenation (e.g., Ra-Ni, Rh/Al₂O₃) | Slower reduction allows for equilibration to the more stable trans intermediate. Catalytic surfaces favor less hindered approach.[4][5] |
| Reaction Time | Longer | Allows for thermodynamic equilibration. |
| Temperature | Moderate (e.g., Room Temp to 40 °C) | Balances rate of equilibration with prevention of side reactions. |
| Solvent | Protic solvents (e.g., MeOH, EtOH) | Can influence the stability of the transition states. |
II. FAQs: Purification and Characterization
This section addresses common questions regarding the purification and characterization of this compound.
Q1: How can I effectively separate the trans and cis isomers of 4-Amino-4-methylcyclohexanol?
A1: Separation of the diastereomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a common method for separating the isomers. The hydrochloride salt of the trans isomer is often less soluble in certain solvent systems than the cis isomer. Experiment with different solvents such as isopropanol, ethanol, or mixtures with ethyl acetate or acetone.[6] Cooling the solution can induce the precipitation of the less soluble trans isomer.[4]
-
Column Chromatography: While less ideal for large-scale production, column chromatography on silica gel can be effective for separating the free base forms of the isomers. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent tailing on the silica gel.
Q2: I am having difficulty forming the hydrochloride salt. What are the best practices?
A2: The formation of the hydrochloride salt is a crucial step for purification and stability.
-
Anhydrous Conditions: It is essential to use anhydrous solvents and anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether, dioxane, or isopropanol). The presence of water can interfere with crystallization.
-
Procedure: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Slowly add a solution of anhydrous HCl while stirring. The hydrochloride salt should precipitate out of the solution. If it doesn't, cooling the mixture or adding a less polar co-solvent might be necessary.
-
Troubleshooting: If an oil forms instead of a precipitate, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent and attempt recrystallization from a different solvent system.
Q3: What are the key analytical techniques to confirm the purity and stereochemistry of my final product?
A3: A combination of analytical techniques is necessary to confirm the identity, purity, and stereochemistry of this compound.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are diagnostic. In the trans isomer, the proton attached to the carbon bearing the hydroxyl group and the proton attached to the carbon bearing the amino group are typically axial, leading to larger coupling constants with adjacent axial protons.
-
¹³C NMR: The number of signals will confirm the presence of the correct number of unique carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the O-H and N-H stretches of the alcohol and amine, respectively.
-
Melting Point: The melting point of the pure hydrochloride salt should be sharp and consistent with literature values (around 225-227 °C). A broad melting range often indicates the presence of impurities, including the cis isomer.
Troubleshooting Logic Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
troubleshooting guide for trans-4-Amino-4-methylcyclohexanol hydrochloride experiments
Welcome to the technical support center for trans-4-Amino-4-methylcyclohexanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted cyclohexanol derivative.[1][2][3] Structurally, it features a cyclohexane ring with an amino group and a methyl group on the same carbon (C4), and a hydroxyl group in the trans position (C1). The amino group is protonated to form a hydrochloride salt, which enhances its stability and water solubility.[4][5]
Its primary application is in organic synthesis as a building block or intermediate, particularly in the development of pharmaceutical compounds.[6][7][8] The related compound, trans-4-aminocyclohexanol, is a known intermediate in the synthesis of drugs like Ambroxol, a mucolytic agent.[6][7][8][9] The presence of the additional methyl group in the target compound allows for the creation of unique molecular scaffolds for new drug candidates.
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the properties of this compound is crucial for its proper handling, storage, and use in reactions. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1447955-52-3 | [1][2] |
| Molecular Formula | C7H16ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal powder | [7][8] |
| Solubility | Soluble in water. Slightly soluble in methanol and chloroform. | [6][7][8] |
| Storage | Room temperature, in a dark, dry place under an inert atmosphere. The compound is hygroscopic. | [2][6][7][8] |
| Purity | Typically available at ≥97% purity. | [1][2] |
The hydrochloride salt form makes it an ionic compound, which contributes to its crystalline nature and water solubility.[4][5] Being hygroscopic, it is important to store it in a desiccator or under a dry, inert atmosphere to prevent absorption of moisture, which could affect its reactivity and weighing accuracy.[6][8]
Troubleshooting Guide
Problem 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Q: I am trying to use this compound as a nucleophile (e.g., in an acylation or alkylation reaction), but I am observing very low to no product formation. What is the likely cause and how can I fix it?
A: The most probable reason for the lack of reactivity is that the amino group is in its protonated, hydrochloride salt form (R-NH3+Cl-). In this state, the nitrogen's lone pair of electrons is unavailable to act as a nucleophile.[10] To render it reactive, you must deprotonate it to the free amine (R-NH2).
Solutions:
-
In-situ Neutralization with a Non-Nucleophilic Base: The most common approach is to add a base to the reaction mixture to neutralize the hydrochloride.
-
Recommended Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal as they are non-nucleophilic and will not compete in the main reaction.[10] Use at least one equivalent of the base to neutralize the HCl salt. It is often beneficial to use a slight excess (1.1-1.2 equivalents).
-
Inorganic Bases: Weak inorganic bases such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can also be used, especially in polar aprotic solvents where they have some solubility.[11]
-
-
Pre-reaction Extraction (Free-Basing): If your reaction is sensitive to the presence of a tertiary amine salt byproduct (e.g., triethylammonium chloride), you can convert the hydrochloride to the free amine before the reaction.
-
Protocol for Free-Basing:
-
Dissolve the this compound in water.
-
Add a strong base like sodium hydroxide (NaOH) solution dropwise while monitoring the pH with a pH strip or meter until the solution is basic (pH > 10).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine is more soluble in organic solvents than its salt form.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the free amine.
-
Caution: The free amine may be less stable than the hydrochloride salt, so it is best to use it immediately after preparation.
-
-
Below is a workflow diagram illustrating the decision-making process for activating the amine.
Caption: Decision workflow for activating the amine nucleophile.
Problem 2: Formation of Side Products and Purification Challenges
Q: My reaction is producing a complex mixture of products, and I'm having difficulty isolating the desired compound. What are the potential side reactions, and what purification strategies can I employ?
A: Side reactions can occur at both the amino and hydroxyl groups. The purification can be complicated by the presence of unreacted starting material, isomers, and byproducts.
Potential Side Reactions:
-
Reaction at the Hydroxyl Group: The hydroxyl group is also nucleophilic and can compete with the amine in reactions like acylation or alkylation, leading to O-substituted byproducts. This is more likely if a very strong, non-selective reagent is used or if the amine is sterically hindered.
-
Elimination Reactions: Under strongly acidic or basic conditions and heat, dehydration of the cyclohexanol ring to form an alkene is a possibility.[12][13][14]
-
Isomerization: While the trans isomer is generally more stable, harsh reaction conditions could potentially lead to some degree of isomerization to the cis form, complicating purification.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic compounds.[15]
-
After the reaction, dilute the mixture with an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your amine product (if the amine is still basic) will be protonated and move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separate the aqueous layer, make it basic with NaOH, and then extract your amine product back into an organic solvent.
-
-
Column Chromatography:
-
Normal Phase (Silica Gel): Amines can streak on silica gel due to their basicity. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) to your eluent system (e.g., Hexane/Ethyl Acetate).[15]
-
Reverse Phase (C18): This can be an effective alternative, especially for polar compounds. A common eluent system is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
Basic Alumina: For very basic compounds, basic alumina can be a better stationary phase than silica gel.[15]
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.
-
You can attempt to recrystallize the free amine from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Alternatively, you can convert the purified amine back to a hydrochloride salt by dissolving it in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The salt will often precipitate out in high purity.[4][15]
-
Below is a diagram outlining a general purification workflow.
Caption: General workflow for the purification of amine products.
Problem 3: Difficulty Confirming Product Structure and Purity
Q: I have isolated a product, but I am unsure of its identity and purity. What analytical techniques are most suitable for characterizing trans-4-Amino-4-methylcyclohexanol derivatives?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation and purity assessment.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations for a Successful Reaction |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A new spot for the product, with a different Rf value from the starting material. A single spot in the purified sample lane. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structure elucidation. | Appearance of new signals corresponding to the added functional group (e.g., acyl or alkyl group). Shifts in the signals of the protons and carbons near the reaction site (the amino group). The trans configuration can often be confirmed by the coupling constants of the cyclohexane ring protons.[16] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated molecular weight of the expected product. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Disappearance of the N-H stretching bands of the primary amine (if it has been converted to a secondary or tertiary amine) and the appearance of new bands (e.g., a C=O stretch for an amide around 1650 cm⁻¹). The broad O-H stretch of the alcohol group should remain. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak for the purified product. Can be used to determine the percentage purity. |
Pro-Tip for NMR: Comparing the ¹H NMR spectrum of your product with the starting material is crucial. For the starting material, you will see characteristic peaks for the cyclohexane ring protons and the methyl group. After a successful reaction at the amine, you will observe changes in the chemical shifts of the protons on the carbon adjacent to the nitrogen, and new signals corresponding to the group you have added.
References
- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 7. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. jetir.org [jetir.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. reddit.com [reddit.com]
- 16. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Technical Support Center: Scaling Up the Synthesis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable process.
I. Introduction to Scale-Up Challenges
The synthesis of this compound is a multi-step process that presents several challenges during scale-up. These challenges often revolve around stereochemical control, impurity profiles, reaction energetics, and materials handling. This guide provides a structured, question-and-answer-based approach to navigate these complexities, ensuring a robust and reproducible synthesis at an industrial scale.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common synthetic routes and their initial scale-up concerns?
There are two primary routes for synthesizing the aminocyclohexanol core:
-
Route A: Catalytic Hydrogenation of a Substituted Nitroarene. This route typically involves the reduction of a nitrophenol derivative.
-
Route B: Reductive Amination of a Cyclohexanone. This approach starts with a ketone and introduces the amine functionality.
Initial Scale-up Concerns:
-
Hydrogenation (Route A): Handling hydrogen gas at high pressures and temperatures on a large scale requires specialized equipment and stringent safety protocols. Catalyst selection and filtration become critical to avoid contamination and ensure consistent results.[1]
-
Reductive Amination (Route B): The use of hydride reducing agents like sodium borohydride (NaBH₄) introduces challenges related to exothermicity, hydrogen gas evolution, and safe handling of large quantities of reactive materials.[2]
Troubleshooting Guide: Catalytic Hydrogenation (Route A)
Question: My hydrogenation reaction is stalling or showing incomplete conversion at a larger scale. What should I investigate?
Answer: Several factors can contribute to stalled hydrogenations during scale-up. Here's a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Cause: The catalyst-to-substrate ratio may not be sufficient for the larger volume. Catalyst deactivation due to impurities in the starting material or solvent can also be a factor.
-
Solution:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ensure the starting nitroarene is of high purity. Consider a pre-treatment step like charcoal filtration to remove potential catalyst poisons.
-
Use a fresh batch of catalyst to rule out deactivation from storage.
-
-
-
Mass Transfer Limitations:
-
Cause: Inefficient mixing can lead to poor contact between the hydrogen gas, the catalyst, and the substrate. This is a common issue when moving from a round-bottom flask to a large reactor.
-
Solution:
-
Increase the agitation speed.
-
Consider using a reactor with baffles to improve mixing.
-
Ensure the hydrogen gas is being sparged effectively into the reaction mixture.
-
-
-
Hydrogen Pressure and Temperature:
-
Cause: The reaction may require higher pressure or temperature to achieve a reasonable rate on a larger scale.
-
Solution:
-
Gradually increase the hydrogen pressure in increments of 5-10 bar.
-
Increase the reaction temperature in 10°C increments, while carefully monitoring for side reactions.
-
-
| Parameter | Bench Scale (1-10g) | Pilot Scale (1-10kg) | Troubleshooting Action |
| Catalyst Loading | 5 mol% Pd/C | 5-10 mol% Pd/C | Increase loading if reaction stalls. |
| Hydrogen Pressure | 50 psi | 100-200 psi | Increase pressure to improve gas solubility. |
| Temperature | 25-50°C | 50-80°C | Increase temperature to enhance reaction rate. |
| Agitation | Magnetic Stirring | Overhead Mechanical Stirring | Ensure vigorous mixing to overcome mass transfer limitations. |
Troubleshooting Guide: Reductive Amination (Route B)
Question: I'm observing a significant exotherm and gas evolution during the sodium borohydride addition. How can I control this on a larger scale?
Answer: The reaction of sodium borohydride with protic solvents and the carbonyl compound is highly exothermic and produces hydrogen gas.[2] Controlling this is critical for safety.
-
Rate of Addition:
-
Cause: Adding the reducing agent too quickly will generate heat and gas faster than the reactor can dissipate them.
-
Solution:
-
Add the sodium borohydride solution subsurface via a metering pump over an extended period (e.g., 2-4 hours).
-
Monitor the internal temperature and gas evolution rate closely. Have a cooling bath on standby.
-
-
-
Solvent and pH:
-
Cause: Sodium borohydride is more stable at a higher pH.[3] In neutral or acidic conditions, it reacts with the solvent to release hydrogen.
-
Solution:
-
Use an aprotic solvent like THF if compatible with the substrate.
-
If using a protic solvent like methanol or ethanol, consider adding a small amount of sodium hydroxide to raise the pH and stabilize the borohydride solution.[2]
-
-
-
Reverse Addition:
-
Cause: Adding the substrate to the reducing agent can sometimes lead to better control.
-
Solution:
-
Consider adding the cyclohexanone derivative to a cooled solution of sodium borohydride. This can help maintain a more constant temperature throughout the reaction.
-
-
Safety Protocol for Handling Sodium Borohydride:
-
Always handle sodium borohydride in a well-ventilated area, away from sources of ignition.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[4]
-
Quench any residual sodium borohydride slowly with a protic solvent like isopropanol or acetone before workup.
FAQ 2: How can I control the stereochemistry to favor the trans isomer?
Controlling the trans stereochemistry is a critical challenge. The thermodynamic and kinetic factors influencing the product ratio can change with scale.
Question: My cis:trans ratio is decreasing on a larger scale. How can I improve the selectivity for the trans product?
Answer:
-
Choice of Reducing Agent:
-
Cause: Bulky reducing agents tend to favor the formation of the trans isomer by attacking the carbonyl from the less hindered equatorial face, leading to an axial hydroxyl group which, after protonation of the amino group, is more stable in the equatorial position.
-
Solution:
-
-
Temperature Control:
-
Cause: Lower temperatures generally favor the thermodynamically more stable trans product.
-
Solution:
-
Perform the reduction at a lower temperature (e.g., -20°C to 0°C). This will also help to control the exotherm.
-
-
-
Isomerization:
-
Cause: It may be possible to isomerize the unwanted cis isomer to the desired trans isomer.
-
Solution:
-
Investigate post-reaction isomerization conditions, such as treatment with a strong base like potassium tert-butoxide.
-
-
Troubleshooting Guide: Purification and Isolation
Question: I'm having difficulty with the crystallization of the final hydrochloride salt. The product is oily or impure.
Answer:
-
Solvent System:
-
Cause: The choice of solvent is crucial for obtaining a crystalline product. The polarity and solubility characteristics must be just right.
-
Solution:
-
Experiment with different solvent/anti-solvent systems. A common choice is isopropanol/diethyl ether or ethanol/MTBE.
-
Ensure the free base is completely dissolved before adding the hydrochloric acid.
-
-
-
Water Content:
-
Cause: The presence of water can inhibit crystallization and lead to an oily product. The product itself is hygroscopic.[7]
-
Solution:
-
Ensure all solvents are anhydrous.
-
Dry the free base thoroughly before attempting salt formation. A common method is to azeotropically remove water with toluene.
-
-
-
Rate of Crystallization:
-
Cause: Rapid crystallization can trap impurities.
-
Solution:
-
Cool the solution slowly to allow for the formation of well-defined crystals.
-
Consider seeding the solution with a small amount of pure product to induce crystallization.
-
-
III. Experimental Protocols
Protocol 1: Boc Protection of trans-4-Amino-4-methylcyclohexanol
This step is often necessary to aid in purification and prevent side reactions in subsequent steps.
-
Dissolve trans-4-Amino-4-methylcyclohexanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Isolate the Boc-protected product by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography or recrystallization if necessary.
Note: Alcoholic solvents can accelerate the rate of Boc protection of amines.[8]
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base, trans-4-Amino-4-methylcyclohexanol, in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring.
-
Monitor the pH of the solution to ensure it is acidic.
-
If a precipitate forms, continue stirring for 1-2 hours to ensure complete salt formation.
-
If no precipitate forms, slowly add an anti-solvent, such as diethyl ether or MTBE, until the solution becomes cloudy.
-
Cool the mixture in an ice bath to promote crystallization.
-
Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
IV. Visualizing the Workflow
Decision Tree for Troubleshooting Poor Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield.
General Synthesis Pathway
Caption: Common synthetic routes.
V. References
-
Sodium borohydride - Standard Operating Procedure. (2012). Retrieved from --INVALID-LINK--
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2020). ChemCatChem. Retrieved from --INVALID-LINK--
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2013). Molecules. Retrieved from --INVALID-LINK--
-
Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. (2021). Google Patents. Retrieved from --INVALID-LINK--
-
Chemical reaction hazards associated with the use of sodium borohydride. (1993). IChemE Symposium Series.
-
Sodium Borohydride SOP. (n.d.). Retrieved from --INVALID-LINK--
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. (2018). Tetrahedron Letters.
-
Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production. (2019). Materials Science Conferences.
-
Quick Guide to Producing Sodium Borohydride Efficiently. (2025). Housing Innovations.
-
Reaction scheme of the hydrogenation of nitrobenzene. (2018). ResearchGate.
-
trans-4-Aminocyclohexanol | 27489-62-9. (2025). ChemicalBook. Retrieved from --INVALID-LINK--
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). University of Greifswald.
-
Process for the preparation of trans-4-aminocyclohexanol. (2003). Google Patents. Retrieved from --INVALID-LINK--
-
PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. (2006). Google Patents. Retrieved from --INVALID-LINK--
-
Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. (2013). Google Patents. Retrieved from --INVALID-LINK--
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2020). Advanced Synthesis & Catalysis.
-
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. (2025). Nature Chemistry. Retrieved from --INVALID-LINK--
-
Alcohol Speed up Boc Protection of Primary Amines. (n.d.). RCS Research Chemistry Services. Retrieved from --INVALID-LINK--
-
Trans-4-amino cyclohexanol. (2024). ChemBK. Retrieved from --INVALID-LINK--
-
trans-4-Aminocyclohexanol hydrochloride 97. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Hydrogenation of Nitrobenzene Over Au/MeOx Catalysts - A Matter of the Support. (2015). ChemCatChem.
-
The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. (n.d.). BOC Sciences.
-
Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2016). Patsnap Eureka.
-
Trans-4-amino-1-methyl-cyclohexanol. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
4-Amino-4-methyl-cyclohexanol. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Organocatalytic vs. Ru-based electrochemical hydrogenation of nitrobenzene in competition with the hydrogen evolution reaction. (2020). Dalton Transactions.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
4-Methylcyclohexene Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
cis-4-Amino-1-methylcyclohexanol 97%. (n.d.). AChemBlock. Retrieved from --INVALID-LINK--
-
4-Aminocyclohexanol. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Benzene. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
4-amino-1-methylcyclohexan-1-ol. (n.d.). Biosynth. Retrieved from --INVALID-LINK--
-
A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. (2023). Zeitschrift für anorganische und allgemeine Chemie.
References
- 1. Benzene - Wikipedia [en.wikipedia.org]
- 2. icheme.org [icheme.org]
- 3. materials.magnusconferences.com [materials.magnusconferences.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. chembk.com [chembk.com]
- 8. Alcohol Speed up Boc Protection of Primary Amines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
preventing degradation of trans-4-Amino-4-methylcyclohexanol hydrochloride during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and questions that may arise during the handling, storage, and use of this versatile intermediate in chemical reactions. Our goal is to empower you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to strong oxidizing agents, high temperatures, extreme pH conditions (both acidic and basic), and prolonged exposure to light. The molecule possesses both a hydroxyl and an amino group, making it susceptible to oxidation and acid-base catalyzed reactions.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is also recommended to protect it from light. The compound is known to be hygroscopic, so minimizing exposure to atmospheric moisture is crucial to prevent potential degradation.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in many common anhydrous organic solvents at room temperature. However, its stability can be compromised in the presence of reactive impurities in the solvent or under elevated temperatures. It is crucial to use high-purity, dry solvents for reactions.
Q4: What are the initial signs of degradation I should look for?
A4: Visual inspection can often provide the first clues of degradation. The pure compound is a white to off-white crystalline powder. A change in color, such as yellowing or darkening, can indicate degradation. Additionally, a change in the physical state, such as clumping due to moisture absorption, can also be a sign of compromised stability. For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR are recommended.
Troubleshooting Guide for In-Reaction Degradation
This section provides a detailed, question-and-answer formatted guide to troubleshoot and prevent the degradation of this compound during chemical reactions.
Issue 1: Low Yield and Formation of Multiple Byproducts in Acid-Catalyzed Reactions
Q: I am performing an acid-catalyzed reaction and observing a low yield of my desired product along with several unexpected peaks in my LC-MS analysis. What could be the cause?
A: Acid-Catalyzed Dehydration and Rearrangement.
Under acidic conditions, particularly at elevated temperatures, the hydroxyl group of this compound can be protonated, turning it into a good leaving group (water). This can lead to an E1 elimination reaction, resulting in the formation of an unsaturated cyclohexene derivative.
-
Mechanism Insight: The initial dehydration product, 4-methyl-4-aminocyclohexene, can potentially undergo acid-catalyzed isomerization to form more stable alkene isomers, such as 1-methyl-4-aminocyclohexene. This can lead to a mixture of products and a lower yield of the desired compound.[1]
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider performing a temperature screening study to find the optimal balance.
-
Choice of Acid Catalyst: If possible, use a milder acid catalyst. For example, if you are using a strong mineral acid like sulfuric acid, consider switching to a weaker acid or a solid-supported acid catalyst that might offer better selectivity and milder reaction conditions.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. The presence of water can facilitate the protonation-dehydration sequence.
Issue 2: Suspected Oxidation of the Compound During a Reaction
Q: My reaction mixture is turning dark, and I suspect my starting material is being oxidized. How can I prevent this?
A: Oxidation of the Amino and/or Hydroxyl Group.
The amino group in this compound can be susceptible to oxidation, especially in the presence of certain reagents or dissolved oxygen at elevated temperatures. The secondary alcohol can also be oxidized to a ketone.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This will minimize the presence of atmospheric oxygen.
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
Avoid Incompatible Reagents: Be mindful of the reagents used in the reaction. Avoid known strong oxidizing agents unless they are part of the desired transformation. Even milder oxidizing conditions can sometimes lead to side products.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidative degradation. However, this should be tested on a small scale to ensure it does not interfere with the desired reaction.
Issue 3: Side Reactions During N-Acylation
Q: I am trying to acylate the amino group, but I am getting a low yield and some difficult-to-separate impurities. What are the likely side reactions?
A: O-Acylation and Di-acylation.
While the amino group is generally more nucleophilic than the hydroxyl group, under certain conditions, you can observe side reactions such as O-acylation (acylation of the hydroxyl group) or di-acylation (acylation of both the amino and hydroxyl groups).
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a controlled amount of the acylating agent, typically close to a 1:1 molar ratio. Adding a large excess of the acylating agent will increase the likelihood of di-acylation.
-
Reaction Temperature: Perform the acylation at a low temperature (e.g., 0 °C or even lower). This can help to improve the selectivity for N-acylation over O-acylation.
-
Choice of Acylating Agent: The choice of acylating agent can influence the selectivity. Activated esters are often a good choice for selective N-acylation.[2][3]
-
Use of a Protecting Group: If selectivity remains an issue, consider protecting the hydroxyl group before performing the N-acylation. A suitable protecting group can be removed in a subsequent step.
Issue 4: Poor Performance in Reductive Amination Reactions
Q: I am using this compound in a reductive amination reaction, but the conversion is low. What could be the problem?
A: Interference from the Hydrochloride Salt and Steric Hindrance.
The hydrochloride salt form of the amine means that the amino group is protonated. For the reductive amination to proceed, the free amine is required to react with the carbonyl compound to form the imine/enamine intermediate. Additionally, the tertiary carbon adjacent to the amino group can introduce some steric hindrance.
Troubleshooting Protocol:
-
Addition of a Base: It is crucial to add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the hydrochloride and generate the free amine in situ.
-
Choice of Reducing Agent: The choice of reducing agent is important. Milder reducing agents that selectively reduce the iminium ion intermediate are preferred. Sodium triacetoxyborohydride is often a good choice for this transformation.[4]
-
Reaction Conditions: Reductive aminations can sometimes be slow. Ensure adequate reaction time and monitor the progress. Gentle heating may be required, but be mindful of the potential for dehydration at higher temperatures.
-
pH Control: The pH of the reaction mixture can be critical. The formation of the imine intermediate is often favored under slightly acidic conditions, but the free amine needs to be present. Buffering the reaction mixture can sometimes be beneficial.
Data and Visualization
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Triggering Conditions | Potential Byproducts | Prevention Strategies |
| Acid-Catalyzed Dehydration | Strong acids, high temperatures | Cyclohexene derivatives | Lower reaction temperature, use milder acids, minimize reaction time, ensure anhydrous conditions. |
| Oxidation | Oxidizing agents, air (O2) at high temp. | Ketones, N-oxides, colored impurities | Use an inert atmosphere, degas solvents, avoid incompatible reagents. |
| O-Acylation / Di-acylation | Excess acylating agent, high temperatures | O-acylated and di-acylated products | Control stoichiometry, low reaction temperature, choose selective acylating agents, use protecting groups. |
| Incomplete Reductive Amination | Presence of HCl salt without base | Unreacted starting materials | Add a stoichiometric amount of a non-nucleophilic base to free the amine. |
Diagrams
Caption: Potential degradation via acid-catalyzed dehydration.
Caption: Competing pathways in acylation reactions.
References
Technical Support Center: Optimization of Solvent Systems for trans-4-Amino-4-methylcyclohexanol Hydrochloride
Prepared by the Applications Science Division
Welcome to the technical support center for the optimization of solvent systems for trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification and analysis of this polar, ionic compound. Through a series of frequently asked questions and troubleshooting scenarios, this document provides in-depth technical guidance rooted in fundamental chemical principles.
Section 1: Understanding the Molecule & Initial Solvent Selection (FAQs)
This section addresses the foundational knowledge required to make informed decisions about solvent selection.
Q1: What are the key physicochemical properties of this compound that influence solvent selection?
A1: Understanding the molecule's structure is paramount. This compound is a salt, meaning it exists in an ionic form. This has several critical implications for its solubility:
-
High Polarity: The presence of a protonated amine (ammonium cation) and a chloride anion makes the compound highly polar.
-
Hydrogen Bonding: The molecule features a hydroxyl (-OH) group and an ammonium (-NH3+) group, both of which are excellent hydrogen bond donors. The oxygen and chloride ions are hydrogen bond acceptors.
-
Ionic Interactions: As a salt, strong ion-dipole interactions are required from the solvent to overcome the crystal lattice energy and facilitate dissolution.
Consequently, the principle of "like dissolves like" dictates that highly polar, protic solvents will be the most effective. Non-polar solvents like hexanes or toluene will have virtually no solvating power for this compound.
Q2: My compound is insoluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes. Why is this, and what should I try first?
A2: This is expected behavior. The solvents you've listed are non-polar to moderately polar and aprotic. They lack the ability to form strong hydrogen bonds or engage in the ion-dipole interactions necessary to dissolve an ionic salt like this compound.
Recommended Starting Solvents: Your initial screening should focus on highly polar, protic solvents that can stabilize both the cation and the anion. Good starting points include:
-
Water
-
Methanol
-
Ethanol
These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors. Amine salts are often significantly more polar than their freebase counterparts, necessitating the use of such polar solvents.[2] You may also consider polar aprotic solvents like DMSO or DMF as a last resort, though they can be difficult to remove.[3]
Q3: How can I perform a systematic solvent screen for recrystallization without using a large amount of my compound?
A3: A systematic, small-scale screen is the most efficient method. The goal is to find a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.[4]
A detailed methodology is provided in Protocol 1: Small-Scale Solvent Screening for Recrystallization in the Appendices section of this guide. The general workflow is as follows:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into several different test tubes.
-
Add a small volume of a candidate solvent to each tube at room temperature and observe solubility.
-
If insoluble at room temperature, heat the mixture gently and add solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals that form.
The ideal solvent will show a large differential in solubility with temperature, leading to high recovery of pure crystals upon cooling.[5]
| Solvent Class | Examples | Expected Solubility Profile | Notes |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Likely to be soluble, potentially too soluble even when cold. | Good starting point. May require an anti-solvent. |
| Polar Aprotic | Acetone, Acetonitrile | May show some solubility, especially when heated. | Can be good components in a mixed-solvent system. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Expected to be insoluble. | Primarily useful as anti-solvents. |
This table provides general guidance for initial solvent screening.
Section 2: Troubleshooting Crystallization Issues
This section provides solutions to common problems encountered during the recrystallization process.
Q4: I've dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[6][7] This typically occurs for two main reasons:
-
High Supersaturation: The solution is cooled too quickly, causing the compound to come out of solution faster than it can form an ordered crystal structure.[6][7]
-
Melting Point Depression: The melting point of your impure compound is lower than the temperature of the solution at the point of saturation.[8]
Oiling out is problematic because the liquid droplets often trap impurities and rarely solidify into a pure crystalline form.[8]
The flowchart below provides a systematic approach to troubleshooting this issue.
References
- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
handling and disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride waste
Welcome to the Technical Support Center for trans-4-Amino-4-methylcyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of waste generated from experiments involving this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges you may encounter.
I. Understanding the Compound: A Quick Reference
This compound is a solid organic compound.[1] As a hydrochloride salt of an amino alcohol, its properties and handling requirements are dictated by both the amine and the hydroxyl functional groups, as well as its salt form.
| Property | Value | Source |
| Chemical Formula | C7H16ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 225 - 227 °C | [2] |
| Solubility | Soluble in water | [3][4] |
II. Core Principles of Handling and Waste Management
The primary principle for managing waste from this compound is two-fold: ensuring personnel safety through proper handling and personal protective equipment (PPE), and adhering to environmental regulations through appropriate waste segregation, neutralization, and disposal.
A. Personnel Safety: Your First Priority
Before beginning any experiment, it is crucial to have the appropriate safety measures in place.
1. Personal Protective Equipment (PPE): Always wear the following when handling the solid compound or its solutions:
-
Eye Protection: Chemical safety goggles are mandatory.[2][5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[2][5]
-
Body Protection: A lab coat or chemical-resistant apron is required.[5]
-
Respiratory Protection: In cases of dust formation or aerosols, use a NIOSH-approved respirator.[2][5]
2. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
B. Waste Segregation: The Foundation of Proper Disposal
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.
Caption: Waste segregation workflow for this compound.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments and waste handling procedures.
FAQs
Q1: I spilled a small amount of solid this compound on the lab bench. How should I clean it up?
A1: For small spills of the solid material, you should first ensure you are wearing the appropriate PPE (gloves, goggles, lab coat). Gently sweep up the solid material, avoiding dust formation, and place it into a designated solid hazardous waste container.[6] The area of the spill should then be wiped with a damp cloth or paper towel, and the cleaning materials also disposed of in the solid hazardous waste container.
Q2: My aqueous solution of this compound is acidic. Can I pour it down the drain?
A2: No. As an amine hydrochloride, your aqueous solution will be acidic. Direct disposal to the sewer system is not recommended without neutralization.[7] The pH of the effluent must be controlled to prevent environmental harm and potential damage to plumbing. You must neutralize the waste solution before disposal, and even then, local regulations for drain disposal of treated chemical waste must be strictly followed.
Q3: What are the primary hazards associated with this compound?
A3: While specific toxicological data for this exact compound is not extensively documented in the initial search results, related compounds like trans-4-Aminocyclohexanol hydrochloride are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] Therefore, it is prudent to handle this compound with the same precautions.
Troubleshooting
Problem 1: I need to dispose of a large volume of aqueous waste containing this compound. Neutralization is taking a long time and using a lot of base.
-
Cause: The concentration of the amine hydrochloride in your waste stream is likely high, requiring a significant amount of base to reach a neutral pH.
-
Solution:
-
Dilution: Before neutralization, you can dilute the waste stream with water. This will not reduce the total amount of base needed but can make the neutralization process more controllable by preventing localized "hot spots" of high pH.
-
Choice of Base: Use a suitable base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[10][11] A 1M solution is often a good starting point for controlled neutralization. Add the base slowly while continuously stirring and monitoring the pH with a calibrated pH meter.
-
Batch Processing: For very large volumes, consider neutralizing the waste in smaller, more manageable batches.
-
Problem 2: I have glassware that is contaminated with this compound. How do I decontaminate it?
-
Cause: Residual compound adheres to the glass surface.
-
Solution:
-
Initial Rinse: Rinse the glassware multiple times with deionized water. Collect these rinses as aqueous hazardous waste.
-
Acidic Wash (Optional): A wash with a dilute acid (e.g., 0.1 M HCl) can help to ensure all the basic amine functionality is protonated and solubilized. Collect this rinse as hazardous waste.
-
Final Rinse: Follow with several rinses of deionized water.
-
Drying: The glassware can then be washed with a standard laboratory detergent and dried as usual.
-
IV. Experimental Protocols: Waste Neutralization
The following is a standard protocol for the neutralization of acidic aqueous waste containing this compound.
Objective: To adjust the pH of the aqueous waste to a neutral range (typically 6-8) before disposal, in accordance with local regulations.
Materials:
-
Aqueous waste containing this compound
-
1M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate waste container
-
Full PPE
Procedure:
-
Preparation: Place the container with the acidic aqueous waste in a secondary containment tray on a stir plate within a fume hood. Add a magnetic stir bar and begin gentle stirring.
-
pH Monitoring: Insert the probe of a calibrated pH meter into the solution, ensuring it does not interfere with the stir bar.
-
Neutralization: Slowly add the 1M NaOH solution dropwise to the stirring waste. Monitor the pH closely. The pH will change more rapidly as you approach the equivalence point.
-
Endpoint: Continue adding base until the pH of the solution is stable within the neutral range (e.g., pH 7.0 ± 0.5).
-
Disposal: Once neutralized, the waste should be disposed of according to your institution's and local environmental regulations.[12][13] Do not assume it can be poured down the drain. Always check your local guidelines.
-
Labeling: The final waste container should be clearly labeled with its contents (e.g., "Neutralized aqueous waste containing trans-4-Amino-4-methylcyclohexanol, sodium chloride, and water").
Caption: Step-by-step workflow for the neutralization of acidic amine hydrochloride waste.
V. Disposal Guidelines
All waste disposal must comply with local, state, and federal regulations.[12][13] The following are general guidelines:
-
Neutralized Aqueous Waste: After neutralization, this may be permissible for drain disposal depending on your institution's policies and local regulations. Always confirm before proceeding. If drain disposal is not allowed, it should be collected by your institution's environmental health and safety (EHS) office.
-
Solid Waste: This includes excess solid compound and any contaminated materials (e.g., weigh boats, gloves, paper towels). This waste should be placed in a clearly labeled hazardous waste container for collection by your EHS office.[12]
-
Organic Solvent Waste: If the compound was used in an organic solvent, the waste must be collected in a designated solvent waste container. Do not mix aqueous and organic waste streams.
Disclaimer: This guide provides general recommendations based on available chemical safety information. It is not a substitute for your institution's specific waste disposal protocols and a thorough review of the Safety Data Sheet (SDS). Always consult your EHS office for guidance on your specific situation.
VI. References
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Trans-4-Aminocyclohexanol Hydrochloride.
-
AK Scientific, Inc. (n.d.). trans-4-Aminocyclohexanol Safety Data Sheet.
-
Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
-
ChemicalBook. (n.d.). trans-4-Aminocyclohexanol | 27489-62-9.
-
Advanced ChemBlocks. (n.d.). This compound 97% | CAS: 1447955-52-3.
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Google Patents. (n.d.). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of....
-
EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?.
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
-
Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Biosynth. (n.d.). trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 | FA31405.
-
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
-
PubChem. (n.d.). Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273.
-
Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
-
US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
References
- 1. This compound 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 5. kmpharma.in [kmpharma.in]
- 6. aksci.com [aksci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 | FA31405 [biosynth.com]
- 9. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]
- 10. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 11. US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine - Google Patents [patents.google.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. epa.gov [epa.gov]
Technical Support Center: Resolution of 4-Amino-4-methylcyclohexanol Stereoisomers
Welcome to our dedicated technical support center for the resolution of 4-Amino-4-methylcyclohexanol stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating the stereoisomers of this valuable chiral building block.
Introduction
4-Amino-4-methylcyclohexanol possesses two stereocenters, giving rise to four possible stereoisomers. The separation of these isomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs), as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This guide provides practical, experience-driven advice to overcome common challenges encountered during the resolution of this and structurally similar amino alcohols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Diastereomeric Salt Crystallization
Question 1: I am unable to form crystalline salts between my racemic 4-Amino-4-methylcyclohexanol and a chiral resolving agent. What could be the issue?
Answer:
The inability to form crystalline salts is a common hurdle in diastereomeric resolution. The primary reasons often revolve around solvent choice, stoichiometry, and the intrinsic properties of the diastereomeric salts.
-
Causality: Diastereomeric salts have different physical properties, including solubility in a given solvent system.[1] Successful crystallization depends on exploiting these solubility differences. If the salts are too soluble in your chosen solvent, they will not precipitate. Conversely, if they are poorly soluble, they may crash out as an amorphous solid or an oil.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is critical.[2] Begin with a solvent in which the racemic amine has moderate solubility. Create a solvent screening table to systematically test a range of solvents with varying polarities.
Solvent System Polarity Index Observation (Oiling, Clear Solution, Precipitate) Methanol 5.1 Ethanol 4.3 Isopropanol 3.9 Acetone 5.1 Acetonitrile 5.8 Ethyl Acetate 4.4 Toluene 2.4 Heptane 0.1 Mixtures (e.g., Ethanol/Water, Toluene/Heptane) Variable -
Antisolvent Addition: If your diastereomeric salt is highly soluble, consider the slow addition of an antisolvent to a solution of the salt to induce crystallization. For example, if your salt is dissolved in methanol, slowly add a less polar solvent like toluene or heptane.
-
Stoichiometry of the Resolving Agent: Ensure you are using the correct stoichiometry. Typically, a 1:1 molar ratio of the racemic amine to the chiral resolving agent is a good starting point. However, in some cases, using a slight excess or even a sub-stoichiometric amount of the resolving agent can influence crystallization.
-
Temperature Control: Experiment with temperature. Slow cooling of a saturated solution is a standard crystallization technique. Alternatively, for some systems, maintaining a constant temperature and allowing for slow evaporation of the solvent can yield better crystals.
-
Seeding: If you have a small amount of the desired diastereomerically pure crystal, use it to seed a supersaturated solution. This can overcome the kinetic barrier to nucleation.[3]
-
Question 2: My diastereomeric crystallization has low diastereomeric excess (d.e.). How can I improve the purity?
Answer:
Low diastereomeric excess after a single crystallization is common and can often be improved through optimization of the crystallization conditions or by performing recrystallizations.
-
Causality: The d.e. of the crystalline material is a function of the solubility difference between the two diastereomeric salts.[4] A small difference in solubility will likely result in a low d.e. The kinetics of crystallization also play a role; rapid crystallization can trap impurities.
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the obtained solid. Each recrystallization step should enrich the less soluble diastereomer. Monitor the d.e. at each stage using a suitable analytical technique like chiral HPLC or NMR with a chiral shift reagent.
-
Optimize the Solvent System: As with initial crystal formation, the solvent system is critical for purity. A solvent system that provides a larger difference in solubility between the two diastereomers will yield a higher d.e. in a single crystallization.
-
Control the Cooling Rate: A slower cooling rate generally leads to the formation of more ordered, purer crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.
-
Stirring: Gentle stirring during crystallization can prevent the formation of localized areas of high supersaturation and promote the growth of uniform, pure crystals.
-
Choice of Resolving Agent: Not all chiral resolving agents are created equal for a given racemate.[5] If you are struggling to achieve high d.e., it may be necessary to screen different resolving agents. For an amino alcohol like 4-Amino-4-methylcyclohexanol, common chiral acids include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Question 3: I am getting poor or no separation of the enantiomers of 4-Amino-4-methylcyclohexanol on a chiral HPLC column. What should I try?
Answer:
Achieving good separation in chiral HPLC is a matter of finding the right combination of chiral stationary phase (CSP) and mobile phase.
-
Causality: Chiral recognition on a CSP is based on the differential interactions of the enantiomers with the chiral selector.[7] These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. If the conditions do not favor these differential interactions, no separation will occur.
-
Troubleshooting Steps:
-
Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often good starting points.[8][9]
CSP Type Common Trade Names Typical Mobile Phases Strengths for Amino Alcohols Polysaccharide-based Lux®, Chiralpak®, Chiralcel® Normal Phase (Hexane/IPA), Polar Organic (MeOH, EtOH, ACN), Reversed Phase (ACN/Water, MeOH/Water) Broad applicability, versatile mobile phase options.[7] Macrocyclic Glycopeptide CHIROBIOTIC® T Polar Ionic, Polar Organic, Reversed Phase Excellent for underivatized amino acids and amino alcohols.[8] Pirkle-type SUMICHIRAL® OA Normal Phase Good for compounds with π-acidic or π-basic groups.[10] Ligand Exchange CHIRALPAK® MA(+) Aqueous buffers with a metal salt (e.g., CuSO₄) Specific for amino acids and other compounds that can form coordination complexes. -
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes in the alcohol percentage can have a significant impact on resolution.
-
Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. The pH of the aqueous phase can also be critical for ionizable compounds like amino alcohols.
-
Additives: For basic compounds like 4-Amino-4-methylcyclohexanol, adding a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase in normal phase mode can improve peak shape and resolution. In reversed phase, acidic additives like formic acid or trifluoroacetic acid are often used.[11]
-
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the strength of the chiral recognition interactions.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Enzymatic Resolution
Question 4: The enzymatic resolution of my 4-Amino-4-methylcyclohexanol is slow and gives low enantiomeric excess (e.e.). How can I improve this?
Answer:
Slow reaction rates and low enantioselectivity in enzymatic resolutions are often due to suboptimal reaction conditions or an inappropriate choice of enzyme.
-
Causality: Enzymes are highly specific catalysts, and their activity and selectivity are strongly influenced by the reaction environment (solvent, temperature, pH) and the structure of the substrate.[12] For a kinetic resolution, the enzyme must react significantly faster with one enantiomer than the other.
-
Troubleshooting Steps:
-
Enzyme Screening: The choice of enzyme is paramount. For the resolution of alcohols, lipases are a common choice.[13] Screen a panel of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). Transaminases can also be effective for the resolution of amines.[14]
-
Acylating Agent and Solvent: For lipase-catalyzed acylation, the acylating agent can influence both the rate and selectivity. Vinyl acetate is often a good choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.[13] The solvent also plays a crucial role; less polar, aprotic solvents like diethyl ether or diisopropyl ether are often preferred.
-
Temperature and pH: Enzymes have an optimal temperature and pH range for activity and stability. Perform temperature and pH optimization studies for your chosen enzyme.
-
Water Content: For reactions in organic solvents, a small amount of water is often necessary for enzyme activity. The optimal water content should be determined experimentally.
-
Reaction Monitoring and Conversion: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. The enantiomeric excess of both the product and the remaining starting material changes as the reaction progresses. It is crucial to monitor the reaction and stop it at the optimal point to achieve the desired e.e. for either the product or the unreacted starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the stereoisomers of 4-Amino-4-methylcyclohexanol?
A1: The three main strategies for resolving the stereoisomers of 4-Amino-4-methylcyclohexanol are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid to form two diastereomeric salts.[5] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography) to directly separate the enantiomers based on their differential interactions with the CSP.[7]
-
Enzymatic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[13] This is a type of kinetic resolution.
Q2: How do I choose the best initial approach for resolving 4-Amino-4-methylcyclohexanol?
A2: The choice of method depends on the scale of the separation, available equipment, and the desired purity.
-
For large-scale (multi-gram to kilogram) separations, diastereomeric salt crystallization is often the most cost-effective method.
-
For analytical and small-scale preparative separations (milligram to gram), chiral HPLC is often the fastest and most versatile method for achieving high purity.
-
Enzymatic resolution can be a good option for both small and large-scale separations, particularly when high enantioselectivity is required and "green" chemistry principles are a priority.
The following diagram illustrates a general decision-making workflow:
Caption: Decision workflow for selecting a resolution method.
Q3: How do I determine the enantiomeric excess (e.e.) of my resolved 4-Amino-4-methylcyclohexanol?
A3: The most common and reliable method for determining the enantiomeric excess is chiral HPLC . By developing a chiral HPLC method that can separate the enantiomers, you can integrate the peak areas of the two enantiomers to calculate the e.e. Other methods include using NMR spectroscopy with a chiral solvating agent or a chiral shift reagent , or by converting the amino alcohol into a pair of diastereomers with a highly pure chiral derivatizing agent (like Mosher's acid) and analyzing the resulting mixture by standard NMR or achiral chromatography.
Q4: Can I recycle the undesired enantiomer?
A4: Yes, in many cases, it is possible to recycle the undesired enantiomer, which is highly desirable from a process efficiency and cost perspective. This often involves a racemization step, where the undesired enantiomer is converted back into the racemic mixture. For 4-Amino-4-methylcyclohexanol, this might be achieved through chemical treatment, though the specific conditions would need to be developed. This overall process is sometimes referred to as a dynamic kinetic resolution if the racemization occurs concurrently with the resolution.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic 4-Amino-4-methylcyclohexanol in a suitable solvent (e.g., ethanol). In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the amine solution with stirring. The mixture may become cloudy or a precipitate may form immediately.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess by a suitable analytical method.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to obtain the enantioenriched amine.
Caption: Workflow for diastereomeric salt resolution.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. reddit.com [reddit.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scas.co.jp [scas.co.jp]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of trans-4-Amino-4-methylcyclohexanol Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of organic compounds. This guide provides an in-depth analysis and comparison of the ¹H NMR spectrum of trans-4-Amino-4-methylcyclohexanol hydrochloride, a compound of interest in various chemical and pharmaceutical applications. We will delve into the nuances of its spectral features and compare them with relevant analogs to highlight the key structural determinants.
The Importance of Stereochemistry and NMR in Cyclohexane Systems
The spatial arrangement of atoms, or stereochemistry, plays a critical role in the biological activity and physical properties of molecules. For cyclic systems like cyclohexanes, the chair conformation is the most stable arrangement. Substituents on the ring can occupy either axial or equatorial positions, leading to distinct magnetic environments for the protons. These differences are readily observed in ¹H NMR spectra through variations in chemical shifts (δ) and spin-spin coupling constants (J-values), providing a spectroscopic "fingerprint" for each isomer.[1]
The hydrochloride salt form of an amine can further influence the ¹H NMR spectrum. The protonation of the amino group to form an ammonium salt (-NH₃⁺) generally leads to a downfield shift of adjacent protons due to the electron-withdrawing nature of the positively charged nitrogen.
Analysis of the ¹H NMR Spectrum of this compound
A detailed examination of the ¹H NMR spectrum of this compound reveals characteristic signals that can be assigned to the different protons in the molecule. The trans configuration dictates that the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, this would ideally place both bulky substituents in equatorial positions. However, the presence of the methyl group on the same carbon as the amino group introduces steric considerations that influence the preferred conformation.
Key Spectral Features:
-
Methyl Protons (-CH₃): A singlet peak corresponding to the three protons of the methyl group. Its chemical shift will be influenced by the adjacent ammonium group.
-
Cyclohexane Ring Protons (-CH₂-): A series of complex multiplets arising from the axial and equatorial protons of the four methylene groups in the ring. The chemical shifts of these protons are influenced by their proximity to the hydroxyl and ammonium groups. Generally, equatorial protons resonate at a lower field (higher ppm) compared to their axial counterparts.[2]
-
Proton on the Carbon with the Hydroxyl Group (CH-OH): A multiplet whose chemical shift and splitting pattern are diagnostic of its axial or equatorial position. An axial proton will typically exhibit large axial-axial (Jₐₐ) couplings (10-13 Hz) with its neighboring axial protons.[1]
-
Ammonium Protons (-NH₃⁺): A broad signal that can exchange with deuterated solvents. Its chemical shift is variable and depends on factors like concentration and temperature.
-
Hydroxyl Proton (-OH): Similar to the ammonium protons, this signal is often broad and its position is solvent and concentration-dependent.
Experimental Data Summary:
While a specific, publicly available high-resolution ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected chemical shifts and coupling constants based on the analysis of similar structures. The following table summarizes the anticipated ¹H NMR data.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -CH ₃ | ~1.3 - 1.5 | s (singlet) | N/A |
| Cyclohexane Ring Protons (axial) | ~1.2 - 1.8 | m (multiplet) | Jₐₐ ≈ 10-13, Jₐₑ ≈ 2-5 |
| Cyclohexane Ring Protons (equatorial) | ~1.6 - 2.2 | m (multiplet) | Jₑₑ ≈ 2-5, Jₑₐ ≈ 2-5 |
| CH -OH (axial) | ~3.5 - 3.8 | tt (triplet of triplets) | Jₐₐ ≈ 10-13, Jₐₑ ≈ 3-4 |
| -NH ₃⁺ | Variable (broad) | br s (broad singlet) | N/A |
| -OH | Variable (broad) | br s (broad singlet) | N/A |
Comparative Analysis with Structurally Related Compounds
To better understand the spectral features of this compound, it is instructive to compare its expected spectrum with those of related cyclohexanol derivatives.
trans-4-Aminocyclohexanol
The ¹H NMR spectrum of the parent compound, trans-4-aminocyclohexanol, provides a foundational comparison. In its more stable diequatorial conformation, the H-1 proton (attached to the carbon with the -OH group) and the H-4 proton (attached to the carbon with the -NH₂ group) are in axial positions.[1] This leads to large axial-axial couplings, a key indicator for the trans isomer.[1] The absence of the methyl group in this compound simplifies the spectrum in the upfield region.
| Compound | H-1 (CH-OH) Chemical Shift (ppm) | H-4 (CH-NH₂) Chemical Shift (ppm) | Key Distinguishing Feature |
| cis-4-Aminocyclohexanol (in D₂O) | ~3.96 (m) | ~3.20 (m) | Equatorial H-1 and H-4 protons are deshielded. |
| trans-4-Aminocyclohexanol (in D₂O) | ~3.58 (m) | ~2.65 (m) | Axial H-1 and H-4 protons are more shielded.[1] |
Cyclohexanol
The ¹H NMR spectrum of cyclohexanol shows a signal for the proton on the carbon bearing the hydroxyl group (H-1) at around 3.58 ppm.[3] The remaining cyclohexane protons appear as a broad multiplet between 1.04 and 2.04 ppm.[3] This provides a baseline for the chemical shifts of the cyclohexane ring protons in the absence of an amino or ammonium group.
trans-4-Methylcyclohexanol
In trans-4-methylcyclohexanol, the methyl group provides an additional signal in the upfield region of the spectrum. The stereochemistry of this compound also influences the chemical shifts and coupling constants of the ring protons, offering a point of comparison for the effect of the methyl group in our target molecule.
Experimental Protocol for ¹H NMR Spectroscopy
Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument setup.[1]
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for hydrochloride salts.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).
-
Dissolution: Dissolve the sample and internal standard in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition:
A standard ¹H NMR experiment is performed on a spectrometer (e.g., 300 or 400 MHz). Key acquisition parameters to consider include:
-
Number of Scans: Typically 16 or 32 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
-
Pulse Angle: A 30° or 45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.
Workflow for Structural Elucidation using ¹H NMR
The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR based structural elucidation.
Conclusion
References
A Comparative Guide to the Mass Spectrometry Analysis of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Introduction
trans-4-Amino-4-methylcyclohexanol hydrochloride is a substituted cyclohexylamine derivative of increasing interest in pharmaceutical and chemical synthesis. As a polar, non-volatile molecule, its characterization and quantification present unique analytical challenges. Mass spectrometry (MS) offers a powerful suite of tools for the structural elucidation and quantitative analysis of such compounds. This guide provides a comprehensive comparison of two primary mass spectrometry-based workflows for the analysis of this compound: direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for this and similar compounds.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount in selecting the appropriate analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| Polarity | High | Inferred from structure |
| Volatility | Low | Inferred from structure and hydrochloride salt form |
| Thermal Stability | Moderate, potential for degradation at high temperatures | Inferred from structure |
The presence of both an amino and a hydroxyl group confers high polarity and hydrophilicity to the molecule, making it readily soluble in aqueous solutions.[2] The hydrochloride salt form further reduces its volatility, making direct analysis by techniques requiring gas-phase introduction, such as GC-MS, problematic without chemical modification.
Comparative Analysis of Mass Spectrometry Workflows
Two principal workflows are evaluated for the analysis of this compound:
-
Direct Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The choice between these methodologies is dictated by the analytical objective, available instrumentation, and the complexity of the sample matrix.
Direct Analysis: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-MS is often the preferred method for the analysis of polar and non-volatile biomolecules and pharmaceutical compounds.[3]
Rationale for Selection:
Electrospray ionization (ESI) is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar, thermally labile molecules that are not amenable to vaporization.[4] Given the properties of trans-4-Amino-4-methylcyclohexanol, ESI is the ionization method of choice for direct analysis. In positive ion mode, the primary amine will readily accept a proton to form the [M+H]⁺ ion.
Proposed Experimental Workflow:
References
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Validation of trans-4-Amino-4-methylcyclohexanol Hydrochloride Purity by HPLC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile directly influences the impurity profile of the final drug product. Therefore, a robust, validated analytical method for its purity assessment is indispensable.
This guide provides an in-depth exploration of validating a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will dissect the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical techniques, supported by experimental data and authoritative references.
The Analytical Imperative: Why HPLC?
This compound is a small, polar molecule. Its synthesis can potentially yield a range of impurities, including:
-
Stereoisomers: The cis-isomer is a common process-related impurity that can be difficult to separate.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Byproducts: Unintended products from side reactions.
-
Degradants: Impurities formed during storage or processing.
An effective analytical method must be, above all, specific (or selective)—capable of separating the main compound from all potential impurities. HPLC, particularly in its reversed-phase mode, offers high-resolution separation capabilities, making it the gold standard for this type of analysis.[1] While other methods exist, HPLC provides an unparalleled combination of specificity, sensitivity, and quantitative accuracy, which are essential for regulatory compliance.
Devising the HPLC Method: A Rationale-Driven Approach
A successful validation begins with a well-developed method. The choices made during development are critical and must be scientifically sound.
The Challenge of Detection
A primary challenge with this analyte is its lack of a significant UV chromophore, rendering standard UV detection insensitive. To overcome this, two primary strategies can be employed:
-
Universal Detectors: Techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used as they do not require a chromophore.
-
Derivatization: Reacting the primary amine with a labeling agent to attach a UV-active or fluorescent tag. This is often the preferred approach as it can significantly enhance sensitivity and selectivity.
For this guide, we will focus on a pre-column derivatization method using a reagent like Dansyl Chloride, which reacts with the primary amine to form a highly fluorescent derivative detectable at low concentrations.[2]
Chromatographic Conditions: Explaining the "Why"
| Parameter | Selection | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The non-polar C18 stationary phase is ideal for retaining the now more hydrophobic dansyl-derivative of the analyte in a reversed-phase mode. The column dimensions provide a good balance of resolution and analysis time. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN) | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is chosen to effectively elute the derivatized analyte and separate it from both polar (unreacted starting materials) and non-polar (excess derivatizing agent, byproducts) impurities. TFA acts as an ion-pairing agent, improving peak shape for any residual un-derivatized amines and controlling the pH. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detector | Fluorescence (FLD) | Chosen for its high sensitivity and selectivity for the fluorescent dansyl-derivative. Excitation (Ex) and Emission (Em) wavelengths would be optimized (e.g., Ex: 335 nm, Em: 520 nm for dansyl amides). |
| Injection Vol. | 10 µL | A small injection volume is used to prevent column overloading and maintain sharp peaks, which is crucial for accurate quantitation. |
The Validation Protocol: A Framework of Trust
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] We will follow the internationally harmonized framework of the ICH Q2(R2) guideline.[3][4]
Caption: A workflow for HPLC method validation based on ICH guidelines.
Protocol 1: Step-by-Step HPLC Method Validation
Objective: To formally validate the HPLC method for the purity determination of this compound.
-
System Suitability:
-
Action: Inject a standard solution six times at the target concentration.
-
Rationale: To verify the operational performance of the HPLC system before conducting other validation tests.
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
-
-
Specificity:
-
Action: Analyze a blank (diluent), a placebo (if applicable), a sample of the analyte, and a sample spiked with known potential impurities (e.g., cis-isomer). Use a photodiode array (PDA) detector if available to assess peak purity.
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The analyte peak should be resolved from all impurity peaks (Resolution > 2.0).
-
-
Linearity:
-
Action: Prepare a series of at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area against concentration.
-
Rationale: To establish a linear relationship between analyte concentration and the detector's response.[5]
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy:
-
Action: Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Rationale: To determine the closeness of the test results to the true value.[1]
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Action: Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established from the signal-to-noise ratio (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.
-
Rationale: To define the lower limit of the method's quantitative range.
-
Acceptance Criteria: Precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).
-
-
Robustness:
-
Action: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.2 units in pH).
-
Rationale: To measure the method's capacity to remain unaffected by small variations in its parameters, indicating its reliability during normal usage.[6]
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.
-
Validation Data Summary (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.10% | ≤ 2.0% | Pass |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | S/N ≥ 10 | Pass |
| Specificity | No interference | Resolution > 2.0 | Pass |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages and limitations.
Caption: A decision tree for selecting an appropriate analytical method.
| Feature | HPLC (with Derivatization) | Gas Chromatography (GC) | Titration | LC-MS |
| Specificity | Very High (separates isomers) | High (may require derivatization) | Very Low (measures total base) | Highest (mass-based) |
| Sensitivity | Very High (fluorescence) | High (FID detector) | Low | Very High |
| Quantitation | Excellent | Good | Fair (for total amine) | Excellent |
| Throughput | Moderate | Moderate | High | Moderate-Low |
| Expertise Req. | Moderate | Moderate | Low | High |
| Use Case | Gold standard for purity, stability testing, and quality control. | Analysis of volatile impurities; less suitable for non-volatile salts.[7] | Rapid estimation of total amine content; not for impurity profiling.[7] | Definitive impurity identification and structure elucidation; used in development and investigation.[8] |
Conclusion and Best Practices
The validation of an HPLC method for determining the purity of this compound is a rigorous but essential process. The method detailed in this guide, employing pre-column derivatization and fluorescence detection, provides the necessary specificity, sensitivity, and accuracy to meet stringent regulatory requirements.
Key Takeaways for Scientists:
-
Anticipate Challenges: For analytes lacking a chromophore, plan a detection strategy (derivatization or universal detectors) early in method development.
-
Embrace the "Why": A thorough understanding of the rationale behind each method parameter is crucial for effective troubleshooting and method optimization.
-
Validation is Non-Negotiable: Adherence to ICH guidelines is the globally accepted standard for ensuring that your analytical data is reliable, reproducible, and defensible.[3][4][6]
-
Choose the Right Tool: While HPLC is often the best choice for purity analysis, alternative methods like LC-MS have a critical role in impurity identification. A multi-faceted analytical approach is often the most powerful.
By implementing a well-developed and thoroughly validated HPLC method, researchers and drug developers can ensure the quality of this vital intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. actascientific.com [actascientific.com]
- 2. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. bre.com [bre.com]
- 8. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Characterization of trans-4-Amino-4-methylcyclohexanol Hydrochloride and Its Stereoisomers
The Critical Role of Stereochemistry in Substituted Cyclohexanes
The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation. In a substituted cyclohexane, each substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative orientation of substituents (cis or trans) dictates their preferred conformational arrangement, which in turn profoundly influences their spectroscopic signatures.
For 1,4-disubstituted cyclohexanes like 4-Amino-4-methylcyclohexanol, the trans isomer will preferentially adopt a conformation where both bulky substituents are in the more stable equatorial positions to minimize steric strain. Conversely, the cis isomer is forced to have one substituent in an axial position and one in an equatorial position. This fundamental difference in three-dimensional structure is the key to their differentiation via spectroscopic methods.
Spectroscopic Analysis Workflow
The following workflow outlines the logical process for identifying and differentiating between the stereoisomers of substituted aminocyclohexanols.
Caption: Workflow for Spectroscopic Identification of Stereoisomers.
Comparative Analysis: trans- vs. cis-4-Aminocyclohexanol Hydrochloride
To build a predictive model for our target molecule, we will first examine the well-documented spectroscopic data for its non-methylated parent compounds, trans- and cis-4-aminocyclohexanol hydrochloride.
¹H NMR Spectroscopy: The Decisive Technique
¹H NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The key lies in the chemical shifts (δ) and, most importantly, the spin-spin coupling constants (J) of the protons at C1 (bearing the -OH group) and C4 (bearing the -NH₃⁺ group).
Table 1: Comparative ¹H NMR Data for 4-Aminocyclohexanol Hydrochloride Isomers
| Proton Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |
| H1 (proton on C-OH) | Multiplet, ~3.6 ppm | Multiplet, ~4.0 ppm | The H1 proton in the trans isomer is axial and thus more shielded (lower ppm) than the equatorial H1 proton in the cis isomer. |
| H4 (proton on C-NH₃⁺) | Multiplet, ~3.1 ppm | Multiplet, ~3.3 ppm | Similar to H1, the axial H4 proton in the trans isomer is more shielded than the equatorial H4 proton in the cis isomer. |
| Coupling Constants | Large axial-axial couplings (~10-13 Hz) for H1 and H4. | Small axial-equatorial and equatorial-equatorial couplings (~2-5 Hz) for H1 and H4. | This is the most definitive indicator. The large J-values for the trans isomer confirm the axial orientation of these protons. |
| Cyclohexyl Protons | Broader, more complex multiplet region. | Generally sharper, less complex multiplets. |
Causality Behind the Differences:
In the stable diequatorial conformation of the trans isomer, the protons at C1 and C4 are forced into axial positions. An axial proton is subject to shielding effects from the C-C bonds of the ring, causing it to resonate at a higher field (lower ppm value). Furthermore, its interaction with neighboring axial protons results in a large dihedral angle (~180°), leading to a large coupling constant (Jaa), as described by the Karplus relationship.
In contrast, the cis isomer has one equatorial and one axial substituent. To minimize steric hindrance, the larger substituent will preferentially occupy the equatorial position. Assuming the hydroxyl is equatorial, the H1 proton is axial, and vice versa. The proton in the equatorial position is deshielded and resonates at a lower field (higher ppm). The coupling constants for an equatorial proton with its neighbors (axial-equatorial and equatorial-equatorial) are significantly smaller.
Caption: Chair Conformations and Resulting NMR Signatures.
¹³C NMR Spectroscopy
While less definitive than ¹H NMR for stereoisomer assignment, ¹³C NMR provides valuable confirmatory data. The carbon chemical shifts are influenced by steric compression (the γ-gauche effect). An axial substituent will cause a shielding effect (upfield shift, lower ppm) on the carbons at the γ-position (C3 and C5).
Table 2: Comparative ¹³C NMR Data for 4-Aminocyclohexanol Hydrochloride Isomers
| Carbon Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |
| C1 (C-OH) | ~68-70 ppm | ~65-67 ppm | The carbon bearing an axial substituent in the cis isomer is slightly shielded. |
| C4 (C-NH₃⁺) | ~48-50 ppm | ~46-48 ppm | Similar shielding effect observed for the carbon with the axial amino group. |
| C2, C6, C3, C5 | ~30-35 ppm | ~28-33 ppm | The γ-gauche effect from an axial substituent in the cis isomer will shield the C2, C6, C3, and C5 carbons relative to the trans isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of functional groups but is generally not sufficient on its own to distinguish between cis and trans isomers. Both isomers will exhibit similar characteristic absorptions.
Table 3: Expected IR Absorptions for 4-Amino-4-methylcyclohexanol Hydrochloride
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2800-3200 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 2850-2960 | C-H stretch | Cyclohexyl ring |
| 1500-1600 | N-H bend | Ammonium (-NH₃⁺) |
| 1050-1150 | C-O stretch | Secondary alcohol |
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetry and bond angles of the isomers, but these are often difficult to interpret without authentic reference spectra.
Extrapolation to trans-4-Amino-4-methylcyclohexanol Hydrochloride
Now, we can apply these principles to predict the spectroscopic features of our target molecule and its cis alternative. The primary structural change is the addition of a methyl group at C4.
Predicted Spectroscopic Data for this compound:
-
¹H NMR:
-
The most significant change will be the disappearance of the H4 proton signal.
-
A new singlet corresponding to the methyl group (-CH₃) will appear, likely in the range of 1.2-1.5 ppm.
-
The H1 proton will remain, and as it is still in an axial position in the preferred diequatorial conformation, it is expected to show a large axial-axial coupling constant, similar to its non-methylated analog. This will be the key to confirming the trans stereochemistry.
-
The cyclohexyl protons will show complex multiplets.
-
-
¹³C NMR:
-
A new signal for the methyl carbon will appear around 20-30 ppm.
-
The C4 carbon will now be a quaternary carbon, and its chemical shift will be significantly different from the non-methylated analog, likely shifted downfield.
-
The chemical shifts of the other ring carbons (C1, C2, C6, C3, C5) will be similar to the trans-4-aminocyclohexanol analog, as the overall diequatorial conformation is maintained.
-
-
Mass Spectrometry:
-
The molecular ion peak for the free base (C₇H₁₅NO) will be observed at m/z = 129. The hydrochloride salt itself will not be directly observed.
-
Common fragmentation patterns would include the loss of water (-18) and the loss of the methyl group (-15).
-
Comparison with the Alternative: cis-4-Amino-4-methylcyclohexanol Hydrochloride
-
¹H NMR: The key difference will again be the H1 proton. In the cis isomer, one of the bulky substituents (likely the methylamino group) will be axial. This may cause a conformational equilibrium or a preference for the conformation where the hydroxyl group is axial. If the hydroxyl is axial, the H1 proton will be equatorial and will exhibit small coupling constants. If the hydroxyl is equatorial, the H1 proton will be axial and show large couplings. However, the overall pattern of chemical shifts for the ring protons will differ significantly from the more symmetric trans isomer.
-
¹³C NMR: The γ-gauche effect will be prominent. The axial methyl or amino group in the cis isomer will cause a noticeable upfield shift (shielding) of the C2, C6, C3, and C5 carbons compared to the trans isomer.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are generalized protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of multiplets).
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. If necessary, acquire a ¹³C spectrum. For unambiguous assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
A Comparative Analysis of the Biological Activity of trans-4-Amino-4-methylcyclohexanol Derivatives: A Proxy-Based Approach
An In-Depth Technical Guide
This guide provides a comparative analysis of the biological activity of derivatives based on a substituted cyclohexylamine scaffold. Due to limited published data on the specific trans-4-Amino-4-methylcyclohexanol hydrochloride core, this document employs a scientifically rigorous, proxy-based approach. We will focus on the closely related and well-studied trans-1,4-diaminocyclohexane scaffold to illustrate the principles of derivatization, biological activity screening, and structure-activity relationship (SAR) analysis. The insights derived from this analogous system provide a robust framework for researchers exploring the potential of substituted aminocyclohexanol compounds.
The trans-4-aminocyclohexanol structure is a valuable building block in medicinal chemistry, prized for its rigid, stereochemically defined framework that allows for precise spatial orientation of functional groups.[1][2] Derivatization, typically at the primary amino group, allows for the exploration of chemical space to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.[1]
General Synthesis Strategy: N-Acylation of a Cyclohexylamine Core
The primary amino group on the cyclohexane ring is a versatile handle for creating a diverse library of derivatives. A common and effective method is N-acylation, where an acyl group (R-C=O) is introduced via reaction with an activated carboxylic acid derivative, such as an acid chloride or anhydride. This reaction forms a stable amide bond and allows for the introduction of a wide variety of substituents (R-groups).
The causality behind this choice is twofold: amides are metabolically robust, and the diversity of commercially available acid chlorides allows for systematic modification of steric and electronic properties to probe structure-activity relationships. A non-nucleophilic base, such as triethylamine (TEA), is typically included to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.
Caption: General workflow for the synthesis of bis-amide derivatives.
Detailed Protocol: Synthesis of a Representative Bis-Amide Derivative
This protocol describes the synthesis of a symmetrical bis-amide from trans-1,4-diaminocyclohexane and an aromatic acyl chloride.
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add trans-1,4-diaminocyclohexane (1.0 eq.). Dissolve the diamine in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (2.2 eq.) to the stirred solution.
-
Reagent Addition: Add the desired acyl chloride (2.1 eq.) dropwise to the solution. The slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes unreacted acid chloride.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final bis-amide derivative.
Comparative Biological Activity: Antimicrobial Evaluation
To exemplify a comparative analysis, we present data from studies on symmetrical trans-cyclohexane-1,4-diamine derivatives, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (H37Rv strain) and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3]
The selection of these pathogens is significant. M. tuberculosis is the causative agent of tuberculosis, a major global health threat, while MRSA represents a critical challenge in hospital and community-acquired infections due to its resistance to conventional antibiotics.
| Compound ID | Aromatic Substituent (R) | M. tb H37Rv MIC₉₉ (µM)[3] | Activity against MRSA[3] |
| 9c | 4-Chloro | 25 | Active |
| 9i | 4-Fluoro | 25 | Active |
| 9p | 4-Trifluoromethyl | 25 | Active |
| 9u | 4-Isopropyl | 12.5 | Not specified as active |
| Reference | Isoniazid | 0.44 | N/A |
| Reference | Ciprofloxacin | N/A | MIC ≈ 1-2 µg/mL |
Note: This table is a representative summary based on published findings. MIC values are a measure of potency; a lower value indicates higher activity.
Structure-Activity Relationship (SAR) Analysis
The relationship between a molecule's chemical structure and its observed biological activity is a cornerstone of drug discovery.[4] From the data presented in the table above, we can derive key SAR insights for this class of compounds.
-
Importance of Aromatic Substitution: The core trans-1,4-diaminocyclohexane scaffold is inactive on its own. The addition of aromatic amide moieties is essential for antimicrobial activity.
-
Influence of Para-Substituents: All the active compounds feature a substituent at the para- (4-) position of the benzene ring. This suggests that modification at this position is critical for interaction with the biological target.
-
Effect of Lipophilicity and Steric Bulk: The most potent compound against M. tuberculosis, 9u , features a 4-isopropyl group.[3] Compared to the halo-substituted derivatives (9c , 9i , 9p ), the isopropyl group is larger and more lipophilic (fat-soluble). This suggests that a hydrophobic pocket may be present in the target enzyme or protein, and the isopropyl group provides an optimal fit.
-
Differential Selectivity: The fact that compounds 9c , 9i , and 9p showed activity against MRSA while the most potent anti-TB compound 9u did not, indicates that the structural requirements for activity against these two pathogens are different. This differential activity is a key finding for developing selective agents.
References
The Definitive Guide to the Structural Elucidation of trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand molecular interactions, predict physicochemical properties, and design novel therapeutic agents. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of trans-4-Amino-4-methylcyclohexanol hydrochloride, a substituted cyclohexane derivative with potential applications in medicinal chemistry.
Our focus will be on the gold standard for atomic-resolution structure determination: single-crystal X-ray crystallography . While a published crystal structure for this specific compound is not currently available in open-access databases, this guide will serve as a comprehensive roadmap for its structural analysis. We will detail the experimental workflow from crystal growth to data refinement, explaining the critical considerations at each juncture.
Furthermore, we will objectively compare the capabilities of X-ray crystallography with other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy , Fourier-Transform Infrared (FTIR) spectroscopy , and computational modeling . This comparative approach will equip researchers with the knowledge to select the most appropriate techniques and to integrate data from multiple sources for a holistic understanding of molecular structure and conformation.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique that provides the precise coordinates of atoms in a crystalline solid, revealing bond lengths, bond angles, and the overall molecular conformation.[1][2] The process, while powerful, is contingent on the ability to grow high-quality single crystals.[2]
The Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process.[2][3]
1. Crystal Growth: The Critical First Step
The primary challenge in the X-ray crystallographic analysis of any small molecule is obtaining diffraction-quality single crystals.[2] For this compound, a water-soluble compound, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution reduces its solubility, encouraging crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface as the solvents slowly mix.
2. Crystal Selection and Mounting
Once crystals are obtained, a suitable specimen must be selected under a microscope. An ideal crystal should be well-formed, transparent, and have dimensions typically in the range of 0.1 to 0.3 mm.[4] The selected crystal is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and the low temperatures used during data collection.[5]
3. Data Collection: Illuminating the Crystal
The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[4] Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, that capture the diffraction pattern as the crystal is rotated.[2] Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
4. Data Processing and Structure Solution
The collected diffraction data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed. For small molecules like this compound, direct methods are typically successful in determining the initial phases of the structure factors.[2]
5. Structure Refinement
The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Below is a conceptual workflow for the X-ray crystallographic analysis of this compound.
II. A Comparative Perspective: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or may not provide a complete picture of a molecule's behavior, particularly in solution. Here, we compare it with other powerful analytical methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[6] It provides rich information about the connectivity and spatial arrangement of atoms.
Key Strengths of NMR:
-
Solution-State Analysis: NMR provides information about the molecule's conformation and dynamics in solution, which is often more biologically relevant than the static solid-state structure.[6]
-
No Crystallization Required: This is a significant advantage when suitable crystals for X-ray diffraction cannot be obtained.
-
Conformational Dynamics: NMR can be used to study dynamic processes, such as the chair-flip of the cyclohexane ring.[7][8]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Primary Information | Atomic coordinates, bond lengths/angles | Connectivity, relative stereochemistry, conformation |
| Dynamic Information | Limited (thermal motion) | Excellent (conformational exchange) |
| Key Requirement | High-quality single crystals | Soluble sample |
For this compound, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule. Furthermore, analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred chair conformation of the cyclohexane ring and the relative orientation of the substituents.[9]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is based on the absorption of infrared radiation by molecular vibrations.
Key Strengths of FTIR:
-
Functional Group Identification: Provides characteristic absorption bands for functional groups such as O-H (alcohols), N-H (amines), and C-H bonds.
-
Speed and Simplicity: FTIR analysis is typically very fast and requires minimal sample preparation.
-
Versatility: Can be used for solid, liquid, and gaseous samples.
Comparison with X-ray Crystallography:
FTIR provides information about the types of chemical bonds present, while X-ray crystallography reveals the precise spatial arrangement of the atoms connected by those bonds. For this compound, the FTIR spectrum would be expected to show characteristic broad peaks for the O-H and N-H stretches, as well as peaks corresponding to the C-H and C-N bonds. This information would complement the structural data from X-ray crystallography by confirming the presence of the expected functional groups.
C. Computational Modeling
Computational chemistry provides a theoretical framework for predicting and understanding molecular structure and properties.[10][11]
Key Strengths of Computational Modeling:
-
Conformational Analysis: Can be used to predict the relative energies of different conformers (e.g., chair, boat, and twist-boat conformations of the cyclohexane ring) and identify the most stable conformation.[12][13]
-
No Experimental Sample Needed: Predictions can be made based solely on the chemical structure.
-
Insight into Properties: Can be used to calculate a wide range of properties, including vibrational frequencies (to compare with FTIR data) and NMR chemical shifts.
Comparison with X-ray Crystallography:
Computational modeling provides theoretical predictions of structure, while X-ray crystallography provides an experimental determination of the structure in the solid state. For this compound, computational methods could be used to predict the preferred chair conformation and the orientation of the amino, methyl, and hydroxyl groups. These theoretical predictions can then be compared with the experimental results from X-ray crystallography and NMR spectroscopy to provide a more complete understanding of the molecule's structural preferences.
III. Conclusion: An Integrated Approach to Structural Elucidation
The definitive structural analysis of this compound, like many small molecules of pharmaceutical interest, is best achieved through an integrated approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of the solid-state structure, its reliance on high-quality crystals can be a significant hurdle.
NMR spectroscopy provides invaluable information about the molecule's behavior in solution, which is often more directly relevant to its biological activity. FTIR spectroscopy offers a rapid means of confirming the presence of key functional groups. Finally, computational modeling serves as a powerful predictive tool that can guide experimental work and provide a theoretical framework for understanding the observed structures and conformations.
By leveraging the complementary strengths of these techniques, researchers can build a comprehensive and robust understanding of a molecule's three-dimensional structure, a critical step in the journey from chemical entity to therapeutic agent.
IV. References
-
Journal of Computational Chemistry : Conformational analysis by intersection: CONAN. --INVALID-LINK--
-
Semantic Scholar : Conformational analysis by intersection: CONAN. --INVALID-LINK--
-
Journal of Chemical Education : Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. --INVALID-LINK--
-
sikhcom.net : Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. --INVALID-LINK--
-
Frontiers in Molecular Biosciences : Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. --INVALID-LINK--
-
Annals of Magnetic Resonance : NMR Spectroscopy: a Tool for Conformational Analysis. --INVALID-LINK--
-
Journal of Chemical Education : Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. --INVALID-LINK--
-
National Institutes of Health : The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. --INVALID-LINK--
-
The University of Queensland, School of Chemistry and Molecular Biosciences : Small molecule X-ray crystallography. --INVALID-LINK--
-
YouTube : NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. --INVALID-LINK--
-
YouTube : 1H NMR of cyclohexane. --INVALID-LINK--
-
ACS Publications : From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. --INVALID-LINK--
-
Excillum : Small molecule crystallography. --INVALID-LINK--
-
Wikipedia : X-ray crystallography. --INVALID-LINK--
-
ResearchGate : Small Molecule X-Ray Crystallography, Theory and Workflow. --INVALID-LINK--
-
SlideShare : Determination of crystal structure by single crystal X-ray diffraction. --INVALID-LINK--
-
Creative Biostructure : What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. --INVALID-LINK--
-
YouTube : Single Crystal X-ray Diffraction. --INVALID-LINK--
-
Springer Nature Experiments : X-ray Diffraction Protocols and Methods. --INVALID-LINK--
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. auremn.org.br [auremn.org.br]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conformational analysis by intersection: CONAN | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: The Efficacy of trans-4-Amino-4-methylcyclohexanol Hydrochloride in Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to an Emerging Building Block
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired efficacy, purity, and yield. The aminocyclohexanol scaffold is a well-established motif in drug discovery, with trans-4-aminocyclohexanol serving as a key intermediate in the synthesis of compounds such as the mucolytic agent Ambroxol.[1][2] This guide delves into the efficacy of a methylated analogue, trans-4-Amino-4-methylcyclohexanol hydrochloride , in specific synthetic routes, offering a comparative analysis against its non-methylated counterpart and other alternatives. By examining experimental data and the underlying mechanistic principles, this document aims to provide researchers with the critical insights needed to make informed decisions in their synthetic strategies.
The Strategic Advantage of the Methyl Group: A Hypothesis
The introduction of a methyl group at the 4-position of the aminocyclohexanol ring is not a trivial modification. From a stereoelectronic standpoint, this substitution can influence the molecule's conformational rigidity, basicity of the amino group, and the nucleophilicity of both the amine and the hydroxyl functionalities. It is hypothesized that the electron-donating nature of the methyl group may enhance the nucleophilicity of the neighboring amino group, potentially leading to increased reaction rates and yields in certain synthetic transformations. Furthermore, the steric hindrance introduced by the methyl group could play a crucial role in diastereoselective reactions, favoring the formation of one stereoisomer over another. This guide will explore the available experimental evidence to validate these hypotheses.
Comparative Analysis in Key Synthetic Applications
Synthesis of Ambroxol Hydrochloride: A Case Study
The industrial synthesis of Ambroxol hydrochloride provides an excellent platform for comparing the efficacy of aminocyclohexanol derivatives. A widely adopted method is the reductive amination of 2-amino-3,5-dibromobenzaldehyde with an appropriate aminocyclohexanol.[3]
Traditional Route using trans-4-Aminocyclohexanol:
A common industrial synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde to form a Schiff base, which is then reduced to yield Ambroxol. This process is known for its efficiency and cost-effectiveness.[4]
Hypothetical Route using this compound:
While specific industrial-scale data for the use of the methylated analogue in Ambroxol synthesis is not widely published, we can extrapolate its potential performance based on related reactions and the inherent properties of the molecule. The increased nucleophilicity of the amino group, due to the adjacent methyl group, could theoretically lead to a faster rate of imine formation.
| Intermediate | Key Reaction Step | Reported Yield | Purity | Reference |
| trans-4-Aminocyclohexanol | Reductive amination with 2-amino-3,5-dibromobenzaldehyde | 80-95% | >99% | [5][6][7] |
| This compound | (Projected) Reductive amination with 2-amino-3,5-dibromobenzaldehyde | (Projected) Potentially higher yield or faster reaction time | (Projected) High | - |
Experimental Protocol: Synthesis of Ambroxol Hydrochloride via Reductive Amination [3]
This protocol outlines the general procedure for the reductive amination, which can be adapted for both trans-4-aminocyclohexanol and its methylated analogue.
Materials:
-
trans-4-Aminocyclohexanol (or this compound)
-
2-Amino-3,5-dibromobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of 2-amino-3,5-dibromobenzaldehyde in 1,2-dichloroethane, add trans-4-aminocyclohexanol.
-
After a brief period of stirring to facilitate imine formation, add sodium triacetoxyborohydride in portions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by the addition of concentrated hydrochloric acid.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to afford Ambroxol hydrochloride.
Caption: Reductive amination workflow for Ambroxol synthesis.
Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
N-substituted 7-azabicyclo[2.2.1]heptanes are valuable scaffolds in medicinal chemistry, with applications as nicotinic acetylcholine receptor agonists and in the development of treatments for central nervous system disorders.[8] The synthesis of these bicyclic systems often involves the cyclization of functionalized cyclohexylamine derivatives.
trans-4-Aminocyclohexanol hydrochloride has been utilized in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes through a transannular nucleophilic displacement reaction. The rigid chair conformation of the cyclohexane ring in the trans isomer facilitates the desired intramolecular cyclization.
The introduction of a methyl group in trans-4-amino-4-methylcyclohexanol could influence the stereochemical outcome of the cyclization, potentially leading to a higher diastereomeric excess of the desired product. However, a lack of direct comparative studies in the literature necessitates further experimental investigation to confirm this hypothesis. A straightforward preparation of N-substituted cyclohex-3-enamines starting from commercially available trans-4-aminocyclohexanol hydrochloride has been described as a cheaper and more scalable method.[9]
Experimental Protocol: General Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes [10]
This protocol provides a generalized approach for the synthesis of the 7-azabicyclo[2.2.1]heptane core, which can be adapted based on the specific starting materials and desired substitutions.
Materials:
-
A suitable cyclohexene precursor with leaving groups at the 3 and 4 positions
-
An amino alcohol (e.g., trans-4-aminocyclohexanol)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide)
Procedure:
-
Dissolve the cyclohexene precursor in the anhydrous solvent under an inert atmosphere.
-
Add the amino alcohol to the reaction mixture.
-
Slowly add the base at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 7-azabicyclo[2.2.1]heptane derivative.
Caption: General workflow for 7-azabicyclo[2.2.1]heptane synthesis.
Future Outlook and Unexplored Potential
The available data, primarily focused on trans-4-aminocyclohexanol, suggests that the aminocyclohexanol scaffold is a robust and versatile building block. While direct comparative data for this compound is currently limited, its structural features present intriguing possibilities for enhancing synthetic efficiency and stereoselectivity.
Future research should focus on conducting head-to-head comparative studies of these two aminocyclohexanols in various synthetic routes. Investigating their performance in asymmetric catalysis, where the steric and electronic effects of the methyl group could be more pronounced, would be particularly insightful. As the demand for enantiomerically pure and structurally complex drug molecules continues to grow, a deeper understanding of the subtle yet significant impact of a single methyl group on a key synthetic intermediate will be invaluable to the drug development community.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 6. WO2022090845A1 - Process for the preparation of highly pure crystalline ambroxol hydrochloride - Google Patents [patents.google.com]
- 7. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 8. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to Characterizing Reaction Products of trans-4-Amino-4-methylcyclohexanol Hydrochloride
Introduction: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and material science, the structural and stereochemical integrity of synthetic intermediates is not merely a matter of academic rigor—it is a critical determinant of downstream success. trans-4-Amino-4-methylcyclohexanol hydrochloride is a versatile bifunctional building block, featuring a primary amine and a tertiary alcohol on a rigid cyclohexane scaffold. This specific arrangement presents a fascinating challenge in regioselective synthesis; the nucleophilicity of both the amino and hydroxyl groups allows for competitive reactions, leading to a potential mixture of products.
For the researcher, confidently assigning the structure of the major product and identifying potential side products is paramount. An N-acylated derivative, for instance, will have vastly different physicochemical and biological properties compared to its O-acylated or di-acylated counterparts. This guide provides an in-depth, comparative framework for the characterization of reaction products derived from trans-4-amino-4-methylcyclohexanol, focusing on the common and synthetically vital N-acylation reaction. We will dissect the analytical data, explain the causality behind experimental choices, and provide robust, field-proven protocols to ensure the trustworthiness of your results.
The Synthetic Challenge: N-Acylation vs. O-Acylation
A frequent transformation of amino alcohols is acylation to form amides or esters. The selective N-acylation of amino alcohols is a significant challenge in organic synthesis due to the competing reactivity of the hydroxyl group.[1][2] While the amine is generally a stronger nucleophile than the alcohol, reaction conditions such as solvent, base, temperature, and the nature of the acylating agent can significantly influence the chemoselectivity.[3]
Consider the acylation of trans-4-Amino-4-methylcyclohexanol (after liberation from its hydrochloride salt) with an acylating agent like acetyl chloride. This can theoretically yield three products in addition to unreacted starting material (SM):
-
trans-N-(4-hydroxy-1-methylcyclohexyl)acetamide (Product A): The desired N-acylated product.
-
trans-4-amino-4-methylcyclohexyl acetate (Product B): The O-acylated alternative.
-
trans-N-(4-acetoxy-1-methylcyclohexyl)acetamide (Product C): The di-acylated byproduct.
Our primary goal is to develop an analytical workflow that can unambiguously distinguish and quantify these four species.
Caption: Potential acylation pathways of trans-4-Amino-4-methylcyclohexanol.
Comparative Characterization: A Multi-Technique Approach
No single analytical technique is sufficient for complete characterization. A synergistic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), is essential for a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of isomers. The key is to analyze the chemical shifts (δ) and coupling constants, which are highly sensitive to the electronic environment and spatial orientation of nuclei.[4]
Key Distinguishing Features:
-
¹H NMR:
-
Starting Material (SM): Will show a characteristic broad singlet for the alcohol proton (-OH) and another for the amine protons (-NH₂). The exact position of these peaks is highly dependent on concentration and solvent.
-
Product A (N-Acylated): The -NH₂ signal disappears and is replaced by a new amide proton signal (-NH-C=O), typically a triplet or doublet of triplets further downfield (δ ~ 7-8 ppm), coupled to the adjacent cyclohexyl protons. A new singlet corresponding to the acetyl methyl group (-C(=O)CH₃) will appear around δ 2.0 ppm. The -OH signal will remain.
-
Product B (O-Acylated): The -OH signal disappears. The proton on the carbon bearing the newly formed ester (H-1) will shift significantly downfield due to the deshielding effect of the carbonyl group. The -NH₂ signal remains. A new acetyl methyl singlet appears around δ 2.1 ppm.
-
Product C (Di-Acylated): Both the -OH and -NH₂ signals are absent. Both the amide -NH signal and the downfield-shifted H-1 proton are present. Two distinct acetyl methyl singlets will be observed.
-
-
¹³C NMR:
-
The carbon attached to the oxygen (C-1) and the carbon attached to the nitrogen (C-4) are the most informative.
-
O-Acylation (Products B & C): Causes a downfield shift of the C-1 signal and an upfield shift of the adjacent carbon signals compared to the SM.
-
N-Acylation (Products A & C): Causes a downfield shift of the C-4 signal.
-
The appearance of two new carbonyl carbons (δ ~ 170 ppm) and two methyl carbons (δ ~ 20-25 ppm) are definitive for Product C.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Starting Material | -OH (broad), -NH₂ (broad) | C-OH (~70 ppm), C-NH₂ (~50 ppm) |
| Product A (N-Acyl) | -NH- (d, ~7.5 ppm), -OH (broad), -COCH₃ (~2.0 ppm) | C-OH (~70 ppm), C-NH- (~52 ppm), C=O (~170 ppm) |
| Product B (O-Acyl) | H-1 (~4.7 ppm), -NH₂ (broad), -COCH₃ (~2.1 ppm) | C-O- (~75 ppm), C-NH₂ (~50 ppm), C=O (~171 ppm) |
| Product C (Di-Acyl) | H-1 (~4.7 ppm), -NH- (d, ~7.5 ppm), two -COCH₃ singlets | C-O- (~75 ppm), C-NH- (~52 ppm), two C=O signals |
Mass Spectrometry (MS)
MS provides the molecular weight of the components in the reaction mixture, confirming the identity of the products based on the mass added by the acyl group(s). Electrospray Ionization (ESI) is an ideal technique for these polar molecules.
Table 2: Expected Molecular Weights and ESI-MS Ions [M+H]⁺
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Starting Material | C₇H₁₅NO | 129.20 | 130.2 |
| Product A (N-Acyl) | C₉H₁₇NO₂ | 171.24 | 172.2 |
| Product B (O-Acyl) | C₉H₁₇NO₂ | 171.24 | 172.2 |
| Product C (Di-Acyl) | C₁₁H₁₉NO₃ | 213.27 | 214.3 |
Note: While MS confirms the addition of one acetyl group for Products A and B, it cannot distinguish between these isomers. This is a classic example of why MS alone is insufficient and must be paired with NMR or IR.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The presence or absence of key stretching frequencies provides direct evidence of the reaction's outcome.
Table 3: Key IR Stretching Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (Amide) | C=O Stretch (Ester) |
| Starting Material | ~3300 (broad) | ~3350, ~3280 (two bands) | N/A | N/A |
| Product A (N-Acyl) | ~3300 (broad) | ~3300 (single band) | ~1640 (Amide I), ~1550 (Amide II) | N/A |
| Product B (O-Acyl) | Absent | ~3350, ~3280 (two bands) | N/A | ~1735 |
| Product C (Di-Acyl) | Absent | ~3300 (single band) | ~1640 (Amide I), ~1550 (Amide II) | ~1735 |
Causality: The disappearance of the broad O-H stretch is a definitive indicator of O-acylation. The replacement of the two N-H stretch bands (primary amine) with a single band (secondary amide) confirms N-acylation. The C=O stretch region is highly diagnostic: ester carbonyls appear at higher frequencies (~1735 cm⁻¹) than amide carbonyls (~1640 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of the product and quantifying the relative amounts of each component in the reaction mixture. A reversed-phase method is typically suitable for these compounds.[5][6]
Method Development Rationale:
-
Column: A C18 column is a good starting point due to the moderate polarity of the analytes.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with an additive like 0.1% formic acid or trifluoroacetic acid, is necessary. The acid protonates the amine groups, ensuring good peak shape and consistent retention.
-
Detection: UV detection at a low wavelength (~210 nm) is suitable for detecting the amide and ester carbonyls. If higher sensitivity is needed, derivatization with a UV-active or fluorescent tag can be employed, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS) can be used.[7][8][9]
Expected Elution Order: Polarity is the primary driver of retention in reversed-phase HPLC.
-
Starting Material (SM): Most polar, will elute first.
-
Product A (N-Acylated): The addition of the acetyl group reduces polarity, so it will be retained longer than the SM.
-
Product B (O-Acylated): Often slightly less polar than the N-acylated isomer and may elute slightly later.
-
Product C (Di-Acylated): Least polar, will have the longest retention time.
Caption: A typical HPLC workflow for reaction mixture analysis.
Experimental Protocols
These protocols are provided as a robust starting point and should be optimized for your specific instrumentation and reaction products.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the crude reaction mixture for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO is often preferred as it allows for clear observation of exchangeable -OH and -NH protons.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
Acquire a standard ¹³C spectrum (e.g., 1024 scans, proton-decoupled).
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of products. Compare key diagnostic peaks as outlined in Table 1.
-
Protocol 2: HPLC-UV Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
System Suitability & Analysis:
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject a standard of the starting material to confirm its retention time.
-
Inject the reaction mixture sample.
-
Integrate all peaks and calculate the area percent to determine the purity of the main product and the relative abundance of byproducts.
-
Conclusion
The robust characterization of reaction products from this compound is a non-negotiable step in any synthetic campaign. By systematically applying a suite of orthogonal analytical techniques—NMR for definitive structural assignment, MS for molecular weight confirmation, IR for functional group verification, and HPLC for purity and quantitative analysis—researchers can operate with a high degree of confidence. This guide illustrates that true analytical expertise lies not just in running the experiments, but in understanding the causal links between molecular structure and spectral output, allowing for the intelligent design of a self-validating characterization workflow. This rigorous approach ensures the integrity of your chemical matter, paving the way for reliable and reproducible downstream research.
References
- 1. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 2. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Routes of trans-4-Amino-4-methylcyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stereochemically pure substituted cyclohexanes is a cornerstone of medicinal chemistry and drug development. The precise spatial arrangement of functional groups on a cyclohexane ring can profoundly influence a molecule's biological activity. One such molecule of interest is trans-4-Amino-4-methylcyclohexanol hydrochloride, a valuable building block for the synthesis of various pharmaceutical agents. Its structure, featuring a quaternary stereocenter and a trans-1,4-disubstituted pattern, presents unique synthetic challenges. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering insights into the strategic choices and experimental nuances that underpin each approach.
Introduction to the Synthetic Challenge
The core challenge in synthesizing this compound lies in the stereocontrolled installation of three distinct functionalities on the cyclohexane ring: a hydroxyl group at C1, and both an amino group and a methyl group at C4, with a trans relationship between the C1 hydroxyl and the C4 amino group. This requires a synthetic strategy that can effectively create a quaternary stereocenter and control the diastereoselectivity of a subsequent reduction. This guide will explore two plausible and strategically distinct approaches:
-
Route 1: The Beckmann Rearrangement Approach , starting from the readily available 4-methylcyclohexanone.
-
Route 2: The Ritter Reaction Approach , a potentially more convergent route from a cyclohexene precursor.
We will dissect each route, examining the underlying chemical principles, experimental protocols, and the relative advantages and disadvantages in terms of yield, stereoselectivity, scalability, and overall efficiency.
Route 1: The Beckmann Rearrangement Approach from 4-Methylcyclohexanone
This synthetic pathway leverages the classical Beckmann rearrangement to construct the crucial C4-N bond and create the quaternary center. The general strategy involves the conversion of 4-methylcyclohexanone to its oxime, followed by rearrangement to a lactam, which is then elaborated to the final product.
Conceptual Workflow
Caption: Synthetic pathway via Beckmann Rearrangement.
Detailed Experimental Protocol
Step 1: Oximation of 4-Methylcyclohexanone
The synthesis commences with the conversion of 4-methylcyclohexanone to its corresponding oxime. This is a standard and high-yielding reaction.
-
Protocol: To a solution of 4-methylcyclohexanone (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The product, 4-methylcyclohexanone oxime, typically precipitates and can be isolated by filtration.
Step 2: Beckmann Rearrangement
The cornerstone of this route is the Beckmann rearrangement of the ketoxime to a seven-membered ring lactam. The choice of acid catalyst is critical for achieving a high yield and avoiding side reactions.[1][2][3]
-
Protocol: 4-Methylcyclohexanone oxime (1.0 eq) is slowly added to a stirred solution of a strong protic acid, such as polyphosphoric acid (PPA) or sulfuric acid, at a controlled temperature (typically 100-130 °C). The reaction is highly exothermic and requires careful monitoring. After completion, the reaction mixture is poured onto ice, and the resulting lactam, 7-methylazepan-2-one, is extracted with an organic solvent.
Step 3: Hydrolysis of the Lactam
The lactam is then hydrolyzed under acidic conditions to yield the corresponding amino acid, which upon heating, decarboxylates to form 4-amino-4-methylcyclohexanone.
-
Protocol: The lactam (1.0 eq) is refluxed in aqueous hydrochloric acid (e.g., 6M HCl) for several hours until hydrolysis is complete. The solution is then carefully neutralized to an appropriate pH to facilitate the decarboxylation and subsequent extraction of 4-amino-4-methylcyclohexanone.
Step 4: Stereoselective Reduction of the Ketone
This is the most critical step for establishing the desired trans stereochemistry. The choice of reducing agent will dictate the facial selectivity of the hydride attack on the carbonyl group. To achieve the trans product, where the hydroxyl group is equatorial, a reducing agent that favors axial attack is required.
-
Causality of Stereoselection: Bulky reducing agents, such as L-Selectride®, tend to approach the carbonyl from the less sterically hindered equatorial face, leading to the formation of the cis (axial alcohol) product. Conversely, smaller hydride donors, like sodium borohydride (NaBH₄), can preferentially attack from the axial face, yielding the desired trans (equatorial alcohol) isomer. This preference is often rationalized by Felkin-Anh or Cieplak models, considering the steric and electronic effects of the adjacent substituents.
-
Protocol: To a solution of 4-amino-4-methylcyclohexanone (as its hydrochloride salt) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. After an aqueous workup and extraction, a mixture of cis and trans isomers is obtained, with the trans isomer being the major product. The isomers can be separated by column chromatography or fractional crystallization of their salts.
Step 5: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final product.
-
Protocol: The purified trans-4-Amino-4-methylcyclohexanol is dissolved in a suitable solvent like isopropanol or diethyl ether, and a solution of hydrochloric acid in the same solvent is added. The hydrochloride salt precipitates and is collected by filtration.
Performance Analysis of Route 1
| Parameter | Assessment |
| Overall Yield | Moderate |
| Stereoselectivity | Moderate to good, highly dependent on the reduction step. |
| Scalability | Feasible, but the Beckmann rearrangement can be challenging on a large scale due to its exothermic nature. |
| Safety | The use of strong acids in the Beckmann rearrangement requires careful handling and specialized equipment. |
| Starting Material | 4-Methylcyclohexanone is readily available and inexpensive. |
Route 2: The Ritter Reaction Approach
The Ritter reaction offers a more convergent approach to installing the C4-amino and methyl groups in a single step from an unsaturated precursor. This route can be advantageous in terms of step economy.[4]
Conceptual Workflow
Caption: Synthetic pathway via the Ritter Reaction.
Detailed Experimental Protocol
Step 1: Reduction of 4-Methylcyclohexen-1-one
The synthesis can commence with the reduction of 4-methylcyclohexen-1-one to the corresponding allylic alcohol.
-
Protocol: 4-Methylcyclohexen-1-one (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (0.5 eq) is added portion-wise. The reaction is typically fast and, after quenching and workup, provides 4-methylcyclohexen-1-ol.
Step 2: The Ritter Reaction
This is the key transformation where the amino and methyl functionalities are introduced simultaneously. The reaction proceeds through the formation of a tertiary carbocation at the C4 position, which is then trapped by a nitrile.
-
Mechanism Insight: In the presence of a strong acid, the hydroxyl group of 4-methylcyclohexen-1-ol is protonated and leaves as water, generating a carbocation. This carbocation is then attacked by the nitrogen of the nitrile (e.g., acetonitrile or hydrogen cyanide), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the N-acylamino compound.
-
Protocol: 4-Methylcyclohexen-1-ol (1.0 eq) is added to a mixture of a nitrile (e.g., acetonitrile) and a strong acid, such as concentrated sulfuric acid, at low temperature. The reaction mixture is stirred for several hours and then carefully quenched by pouring it onto ice. The product, N-(1-hydroxy-4-methylcyclohexan-4-yl)acetamide (if acetonitrile is used), is then extracted. This reaction typically produces a mixture of cis and trans isomers.
Step 3: Hydrolysis of the Amide
The resulting amide is hydrolyzed to reveal the free amino group.
-
Protocol: The N-acylamino alcohol (1.0 eq) is refluxed in aqueous hydrochloric acid (e.g., 6M HCl) for several hours. After cooling, the reaction mixture is basified to liberate the free amino alcohol, which is then extracted.
Step 4: Isomer Separation and Hydrochloride Salt Formation
As with Route 1, the final steps involve the separation of the trans isomer from the cis isomer, followed by the formation of the hydrochloride salt.
-
Protocol: The mixture of cis and trans isomers is subjected to column chromatography or fractional crystallization to isolate the desired trans isomer. The purified trans isomer is then converted to its hydrochloride salt as described in Route 1.
Performance Analysis of Route 2
| Parameter | Assessment |
| Overall Yield | Potentially higher due to fewer steps. |
| Stereoselectivity | The Ritter reaction itself is generally not stereoselective, leading to a mixture of isomers that require separation. |
| Scalability | The Ritter reaction can be hazardous on a large scale due to the use of strong acids and potentially toxic nitriles. |
| Safety | The use of concentrated sulfuric acid and nitriles (especially hydrogen cyanide) poses significant safety risks. |
| Starting Material | 4-Methylcyclohexen-1-one is a commercially available but may be more expensive than 4-methylcyclohexanone. |
Comparative Summary and Conclusion
| Feature | Route 1: Beckmann Rearrangement | Route 2: Ritter Reaction |
| Starting Material | Readily available and inexpensive 4-methylcyclohexanone. | Less common and potentially more expensive 4-methylcyclohexen-1-one. |
| Key Transformation | Beckmann rearrangement of an oxime.[1][2][3] | Ritter reaction on an allylic alcohol.[4] |
| Stereocontrol | Achieved in a dedicated stereoselective reduction step, offering better control. | Poor intrinsic stereoselectivity, requiring separation of diastereomers. |
| Number of Steps | Generally longer (5 steps). | More convergent (4 steps). |
| Scalability | Beckmann rearrangement requires careful thermal management. | Ritter reaction poses significant safety challenges on a large scale. |
| Safety Concerns | Strong acids at high temperatures. | Concentrated strong acids and toxic nitriles. |
Expert Recommendation:
For laboratory-scale synthesis where stereochemical purity is paramount, Route 1, the Beckmann Rearrangement approach, is generally the preferred method. The ability to control the stereochemistry in a dedicated reduction step provides a significant advantage over the Ritter reaction, which typically yields a difficult-to-separate mixture of diastereomers. While the Beckmann rearrangement itself requires careful execution, the overall process is more amenable to optimization for stereoselectivity.
Route 2, the Ritter Reaction approach, may be considered for the rapid generation of a sample of the target molecule for initial screening purposes, where the separation of isomers is less of a concern. However, for the synthesis of a pure, single stereoisomer on a larger scale, the challenges associated with stereocontrol and safety make it a less attractive option for most drug development applications.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and the available resources and expertise. Both routes offer valuable insights into the strategic synthesis of complex, stereochemically rich molecules.
References
A Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired pharmacological activities. Among the vast array of available synthons, aminocyclohexanol derivatives stand out for their conformational rigidity and bifunctionality, making them valuable scaffolds in medicinal chemistry. This guide provides an in-depth technical comparison of trans-4-Amino-4-methylcyclohexanol hydrochloride and its non-methylated counterpart, trans-4-Aminocyclohexanol hydrochloride . By examining their structural nuances, reactivity, and applications, supported by experimental data and established protocols, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the Aminocyclohexanol Scaffold
The trans-4-aminocyclohexanol core is a privileged scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of the mucolytic agent Ambroxol.[1][2] Its rigid cyclohexane framework, with the amino and hydroxyl groups in a trans-diequatorial orientation, provides a defined three-dimensional geometry that is crucial for molecular recognition and biological activity. The introduction of a methyl group at the C4 position, creating this compound, offers a subtle yet potentially impactful modification to this versatile building block. This guide will explore the implications of this methylation on the molecule's properties and its utility in organic synthesis.
Structural and Conformational Analysis: The Influence of C4-Methylation
The conformational preference of the cyclohexane ring in both trans-4-Aminocyclohexanol hydrochloride and its methylated analog is a critical determinant of their reactivity. In the non-methylated compound, the chair conformation with both the amino and hydroxyl groups in equatorial positions is the most stable, minimizing steric interactions.
The introduction of a methyl group at the C4 position, geminal to the amino group, introduces what is known as the Thorpe-Ingold effect or gem-dimethyl effect .[3][4][5] This effect can influence bond angles and conformational equilibria. While the trans-diequatorial arrangement of the amino and hydroxyl groups is still expected to be the most stable conformation for this compound, the presence of the additional methyl group can introduce subtle changes in bond lengths and angles, potentially affecting the accessibility and reactivity of the functional groups.
Caption: Comparison of the chemical structures.
Spectroscopic Comparison:
| Spectroscopic Data | trans-4-Aminocyclohexanol hydrochloride | This compound |
| ¹H NMR | Characteristic signals for axial and equatorial protons on the cyclohexane ring. The proton at C1 (bearing the OH group) and C4 (bearing the NH2 group) would show distinct splitting patterns.[6][7] | The presence of a singlet corresponding to the methyl protons. The signals for the ring protons may show shifts and altered coupling constants due to the influence of the methyl group. |
| ¹³C NMR | Six distinct signals for the cyclohexane ring carbons. | An additional signal for the methyl carbon. The chemical shifts of the ring carbons, particularly C4, would be significantly affected. |
| IR Spectroscopy | Characteristic bands for O-H, N-H, and C-N stretching and bending vibrations. | Similar characteristic bands, with the addition of C-H stretching and bending vibrations for the methyl group. |
Comparative Performance in Synthetic Applications
The primary utility of these aminocyclohexanol derivatives lies in their role as nucleophiles in various bond-forming reactions. The presence of the C4-methyl group in this compound can influence its performance in these reactions compared to its non-methylated counterpart.
N-Alkylation and Reductive Amination
Both molecules can undergo N-alkylation to introduce substituents on the amino group. This is a common strategy in the synthesis of pharmaceutical intermediates.
Workflow for a Comparative N-Alkylation Experiment:
Caption: A logical workflow for a comparative study.
Expected Outcomes and Mechanistic Considerations:
-
Steric Hindrance: The methyl group in this compound is expected to introduce greater steric hindrance around the amino group. This could potentially lead to slower reaction rates in N-alkylation and reductive amination reactions compared to the non-methylated analog.
-
Nucleophilicity: The electronic effect of the methyl group is generally considered to be weakly electron-donating. This could slightly increase the nucleophilicity of the amino group, potentially counteracting the steric hindrance to some extent.
-
Product Properties: The resulting N-alkylated products will differ in their lipophilicity and conformational properties, which can be critical for their biological activity and pharmacokinetic profiles. The methylated derivative will be more lipophilic.
Synthesis of Ambroxol Analogs
A significant application of trans-4-Aminocyclohexanol is in the synthesis of Ambroxol.[1][2] this compound could be used to synthesize novel Ambroxol analogs with a methyl group at the 4-position of the cyclohexyl ring.
Comparative Synthesis of Ambroxol vs. a Methylated Analog:
| Parameter | Synthesis of Ambroxol | Synthesis of 4-Methyl-Ambroxol (Hypothetical) |
| Starting Aminocyclohexanol | trans-4-Aminocyclohexanol | trans-4-Amino-4-methylcyclohexanol |
| Other Key Reagent | 2-Amino-3,5-dibromobenzaldehyde | 2-Amino-3,5-dibromobenzaldehyde |
| Typical Yield | High | Potentially lower due to steric hindrance |
| Reaction Conditions | Reductive amination | Reductive amination |
| Potential Advantages of Analog | - | Increased lipophilicity, potentially altered metabolic stability and receptor binding. |
Experimental Protocols
While specific, validated protocols for this compound are scarce in publicly available literature, established methods for trans-4-Aminocyclohexanol hydrochloride can be adapted. It is crucial to monitor the reaction progress carefully and optimize conditions to account for potential differences in reactivity.
General Protocol for Reductive Amination:
-
Dissolution: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to neutralize the hydrochloride salt and facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Alternatives and Comparative Summary
The choice between this compound and other building blocks depends on the specific synthetic goal.
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| trans-4-Aminocyclohexanol hydrochloride | Well-established reactivity, commercially available. | Predictable reactivity, lower cost. | Lower lipophilicity compared to alkylated analogs. |
| This compound | Increased lipophilicity, potential for novel analog synthesis. | Can impart favorable pharmacokinetic properties to the final molecule. | Potentially slower reactivity, higher cost, less documented. |
| Other Substituted Aminocyclohexanols | Diverse substitution patterns possible. | Allows for fine-tuning of steric and electronic properties. | May require custom synthesis, unpredictable effects on reactivity and biological activity. |
| Acyclic Amino Alcohols | Greater conformational flexibility. | May be easier to synthesize. | Lack of a rigid scaffold may be detrimental to biological activity. |
Conclusion and Future Perspectives
This compound represents a valuable, albeit less explored, building block for organic synthesis and medicinal chemistry. The introduction of a C4-methyl group offers a strategic modification to the well-established trans-4-aminocyclohexanol scaffold, providing a means to modulate lipophilicity and explore novel chemical space. While direct comparative data on its performance is limited, the principles of steric hindrance and electronic effects suggest that it may exhibit different reactivity profiles.
Future research should focus on systematic comparative studies to quantify the impact of C4-methylation on reaction kinetics, yields, and the properties of the resulting products. The development of robust and scalable synthetic routes to this compound will also be crucial for its broader adoption by the scientific community. As the demand for novel and diverse molecular scaffolds continues to grow, this methylated aminocyclohexanol derivative holds promise as a tool for the design and synthesis of next-generation therapeutics.
References
- 1. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Safety Operating Guide
A Guide to the Proper Disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in a professional laboratory setting.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, is not merely a procedural task but a core component of a laboratory's safety culture. All chemical handling and disposal activities in a laboratory setting are governed by the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2] This standard mandates the development of a written Chemical Hygiene Plan (CHP), which must detail procedures for the procurement, storage, handling, and disposal of all hazardous chemicals.[3][4]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[5] A critical first step for any laboratory personnel is to determine if a discarded chemical is classified as hazardous waste according to the criteria set forth in 40 CFR 261.3.[6][7]
Hazard Profile of this compound
Before handling or disposing of any chemical, it is imperative to understand its hazard profile. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
| Hazard Statement | Classification | Precautionary Steps |
| Skin Corrosion/Irritation | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Wear eye protection/safety goggles.[8] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8] |
This data is a synthesis of information from available safety data sheets. Always refer to the specific SDS for the product in your possession.
The hydrochloride salt form suggests good water solubility.[9][10] While specific environmental fate data is limited in the search results, the general principle of preventing chemicals from entering waterways must be strictly followed.[6][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is a critical control measure to minimize exposure.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[11]
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes or airborne particles.[8][12]
-
Skin and Body Protection: A laboratory coat or apron is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[8][12]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be required.[8] All respirator use must be in accordance with a written Respiratory Protection Program as per OSHA standards.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream unless a formal hazard assessment, as part of your institution's Chemical Hygiene Plan, determines otherwise.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof closure.[5][13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[14]
-
Segregation: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[15] Store the waste container in a designated Satellite Accumulation Area (SAA).[13][14]
Step 2: Handling Unused or Expired Product
-
Original Container: Whenever possible, leave the chemical in its original, labeled container. Do not remove or deface the manufacturer's label.[2]
-
Over-labeling for Disposal: Place a "Hazardous Waste" label on the original container, ensuring it does not obscure the original product information.
-
Transfer to SAA: Move the container to your laboratory's designated SAA.
Step 3: Managing Empty Containers
-
Definition of "Empty": According to the EPA, a container that held a hazardous waste is considered "empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, given the compound's solubility). Crucially, the rinsate must be collected and treated as hazardous waste.
-
Disposal of Rinsed Containers: Once properly rinsed, the container can typically be disposed of as non-hazardous solid waste. However, you must consult your institution's specific policies.
Step 4: Spill and Decontamination Procedures
-
Immediate Actions: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Containment: Prevent the spill from spreading or entering drains.[6][11]
-
Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[15] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the waste container.[6][15]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., contaminated wipes, absorbent pads) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. safetypartnersinc.com [safetypartnersinc.com]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. danielshealth.com [danielshealth.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 10. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. kmpharma.in [kmpharma.in]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. fishersci.com [fishersci.com]
A Guide to the Safe Handling of trans-4-Amino-4-methylcyclohexanol hydrochloride: Essential Safety and Disposal Protocols
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS: 1447955-52-3). As your partner in laboratory excellence, we aim to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and confidence in your critical work.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary risk associated with solid amine hydrochlorides is their potential for causing severe skin and eye irritation upon contact, and respiratory irritation if inhaled as a dust. The hydrochloride salt can release hydrogen chloride gas upon decomposition, which is also a respiratory irritant. Therefore, a multi-layered PPE strategy is essential.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | Protects against airborne dust particles and potential splashes, which can cause serious eye damage[1]. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are preferable to latex to avoid potential allergies[2][3]. For prolonged contact, heavier-duty gloves should be considered. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated dust mask. | Essential to prevent the inhalation of fine dust particles, which can cause respiratory irritation[4]. |
The Causality Behind Our PPE Choices: The selection of this specific PPE ensemble is a direct response to the anticipated hazards. The GHS classification of the parent amine as a substance that "Causes severe skin burns and eye damage" dictates the necessity of robust eye and skin protection[1]. Since the compound is a solid, the potential for generating airborne dust necessitates respiratory protection to safeguard the respiratory tract.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Keep the container tightly closed to prevent the absorption of moisture and to contain the solid.
-
-
Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to control potential dust.
-
Assemble all necessary equipment, including spatulas, weighing paper, and glassware, before opening the container.
-
Don the full required PPE as detailed in the table above.
-
-
Weighing and Dispensing:
-
To minimize dust generation, avoid pouring the solid directly. Instead, use a spatula to carefully transfer the desired amount.
-
If possible, use a balance with a draft shield.
-
Close the container tightly immediately after dispensing.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: A Responsible Conclusion to Your Experiment
The proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all waste materials, including unused solid, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous waste container.
-
This waste stream should be kept separate from other chemical wastes to prevent unforeseen reactions[6].
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup.
-
Never dispose of this chemical down the drain or in regular trash[7].
-
A Note on Neutralization: While some amine compounds can be neutralized before disposal, this should only be attempted by trained personnel following a validated protocol, as the reaction can be exothermic. For this compound, direct disposal as hazardous waste is the recommended and safest course of action.
By adhering to these detailed protocols, you contribute to a safer research environment and ensure the integrity of your scientific endeavors. Trust in these field-proven insights to guide your work with this compound.
References
- 1. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. filelist.tudelft.nl [filelist.tudelft.nl]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
